(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
Description
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Properties
IUPAC Name |
N-[(4-benzylmorpholin-2-yl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-3-17(4-2)13-16-14-18(10-11-19-16)12-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUCRVYSGNJXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CN(CCO1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440074 | |
| Record name | N-[(4-Benzylmorpholin-2-yl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147465-50-7 | |
| Record name | N-[(4-Benzylmorpholin-2-yl)methyl]-N-ethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
An In-Depth Technical Guide to the Physicochemical Characterization of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
Abstract
Introduction and Molecular Overview
The journey of a drug candidate from laboratory synthesis to clinical application is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and ultimate bioavailability. The subject of this guide, this compound, is a research chemical with established use as a synthetic intermediate.[2][5]
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [5][6] |
| Synonym | N-[(4-Benzylmorpholin-2-yl)methyl]-N-ethylethanamine | [5] |
| CAS Number | 147465-50-7 | [5][6][7] |
| Molecular Formula | C₁₆H₂₆N₂O | [5][6] |
| Molecular Weight | 262.39 g/mol | [5][6] |
| Appearance | Yellow Liquid |[5] |
Structural Analysis and Predicted Properties: An expert examination of the molecule's structure allows for several key predictions that will inform our experimental design:
-
Basicity: The structure contains two nitrogen atoms capable of accepting protons: the morpholine nitrogen and the diethylamine nitrogen. Therefore, the compound is expected to be basic and will likely have two distinct pKa values. The diethylamine is a simple alkylamine, while the morpholine nitrogen is an N-arylalkyl amine. Their electronic environments differ, necessitating precise experimental determination.
-
Lipophilicity: The presence of a benzyl group and a total of 16 carbon atoms suggests the molecule will be significantly lipophilic (water-fearing). For context, the simpler parent scaffold, 4-benzylmorpholine, has a calculated XLogP3 of 1.6.[8] The addition of the diethylaminomethyl side chain will further increase this value.
-
Solubility: As a basic compound, its aqueous solubility is expected to be highly pH-dependent. It will be more soluble in acidic conditions where it can form protonated, charged species, and less soluble at neutral and basic pH where the free base predominates.
Given the lack of published data, this guide will now detail the essential protocols to quantitatively determine these properties.
Ionization Constant (pKa) Determination
Principle & Significance: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like this one, the pKa values dictate the extent of protonation at physiological pH (e.g., blood pH ~7.4). This ionization state is a master variable controlling solubility, membrane permeability, receptor binding, and formulation characteristics. Potentiometric titration remains the gold-standard method for its accuracy and precision.[9]
Experimental Protocol: Potentiometric Titration
This protocol is designed to determine the pKa values by monitoring pH changes during titration with a strong acid.[10]
1. Materials & Equipment:
-
Calibrated pH meter and electrode (resolution of 0.01 pH units)
-
Automated titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Nitrogen gas line
-
Temperature probe or water bath (to maintain 25°C)
-
Reagents: 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 0.15 M Potassium Chloride (KCl) solution, HPLC-grade water.
2. Sample Preparation:
-
Accurately prepare a ~1 mM solution of this compound in water. A co-solvent like methanol may be used if solubility is low, but its concentration should be minimized and reported.
-
Add KCl to the solution to maintain a constant ionic strength of 0.15 M.[10] This mimics physiological conditions and ensures stable electrode readings.
3. Titration Procedure:
-
Place 20 mL of the sample solution into a reaction vessel on the magnetic stirrer.
-
Immerse the pH electrode and temperature probe into the solution.
-
Purge the solution with nitrogen for 5-10 minutes to displace dissolved CO₂ which can form carbonic acid and interfere with the titration of a basic compound.[10]
-
Titration: Titrate the solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence points, until the pH curve flattens in the acidic region.
4. Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).
-
The resulting titration curve will show one or two steep inflection points, corresponding to the neutralization of the basic centers.
-
Calculate the first derivative (ΔpH/ΔV) of the curve. The peak(s) of the first derivative plot correspond to the equivalence point(s).
-
The pKa value is determined from the pH at the half-equivalence point.[11] At this volume, half of the amine has been protonated, and [Base] = [Conjugate Acid], so pH = pKa according to the Henderson-Hasselbalch equation.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogD) Determination at pH 7.4
Principle & Significance: Lipophilicity, the affinity of a molecule for a fatty or non-polar environment, is a key determinant of its ability to cross biological membranes. For an ionizable compound, the distribution coefficient (LogD) is more physiologically relevant than the partition coefficient (LogP).[12][13] LogD measures the distribution of all species (ionized and neutral) between n-octanol and an aqueous buffer at a specific pH. We will determine LogD at pH 7.4, mimicking blood plasma. The shake-flask method is the definitive technique for this measurement.[14][15]
Experimental Protocol: Shake-Flask Method
This protocol measures the equilibrium distribution of the compound between n-octanol and phosphate-buffered saline (PBS) at pH 7.4.[13]
1. Materials & Equipment:
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (pre-saturated with n-octanol)
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
HPLC-UV or LC-MS system for quantification
-
Glass vials with PTFE-lined caps
2. Pre-Saturation of Solvents:
-
To ensure thermodynamic equilibrium, the two solvent phases must be mutually saturated before the experiment.
-
Mix equal volumes of n-octanol and PBS (pH 7.4) in a large separation funnel. Shake vigorously for 24 hours.
-
Allow the layers to separate completely. Drain each phase into separate storage bottles. This step is critical to prevent volume changes during the experiment.[13]
3. Partitioning Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of pre-saturated PBS (e.g., 2 mL). The final DMSO concentration should be <1%.
-
Add an equal volume of pre-saturated n-octanol (2 mL).
-
Securely cap the vials and shake them for a sufficient time to reach equilibrium. This can range from 1 to 24 hours; the time should be optimized to ensure partitioning is complete.
-
After shaking, centrifuge the vials at high speed (e.g., 3000 x g) for 15-20 minutes to ensure complete separation of the two phases.[14]
4. Quantification and Calculation:
-
Carefully withdraw a known aliquot from both the aqueous phase and the n-octanol phase. Be extremely careful not to disturb the interface.[14]
-
Prepare a calibration curve for the compound using the chosen analytical method (HPLC-UV or LC-MS).
-
Determine the concentration of the compound in each phase (C_oct and C_aq) by analyzing the aliquots against the calibration curve.
-
Calculate LogD using the following formula:
-
LogD₇.₄ = log₁₀ ( C_oct / C_aq )
-
Caption: Workflow for LogD determination by the shake-flask method.
Thermodynamic Aqueous Solubility
Principle & Significance: Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[16] It is a fundamental property that impacts everything from the reliability of in-vitro assays to oral bioavailability.[17] Low solubility is a major hurdle in drug development. We will measure the solubility in PBS at pH 7.4 to understand its behavior in a physiologically relevant medium.
Experimental Protocol: Shake-Flask Solubility Assay
This method, often called the "shake-flask" method, measures the concentration of the compound in a saturated solution after equilibrium has been reached with the solid drug.[18]
1. Materials & Equipment:
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4
-
Thermomixer or incubator shaker set to 25°C
-
Microcentrifuge or filtration apparatus (e.g., 0.22 µm PVDF filters)
-
HPLC-UV or LC-MS system for quantification
-
Glass vials or 96-well plates
2. Procedure:
-
Add an excess amount of the neat compound (as a liquid in this case, or solid if a salt form is made) to a vial. The key is to ensure that undissolved compound remains visible at the end of the experiment, confirming saturation.
-
Add a precise volume of PBS (pH 7.4) to the vial (e.g., 1 mL).
-
Seal the vial and place it in the incubator shaker. Incubate at 25°C with vigorous shaking for at least 24 hours.[16] This extended time is crucial to ensure true thermodynamic equilibrium is reached between the dissolved and undissolved phases.
-
After incubation, visually confirm the presence of undissolved compound.
-
Separate the solid from the liquid by either centrifuging the sample at high speed and collecting the supernatant or by filtering the solution.[19] This step must be done carefully to avoid transferring any solid particles.
3. Quantification and Calculation:
-
Prepare a standard calibration curve of the compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Analyze the clear supernatant/filtrate using a validated HPLC-UV or LC-MS method to determine its concentration.
-
The measured concentration is the thermodynamic solubility of the compound in µg/mL or µM.
Caption: Workflow for thermodynamic solubility determination.
Summary of Physicochemical Profile
The successful execution of the protocols detailed in this guide will yield a comprehensive physicochemical profile for this compound. This data is essential for making informed decisions in a drug discovery cascade, from lead optimization and formulation development to predicting in vivo performance. The results should be compiled into a clear summary table.
Table 2: Physicochemical Data Summary (To Be Determined)
| Parameter | Method | Conditions | Value (TBD) | Significance for Drug Development |
|---|---|---|---|---|
| pKa₁ | Potentiometric Titration | 25°C, 0.15 M Ionic Strength | TBD | Governs ionization state, solubility, permeability |
| pKa₂ | Potentiometric Titration | 25°C, 0.15 M Ionic Strength | TBD | Governs ionization state, solubility, permeability |
| LogD | Shake-Flask | pH 7.4, n-Octanol/PBS | TBD | Predicts membrane permeability and lipophilicity |
| Aqueous Solubility | Shake-Flask | pH 7.4, PBS, 25°C | TBD (µg/mL) | Defines maximum concentration for assays and formulation |
| Appearance | Visual Inspection | N/A | Yellow Liquid | Basic quality control parameter |
References
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Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
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Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]
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LogP/D - Cambridge MedChem Consulting. (n.d.). cambridgemedchemconsulting.com. [Link]
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LogP / LogD shake-flask method. (2024). protocols.io. [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
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LogP / LogD shake-flask method v1. (2022). ResearchGate. [Link]
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In-vitro Thermodynamic Solubility. (2025). protocols.io. [Link]
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Thermodynamic Solubility Assay. (n.d.). Domainex. [Link]
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Berg, D. J., et al. (2017). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]
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Stephens, S. J., & Jonich, M. J. (1969). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education, 46(7), 461. [Link]
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ADME Solubility Assay. (n.d.). BioDuro. [Link]
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Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]
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Synthesis of N-[(4-benzyl-2-morpholinyl)methyl]phthalimide. (n.d.). PrepChem.com. [Link]
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(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE mechanism of action
An In-depth Technical Guide on the Putative Mechanism of Action of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
Disclaimer: The compound this compound (CAS No. 147465-50-7) is primarily documented in chemical supplier databases as a research chemical and a synthetic intermediate.[1][2][3][4] As of this writing, no specific pharmacological studies detailing its mechanism of action have been published in peer-reviewed literature. This guide, therefore, synthesizes information on its structural class and the well-established pharmacology of closely related benzyl-morpholine derivatives to propose a putative mechanism of action for research and drug development professionals.
Introduction and Molecular Profile
This compound is a synthetic organic compound featuring a morpholine core, a structure widely regarded in medicinal chemistry as a "privileged scaffold".[4][5] This designation arises from the morpholine ring's advantageous physicochemical properties, which can confer improved solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[4][6] The subject molecule integrates three key structural motifs:
-
A Morpholine Ring: A six-membered heterocycle containing both an amine and an ether functional group. Its flexible "chair" conformation and ability to act as a hydrogen bond acceptor are crucial for its interactions with biological targets.[6]
-
An N-Benzyl Group: The benzyl substituent on the morpholine nitrogen provides lipophilicity, which is critical for traversing biological membranes, including the blood-brain barrier.
-
A Diethylaminomethyl Side Chain: This flexible side chain at the C2 position of the morpholine ring contains a tertiary amine, which is typically protonated at physiological pH, allowing for ionic interactions with target proteins.
The combination of these features suggests that the molecule is designed to interact with biological systems, likely within the central nervous system (CNS).[1][7]
| Property | Value | Reference |
| CAS Number | 147465-50-7 | [2] |
| Molecular Formula | C₁₆H₂₆N₂O | [3] |
| Molecular Weight | 262.39 g/mol | [3] |
| Appearance | Yellow to Brown Liquid | |
| Storage | 2-8°C | |
| Purity | ≥95-96% | [1] |
The Morpholine Scaffold in Neuropharmacology
The morpholine ring is a cornerstone in the design of CNS-active drugs.[6] Its presence is not merely incidental; it serves distinct roles in molecular design:
-
Pharmacokinetic Modulation: The oxygen atom improves aqueous solubility and can act as a hydrogen bond acceptor, while the overall ring structure can enhance metabolic stability, leading to improved bioavailability and half-life.[6]
-
Structural Scaffold: The defined, yet flexible, geometry of the morpholine ring acts as a rigid scaffold, positioning the pharmacophoric elements (like the benzyl and diethylamine groups) in a precise three-dimensional orientation required for optimal binding to a receptor or enzyme active site.
-
Direct Target Interaction: The nitrogen and oxygen atoms can directly participate in binding interactions with amino acid residues in the target protein.
Many successful CNS drugs, including the antidepressant moclobemide and the norepinephrine reuptake inhibitor reboxetine, feature a morpholine core, highlighting its utility in this therapeutic area.[8]
Putative Mechanism of Action: Dual Serotonin and Norepinephrine Reuptake Inhibition
While direct evidence for this compound is lacking, a US patent for a class of benzyl morpholine derivatives with a similar core structure describes their action as potent and selective dual reuptake inhibitors of both serotonin (5-HT) and norepinephrine (NE).[9] Based on this strong precedent, we can hypothesize a similar mechanism for the subject compound.
Neurotransmitter reuptake inhibitors function by blocking the action of transporter proteins, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET), located on the presynaptic neuronal membrane. By inhibiting these transporters, the concentration of serotonin and norepinephrine in the synaptic cleft increases, enhancing and prolonging their signaling to postsynaptic neurons.[9] This dual action is a clinically validated mechanism for treating major depressive disorder, anxiety disorders, and neuropathic pain.[9]
Caption: A logical workflow for validating the hypothesized mechanism of action.
Stage 3: In Vivo Target Occupancy and Pharmacodynamic Effect
The final stage is to confirm that the compound reaches its target in a living system and elicits the expected physiological response.
Protocol: In Vivo Microdialysis
-
Animal Model: Use a suitable animal model, such as a rat.
-
Probe Implantation: Surgically implant a microdialysis probe into a relevant brain region (e.g., prefrontal cortex or hippocampus).
-
Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).
-
Sample Collection: Collect dialysate samples from the brain at regular intervals.
-
Analysis: Analyze the samples using HPLC coupled with electrochemical detection to measure the extracellular concentrations of norepinephrine, serotonin, and their metabolites.
-
Interpretation: A significant and sustained increase in synaptic norepinephrine and serotonin levels post-administration would provide strong evidence for in vivo reuptake inhibition.
Conclusion and Future Directions
This compound is a molecule of interest due to its privileged morpholine scaffold and structural similarity to known CNS-active compounds. While its precise mechanism of action remains to be elucidated through direct experimental work, the available evidence strongly suggests it may function as a dual serotonin and norepinephrine reuptake inhibitor. [9]The experimental workflows outlined in this guide provide a clear and robust pathway for formally testing this hypothesis. Confirmation of this mechanism would position this compound, or its optimized analogs, as a promising starting point for the development of novel therapeutics for depressive, anxiety, and pain-related disorders.
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Chem-Impex. (4-Benzyl-morpholin-2-ylmethyl)diethylamine.
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Sigma-Aldrich. N-[(4-BENZYLMORPHOLIN-2-YL)METHYL]-N-ETHYLETHANAMINE.
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Chem-Impex. (4-Benzyl-morpholin-2-ylmethyl)ethylamine.
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Sigma-Aldrich. N-[(4-BENZYLMORPHOLIN-2-YL)METHYL]-N-ETHYLETHANAMINE Properties.
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Bonaventura, J., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
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Sever, B., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences.
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Fensome, A., et al. (2007). Benzyl morpholine derivatives. U.S. Patent No. 7,294,623.
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Sanna, M., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules.
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Hadjeri, M., et al. (2004). Antimitotic activity of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones. Journal of Medicinal Chemistry.
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Martínez-Urbina, M. A., et al. (2022). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank.
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A Comprehensive Technical Guide to N-((4-Benzylmorpholin-2-yl)methyl)-N-ethylethanamine: A Versatile Intermediate in Chemical and Pharmaceutical Research
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical compound (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE, focusing on its nomenclature, chemical properties, synthesis, and its significant role as a versatile intermediate in the development of novel chemical entities.
Nomenclature and Identification
The compound is systematically named under IUPAC nomenclature and is also known by several synonyms in commercial and research contexts.
-
IUPAC Name: N-((4-Benzylmorpholin-2-yl)methyl)-N-ethylethanamine[1]
-
Common Synonyms:
Chemical Structure:
The molecular structure consists of a morpholine ring N-substituted with a benzyl group. A diethylaminomethyl group is attached to the C2 position of the morpholine ring.
Caption: Chemical structure of N-((4-Benzylmorpholin-2-yl)methyl)-N-ethylethanamine.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆N₂O | [3] |
| Molecular Weight | 262.39 g/mol | [3] |
| Appearance | Yellow liquid | [4] |
| Purity | ≥ 96% (HPLC) | [4] |
| Storage Conditions | Store at 0-8°C | [4] |
| PubChem CID | 10445434 | [1] |
| InChI Key | RJUCRVYSGNJXHD-UHFFFAOYSA-N | [1] |
| SMILES | CCN(CC)CC1CN(CCO1)CC2=CC=CC=C2 | [1] |
| Predicted LogP | 2.16710 | [2] |
Scientific and Industrial Significance
N-((4-Benzylmorpholin-2-yl)methyl)-N-ethylethanamine is a key building block in synthetic chemistry, primarily due to the presence of the versatile morpholine scaffold.
Role in Pharmaceutical Development
The morpholine ring is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. The presence of a weakly basic nitrogen atom and an oxygen atom gives the morpholine ring a pKa value that can enhance permeability across the blood-brain barrier, making it a valuable scaffold for developing drugs targeting the central nervous system (CNS).
This compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders.[1] The benzyl and diethylamine functionalities offer sites for further chemical modification to explore structure-activity relationships (SAR) and optimize biological activity.
Applications in Agrochemicals and Material Science
Beyond pharmaceuticals, this compound finds utility in the formulation of advanced agrochemicals, where the morpholine moiety can contribute to the efficacy of pesticides and herbicides.[1] In material science, it can be incorporated into polymers to enhance their physical properties.[1] There is also exploratory interest in its use in cosmetic formulations to improve the absorption of active ingredients.[1]
Synthetic Approaches
While a specific, detailed synthesis protocol for N-((4-Benzylmorpholin-2-yl)methyl)-N-ethylethanamine is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and published syntheses of analogous compounds. A common approach involves the nucleophilic substitution of a suitable leaving group on the 2-methyl position of a 4-benzylmorpholine precursor with diethylamine.
A representative synthetic workflow is outlined below. This is a generalized scheme and would require optimization of reaction conditions, solvents, and catalysts for successful implementation.
Caption: A plausible two-step synthetic workflow for the preparation of the title compound.
A published method for a similar compound, 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-hydroxybenzamide, starts from 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chloro-2-methoxybenzamide, indicating that the 4-benzyl-2-(aminomethyl)morpholine core can be synthesized and is stable to further reactions.[5] Another related synthesis involves the reaction of 4-benzyl-2-[2-(2-thenyl)phenoxymethyl]-morpholin-5-one with lithium aluminum hydride to yield the corresponding morpholine.[6]
Analytical Methodologies
The purity and identity of N-((4-Benzylmorpholin-2-yl)methyl)-N-ethylethanamine are typically assessed using standard analytical techniques. Commercial suppliers often report purity as ≥ 96% determined by High-Performance Liquid Chromatography (HPLC).[4]
Chromatographic Analysis
A general approach for the analysis of N-substituted morpholines would involve reverse-phase HPLC with a C18 column. A suitable mobile phase could be a gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. Detection would typically be by UV-Vis spectroscopy.
For more detailed analysis and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice.
Spectroscopic Characterization
-
¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic region), the morpholine ring, the diethylamino group, and the methylene linkers.
-
¹³C NMR: Resonances for all the unique carbon atoms in the molecule.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (262.39 g/mol ).
The following diagram illustrates a typical analytical workflow for the characterization and quality control of the synthesized compound.
Sources
Preliminary In-Vitro Screening of Benzyl-Morpholine Compounds: A Technical Guide for Early-Stage Drug Discovery
Introduction: The Therapeutic Potential of the Benzyl-Morpholine Scaffold
The morpholine ring is a versatile heterocyclic motif that has found extensive application in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates.[1] When coupled with a benzyl group, the resulting benzyl-morpholine scaffold presents a unique structural framework with a diverse range of pharmacological activities. This includes potential applications as dual reuptake inhibitors of serotonin and norepinephrine, EZH2 inhibitors for oncology, and even as antimalarial agents.[2][3][4] The inherent flexibility and synthetic tractability of this scaffold make it a compelling starting point for novel drug discovery campaigns.[5][6][7]
This technical guide provides a comprehensive framework for the preliminary in-vitro screening of novel benzyl-morpholine compounds. Moving beyond a simple recitation of protocols, this document elucidates the strategic rationale behind the selection of a tiered assay cascade, designed to efficiently identify promising lead candidates while simultaneously flagging potential liabilities early in the discovery process. Our approach is grounded in principles of scientific integrity, ensuring that each experimental stage yields robust and translatable data.
Chapter 1: Foundational Screening – Establishing a Baseline Profile
The initial phase of screening is designed to provide a broad overview of the compound's basic biological and pharmacological properties. This stage prioritizes high-throughput assays to rapidly assess a larger number of derivatives.
Cytotoxicity Assessment: The First Gatekeeper
Before investing significant resources in target-specific assays, it is crucial to determine the general cytotoxicity of the benzyl-morpholine compounds. A compound that is broadly toxic to all cells is unlikely to be a viable therapeutic agent. The Lactate Dehydrogenase (LDH) release assay is a reliable and straightforward method for this purpose.[8][9]
The Causality Behind the Choice: The LDH assay measures the release of a stable cytoplasmic enzyme into the cell culture medium, which is an indicator of compromised cell membrane integrity and, therefore, cell death.[10] This method is preferred over metabolic assays like the MTT assay in the initial screen, as the latter can be confounded by compounds that interfere with cellular metabolism without necessarily causing cell death.[8]
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the benzyl-morpholine compounds (typically from 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for maximal LDH release (e.g., cell lysis buffer).
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt.
-
Data Acquisition: Incubate the reaction plate at room temperature, protected from light, for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive control.
Data Presentation: Cytotoxicity of Benzyl-Morpholine Derivatives
| Compound ID | LC50 (µM) |
| BM-001 | > 100 |
| BM-002 | 75.3 |
| BM-003 | 12.1 |
| ... | ... |
Primary Target Engagement: A Focus on Monoamine Transporters
Given that many benzyl-morpholine derivatives have shown activity as dual reuptake inhibitors of serotonin and norepinephrine, a primary screen targeting the monoamine transporters is a logical starting point.[2]
The Causality Behind the Choice: Direct assessment of monoamine oxidase (MAO) inhibition provides a clear indication of on-target activity. A continuous spectrophotometric method is efficient for initial screening.[11] This assay measures the ability of the test compounds to inhibit the activity of MAO-A and MAO-B, two key enzymes in the metabolism of monoamine neurotransmitters.[12][13]
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.
-
Reaction Mixture: In a 96-well plate, combine the MAO enzyme, a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B), and the benzyl-morpholine compound at various concentrations.[11]
-
Incubation: Incubate the reaction mixture at 37°C for a specified period.
-
Detection: Monitor the production of the respective products (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) spectrophotometrically at 316 nm and 250 nm, respectively.[11]
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC50 values.
Data Presentation: MAO Inhibition Profile
| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| BM-001 | 2.5 | 15.8 |
| BM-002 | 10.1 | 89.4 |
| BM-003 | > 100 | > 100 |
| ... | ... | ... |
Chapter 2: Secondary Screening – Delving Deeper into Mechanism and Selectivity
Compounds that demonstrate promising activity and low cytotoxicity in the primary screens are advanced to secondary screening. This stage aims to further characterize their mechanism of action and assess their selectivity.
GPCR Activity Profiling: Uncovering Off-Target Effects
G-protein coupled receptors (GPCRs) represent a large family of drug targets, and unintended interactions with these receptors can lead to adverse effects.[14] Therefore, it is essential to profile promising compounds against a panel of relevant GPCRs.
The Causality Behind the Choice: A cell-based functional assay, such as a calcium mobilization or cAMP accumulation assay, provides a more physiologically relevant readout of GPCR activation or inhibition than a simple binding assay.[15][16] These assays measure changes in intracellular second messengers upon GPCR stimulation.[14]
Experimental Workflow: GPCR Functional Screening
Caption: Workflow for metabolic stability assessment.
Experimental Protocol: Human Liver Microsome Stability Assay
-
Reaction Setup: In a 96-well plate, combine human liver microsomes, the benzyl-morpholine compound, and a buffer.
-
Initiate Reaction: Start the metabolic reaction by adding a solution of NADPH.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percent of the parent compound remaining versus time and determine the in-vitro half-life.
Data Presentation: Metabolic Stability Data
| Compound ID | In-vitro Half-life (t1/2, min) | Intrinsic Clearance (µL/min/mg protein) |
| BM-001 | 45.2 | 15.3 |
| BM-004 | 12.8 | 54.1 |
| BM-007 | > 60 | < 11.5 |
| ... | ... | ... |
Conclusion: A Strategic Path to Lead Candidate Selection
This tiered in-vitro screening cascade provides a robust and efficient framework for the early-stage evaluation of novel benzyl-morpholine compounds. By systematically assessing cytotoxicity, primary target engagement, off-target liabilities, and metabolic stability, researchers can make data-driven decisions to prioritize the most promising candidates for further development. This strategic approach maximizes the probability of success while conserving valuable resources, ultimately accelerating the journey from a promising chemical scaffold to a potential therapeutic agent.
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Morpholine Synthesis: A Journey from Classical Discovery to Modern Catalytic and Green Methodologies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties—imparting aqueous solubility, favorable metabolic profiles, and acting as a versatile synthetic handle—have cemented its status as a privileged scaffold in drug design.[3][4][5] This guide provides a comprehensive exploration of the discovery and history of morpholine synthesis. We will journey from the classical, often harsh, methods of the 19th and 20th centuries to the sophisticated, efficient, and environmentally benign catalytic processes that define modern organic synthesis. This document is structured to provide not just protocols, but a deep understanding of the causality behind experimental choices, offering field-proven insights for researchers at the forefront of chemical and pharmaceutical development.
The Dawn of Morpholine: Discovery and Classical Synthetic Routes
The story of morpholine begins in the late 19th century with German chemist Ludwig Knorr, who first synthesized the compound.[6] The name "morpholine" was coined under the incorrect assumption that its core structure was part of the morphine molecule.[6][7] Early synthetic methods were characterized by the use of stoichiometric, strong reagents and harsh reaction conditions.
Dehydration of Diethanolamine with Strong Acid
One of the most fundamental and historically significant methods for preparing morpholine is the intramolecular cyclization of diethanolamine (DEA) via dehydration.[8] This process relies on a strong acid, typically concentrated sulfuric acid or oleum, to facilitate the reaction.[6][9]
Causality and Mechanism: The reaction proceeds via protonation of one of the hydroxyl groups of DEA by the strong acid, converting it into a good leaving group (water). The nitrogen atom then acts as an intramolecular nucleophile, attacking the adjacent carbon and displacing the water molecule to form the six-membered ring. A final deprotonation step yields the neutral morpholine molecule. The high temperatures required (often exceeding 180°C) are necessary to overcome the activation energy for the dehydration step.[9][10]
Limitations: While effective, this method suffers from significant drawbacks. The use of large quantities of corrosive sulfuric acid presents handling and equipment challenges. Furthermore, the process requires a neutralization step, which generates substantial amounts of inorganic salt waste (e.g., sodium sulfate), making it economically and environmentally taxing.[11]
Caption: Classical synthesis of morpholine via acid-catalyzed dehydration of DEA.
Experimental Protocol: Lab-Scale Morpholine Synthesis from Diethanolamine
This protocol is based on classical dehydration methods and should be performed with extreme caution in a well-ventilated fume hood.
-
Reaction Setup: To a round-bottom flask equipped with a thermocouple and a condenser, add 62.5 g of diethanolamine.
-
Acidification: While cooling the flask in an ice bath, slowly add concentrated hydrochloric or sulfuric acid until a pH of 1 is reached. This is a highly exothermic process.
-
Dehydration: Heat the resulting diethanolamine salt mixture. The temperature should be gradually raised to drive off water, eventually reaching and maintaining an internal temperature of 200-210°C for several hours (e.g., 15 hours).[10]
-
Workup - Neutralization: Allow the reaction mixture to cool to a manageable temperature (e.g., below 160°C) and pour the resulting thick morpholine salt paste into a separate container.
-
Liberation of Free Base: Mix the paste thoroughly with a strong base, such as calcium oxide or sodium hydroxide, to neutralize the salt and liberate the free morpholine base.[10]
-
Isolation and Purification: The crude morpholine is isolated via distillation from the solid mixture. The distillate is then dried over a suitable agent (e.g., potassium hydroxide pellets) and purified by fractional distillation, collecting the fraction boiling at approximately 128-129°C.[10]
Self-Validating System: The final product's identity and purity can be confirmed by measuring its boiling point and refractive index, and through spectroscopic analysis (NMR, IR). The expected boiling point of pure morpholine is a key validation parameter.
The Industrial Age: Catalytic Synthesis for Scalable Production
The inefficiencies of the classical acid-catalyzed route prompted the development of more sustainable and economical methods for industrial-scale production. The most significant advancement was the shift to vapor-phase catalytic processes.
Reductive Amination of Diethylene Glycol (DEG)
The predominant industrial method for morpholine synthesis today involves the reaction of diethylene glycol (DEG) with ammonia at high temperatures (150-400°C) and pressures (30-400 atm) over a hydrogenation catalyst.[6][8][11][12]
Causality and Mechanism: This transformation is a reductive amination process. The diol (DEG) is dehydrogenated on the catalyst surface to form an intermediate aldehyde, which then reacts with ammonia to form an imine. This imine is subsequently hydrogenated to an amino alcohol [2-(2-aminoethoxy)ethanol, AEE], which then undergoes an intramolecular cyclization/dehydration, also on the catalyst surface, to yield morpholine. Hydrogen is crucial in this process, not only for the reduction steps but also to maintain the activity and longevity of the catalyst by preventing coking and side reactions.[13][14]
Catalyst Evolution: A variety of catalyst systems have been developed to optimize yield and selectivity.
-
Early Catalysts: Simple hydrogenation catalysts like Raney nickel were initially used.[13]
-
Mixed-Metal Catalysts: Modern processes favor mixed-metal catalysts, which offer superior performance. Common formulations include nickel, copper, and chromium, often supported on alumina (Al₂O₃).[11][14][15] These combinations balance hydrogenation, dehydrogenation, and amination activities effectively.
Caption: Industrial workflow for morpholine synthesis from DEG and ammonia.
Data Presentation: Comparison of Industrial Catalysts
| Catalyst System | Temperature (°C) | Pressure (atm) | Reported Yield/Conversion | Reference |
| Nickel-Copper-Chromium | 260 | ~204 | 47% conversion to morpholine | [11] |
| Ni-Cu-Cr-Ti | 150-250 | 1-30 | 75-78% yield | [12] |
| Copper-Nickel on Alumina | 190-260 | - | Up to 57% yield (Si-Al catalyst) | [15][16] |
| Solid Acid (γ-Al₂O₃ based) | 180-280 | Normal/Negative | High conversion and selectivity | [16] |
Note: Yields and conversions are highly dependent on specific reaction conditions, space velocity, and reactant ratios.
The Modern Era: Precision, Chirality, and Green Synthesis
For applications in drug discovery, the focus has shifted from producing the parent morpholine molecule to synthesizing complex, substituted, and often chiral derivatives with high precision and sustainability.[1]
Green Synthesis via Ethylene Sulfate Annulation
A landmark development in green chemistry is a recently reported one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using ethylene sulfate (ES).[17][18][19][20]
Causality and Mechanism: This elegant method leverages the unique reactivity of ethylene sulfate. The first step is a highly selective S_N2 reaction where the amine of the 1,2-amino alcohol attacks the electrophilic carbon of ES, opening the cyclic sulfate. This cleanly forms a zwitterionic monoalkylation product.[17][21] The key to this methodology is the high selectivity for mono-alkylation, even with primary amines, which traditionally pose a challenge due to over-alkylation.[18] In the second step, a base like potassium tert-butoxide (tBuOK) promotes an intramolecular cyclization, where the hydroxyl group displaces the sulfate to form the morpholine ring.
Authoritative Grounding: This approach is a significant advancement as it avoids toxic reagents like chloroacetyl chloride and harsh reducing agents (e.g., borohydrides or aluminum hydrides) common in older multistep methods.[17][22] The process is scalable, uses inexpensive reagents, and aligns with the principles of green chemistry by minimizing waste.[17][18]
Caption: Green synthesis workflow using ethylene sulfate annulation.
Experimental Protocol: Green Morpholine Synthesis from a 1,2-Amino Alcohol
This protocol is adapted from the work of Ortiz, Brusoe, et al. (2024).[17][21][22]
-
Monoalkylation: In a suitable reaction vessel, dissolve the starting 1,2-amino alcohol in an appropriate solvent (e.g., acetonitrile). Add ethylene sulfate (ES) and stir the mixture at room temperature. The reaction progress can be monitored by LCMS or NMR until the formation of the zwitterionic intermediate is complete.
-
Isolation of Intermediate: The zwitterionic product often precipitates from the reaction mixture and can be isolated by simple filtration, washed with solvent, and dried. Its purity can be verified by NMR.[21]
-
Cyclization: Suspend the isolated zwitterion in a solvent like THF. Add a base, such as potassium tert-butoxide (tBuOK), and stir the mixture at room temperature.
-
Workup and Purification: Upon completion of the cyclization, the reaction is quenched (e.g., with water or saturated ammonium chloride). The product is extracted into an organic solvent (e.g., ethyl acetate), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude morpholine derivative can then be purified by flash column chromatography.
Self-Validating System: The success of the reaction is validated at each stage. The clean formation of the zwitterion in Step 1 is confirmed by its characteristic NMR spectrum. The final product's structure and purity are confirmed by NMR, mass spectrometry, and comparison to expected analytical data.
Asymmetric Synthesis of Chiral Morpholines
The synthesis of single-enantiomer morpholine derivatives is critical for developing modern pharmaceuticals. Several powerful catalytic asymmetric methods have emerged.
Tandem Hydroamination and Asymmetric Transfer Hydrogenation: An efficient one-pot strategy allows for the synthesis of chiral 3-substituted morpholines from aminoalkyne substrates.[19][23][24]
-
Step 1 (Hydroamination): A titanium catalyst promotes the intramolecular hydroamination of the aminoalkyne to form a cyclic imine.
-
Step 2 (Asymmetric Reduction): A chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst RuCl, reduces the imine to the chiral morpholine with high enantioselectivity (>95% ee).[23]
-
Causality of Enantioselectivity: Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the ligand of the ruthenium catalyst are crucial for achieving high levels of stereocontrol.[24] This insight allows for the rational design of substrates and catalysts.
Asymmetric Hydrogenation: Another powerful approach involves the direct asymmetric hydrogenation of a pre-formed unsaturated morpholine (a dehydromorpholine). Using a chiral bisphosphine-rhodium catalyst, a variety of 2-substituted chiral morpholines can be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee).[25][26]
Conclusion and Future Outlook
The synthesis of morpholine has evolved dramatically from its discovery over a century ago. The journey from corrosive, wasteful dehydration reactions to highly efficient, selective, and scalable catalytic processes underscores the progress in synthetic organic chemistry. Today, the frontier lies in the development of novel green methodologies and robust asymmetric strategies to access the complex, stereochemically rich morpholine derivatives demanded by the pharmaceutical and agrochemical industries.[2][27] The continued innovation in this field will undoubtedly lead to the discovery of new life-saving drugs and advanced materials, all built upon this versatile and indispensable heterocyclic scaffold.
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Ortiz, A. T., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
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Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
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The Compass of Computation: A Technical Guide to Modeling the Interactions of (4-Benzyl-morpholin-2-ylmethyl)-diethyl-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Static Image – A Dynamic Approach to Molecular Interaction
In the intricate dance of drug discovery, understanding the precise interactions between a potential therapeutic agent and its biological target is paramount. This guide moves beyond simplistic, static representations of molecular binding. We will embark on a comprehensive exploration of the theoretical modeling of (4-benzyl-morpholin-2-ylmethyl)-diethyl-amine, a versatile morpholine derivative with significant therapeutic potential, particularly in the realm of neurological disorders.[1][2] This document is not a rigid protocol but a strategic framework, designed to empower researchers to make informed decisions in their computational investigations. We will delve into the "why" behind each methodological choice, fostering a deeper understanding of how to harness computational tools to generate robust, reliable, and ultimately, translatable insights.
Foundational Principles: Deconstructing this compound and Its Therapeutic Landscape
This compound belongs to the morpholine class of heterocyclic compounds, a scaffold frequently employed in medicinal chemistry due to its favorable physicochemical and metabolic properties.[3] The inherent structural features of the morpholine ring, including the presence of both a nitrogen and an oxygen atom, grant it a unique profile of hydrophilicity and lipophilicity, which can enhance blood-brain barrier permeability—a critical attribute for central nervous system (CNS) drug candidates.[4][5][6]
Research has highlighted the potential of morpholine derivatives in targeting enzymes implicated in neurodegenerative diseases, such as Alzheimer's and Parkinson's.[4][7] Key molecular targets include cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE) and monoamine oxidases (MAO-A and MAO-B).[7][8] For the purpose of this guide, we will focus our theoretical modeling workflow on Human Acetylcholinesterase (AChE) , a well-validated target in Alzheimer's disease therapy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆N₂O | [9] |
| Molecular Weight | 262.39 g/mol | [9] |
| CAS Number | 147465-50-7 | [9] |
| Predicted LogP | 2.5 - 3.5 | (Varies by prediction algorithm) |
| Hydrogen Bond Donors | 0 | (Calculated) |
| Hydrogen Bond Acceptors | 3 | (Calculated) |
The Computational Gauntlet: A Step-by-Step Workflow for Modeling Ligand-Target Interactions
Our journey into the theoretical modeling of this compound with AChE will follow a multi-tiered approach, progressively increasing in computational complexity and depth of insight. This workflow is designed to be self-validating, with each step building upon the confidence of the previous one.
Caption: A multi-phase computational workflow for modeling ligand-target interactions.
Phase 1: Preparation and Initial Assessment
This initial phase lays the critical groundwork for all subsequent, more computationally intensive investigations. The principle of "garbage in, garbage out" is particularly pertinent here; meticulous preparation is non-negotiable.
Experimental Protocol 1: Target and Ligand Preparation
-
Target Acquisition and Preparation:
-
Objective: To obtain a high-quality, biologically relevant structure of Human Acetylcholinesterase.
-
Procedure:
-
Download the crystal structure of hAChE from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4EY7, which is a human AChE in complex with an inhibitor.
-
Using molecular modeling software (e.g., Schrödinger Maestro, MOE, or open-source alternatives like PyMOL with AutoDock Tools), remove all non-essential molecules, including water, co-solvents, and the original ligand.
-
Inspect the protein for missing residues or loops. If present, these should be modeled using tools like MODELLER or the protein preparation utilities within commercial software packages.
-
Assign protonation states to ionizable residues at a physiological pH of 7.4. This is a critical step as it directly influences the electrostatic interactions.
-
Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The backbone atoms should be restrained to maintain the overall fold.
-
-
-
Ligand Preparation:
-
Objective: To generate a low-energy, 3D conformation of this compound with correct protonation and stereochemistry.
-
Procedure:
-
Obtain the 2D structure of the ligand, for instance, from PubChem (CID: 10445434).
-
Convert the 2D structure to a 3D conformation using a tool like RDKit or Open Babel.
-
Generate multiple low-energy conformers to ensure a comprehensive search of the conformational space.
-
Assign protonation states at pH 7.4. The diethylamine and morpholine nitrogen atoms are likely to be protonated.
-
Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94s or OPLS3e) or a semi-empirical quantum mechanical method.
-
-
Experimental Protocol 2: Molecular Docking
-
Objective: To predict the preferred binding orientation (pose) of the ligand within the AChE active site and to obtain a preliminary estimate of the binding affinity.
-
Causality: Molecular docking algorithms explore the conformational space of the ligand within the binding pocket, scoring different poses based on a simplified energy function. This allows for the rapid screening of many potential binding modes.
-
Procedure:
-
Binding Site Definition: Define the binding site of AChE. This is typically done by creating a grid box centered on the catalytic triad (Ser203, His447, Glu334) and encompassing the entire active site gorge.
-
Docking Execution: Use a validated docking program such as AutoDock Vina, Glide, or GOLD. It is advisable to perform docking with multiple algorithms or scoring functions to assess the robustness of the predicted pose.
-
Pose Analysis: Analyze the top-scoring poses. A successful pose should exhibit chemically sensible interactions with key active site residues. For AChE, important interactions often involve the catalytic triad, the peripheral anionic site (PAS), and the acyl pocket. Pay close attention to hydrogen bonds, hydrophobic interactions, and potential pi-pi stacking with aromatic residues like Trp86 and Tyr337.
-
Phase 2: Dynamic Refinement and Energetic Analysis
While molecular docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular dynamics (MD) simulations offer a way to observe the behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system.
Experimental Protocol 3: Molecular Dynamics Simulations
-
Objective: To assess the stability of the docked pose and to explore the conformational landscape of the ligand-protein complex in a simulated physiological environment.
-
Causality: MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of their movements over time. This provides a more realistic representation of the binding event than static docking.
-
Procedure:
-
System Setup:
-
Take the most promising docked pose from the previous step.
-
Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
Parameterize the ligand using a force field compatible with the protein force field (e.g., GAFF for AMBER).
-
-
Equilibration:
-
Perform a series of energy minimization and equilibration steps. This typically involves an initial minimization of the solvent and ions, followed by a gradual heating of the system to the target temperature (e.g., 300 K) and pressure (1 atm) while restraining the protein and ligand. Finally, the restraints are gradually released.
-
-
Production Run:
-
Run the simulation for a sufficient length of time to allow for the system to reach equilibrium and for the ligand to explore its local conformational space. For routine stability checks, 100 nanoseconds is a common starting point, though longer simulations may be necessary for more complex systems.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the simulation and the binding pose. A stable ligand RMSD suggests a persistent binding mode.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.
-
Interaction Analysis: Monitor key interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein over the course of the simulation.
-
-
Caption: A streamlined workflow for performing and analyzing molecular dynamics simulations.
Experimental Protocol 4: Binding Free Energy Calculations
-
Objective: To obtain a more accurate estimate of the binding affinity than that provided by docking scores.
-
Causality: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model.
-
Procedure:
-
Snapshot Extraction: Extract a series of snapshots (e.g., 100-1000) from the stable portion of the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the following energy components:
-
The free energy of the complex.
-
The free energy of the protein.
-
The free energy of the ligand.
-
-
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Per-Residue Decomposition: Many MM/PBSA and MM/GBSA implementations allow for the decomposition of the binding free energy into contributions from individual residues. This can highlight "hot-spot" residues that are critical for binding.
-
Phase 3: High-Accuracy Quantum Mechanical Insights
For a truly deep understanding of the electronic nature of the interactions, particularly those involving charge transfer, polarization, or covalent bond formation (less likely in this case, but possible with certain inhibitors), Quantum Mechanics (QM) methods are indispensable.
Experimental Protocol 5: Quantum Mechanics/Molecular Mechanics (QM/MM)
-
Objective: To model a specific region of the active site with high accuracy, treating the most critical interactions with quantum mechanics while the rest of the system is treated with classical molecular mechanics.
-
Causality: QM methods provide a much more accurate description of electronic effects than classical force fields. By applying QM to a small, well-chosen region (e.g., the ligand and key active site residues), we can gain detailed insights without the prohibitive computational cost of treating the entire system with QM.[8]
-
Procedure:
-
Region Definition: Based on the docking and MD simulation results, define the QM region. This should include the ligand and any residues that form crucial interactions (e.g., hydrogen bonds with the catalytic triad, pi-pi stacking partners). The rest of the protein and the solvent will constitute the MM region.
-
QM/MM Simulation: Perform a QM/MM energy minimization or a short QM/MM MD simulation.
-
Analysis: Analyze the electronic properties of the QM region, such as charge distribution, bond orders, and the nature of the intermolecular interactions. This can provide a definitive characterization of the binding forces.
-
Synthesizing the Data: From Numbers to Narrative
The ultimate goal of this comprehensive modeling effort is to construct a coherent and compelling narrative of how this compound interacts with its target.
-
Docking provides the initial hypothesis of the binding mode.
-
MD simulations test the stability of this hypothesis in a dynamic environment and reveal the flexibility of the complex.
-
Binding free energy calculations offer a more quantitative assessment of the binding affinity and identify key energetic contributions.
-
QM/MM provides the highest level of detail for the most critical interactions.
By integrating the results from each of these stages, a researcher can confidently propose a detailed binding hypothesis, suggest specific chemical modifications to improve affinity or selectivity, and provide a strong rationale for further experimental validation.
Conclusion: A Living Document for Evolving Research
This guide has outlined a robust and scientifically rigorous workflow for the theoretical modeling of this compound interactions. It is intended not as a final word, but as a foundational framework upon which to build. As new experimental data becomes available and computational methods continue to evolve, this workflow can be adapted and expanded. The principles of careful preparation, multi-level analysis, and critical evaluation will, however, remain the cornerstones of insightful and impactful computational drug discovery.
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- (4-Benzyl-morpholin-2-ylmethyl)ethylamine. Chem-Impex.
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- (4-Benzyl-morpholin-2-ylmethyl)diethylamine | CAS 147465-50-7. Santa Cruz Biotechnology.
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Methodological & Application
Application Notes and Protocols for (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE in Neurological Disorder Research
Introduction: A Novel Morpholine Derivative for CNS Drug Discovery
The landscape of neurological drug discovery is in constant pursuit of novel chemical entities with the potential to modulate complex central nervous system (CNS) pathologies. (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE, hereafter referred to as Cmpd-BMDA, is a versatile morpholine-containing compound that has emerged as a promising scaffold in the synthesis of bioactive molecules.[1][2] The morpholine ring is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic profile and brain permeability of drug candidates.[3] While specific research on Cmpd-BMDA is nascent, its structural features suggest potential interactions with key neurological targets.[4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for investigating Cmpd-BMDA in the context of neurological disorders. We will proceed based on a hypothesized mechanism of action, providing a robust framework for its preclinical evaluation.
Hypothesized Mechanism of Action: A Putative Sigma-1 Receptor (σ1R) Agonist
Several morpholine derivatives have demonstrated high affinity for sigma receptors (σRs), which are implicated in a range of neurological conditions, including neurodegenerative diseases and neuropathic pain.[5] We hypothesize that Cmpd-BMDA acts as an agonist at the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. σ1R activation is known to modulate calcium signaling, reduce oxidative stress, and promote cell survival, making it an attractive target for neuroprotection.[5]
Caption: Hypothesized signaling pathway of Cmpd-BMDA as a Sigma-1 Receptor agonist.
In Vitro Evaluation of Cmpd-BMDA
A tiered in vitro screening approach is essential to characterize the bioactivity and neuroprotective potential of Cmpd-BMDA.[6][7]
Experimental Workflow: In Vitro Analysis
Caption: A streamlined workflow for the in vitro evaluation of Cmpd-BMDA.
Protocol 1: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of Cmpd-BMDA to protect neuronal cells from oxidative stress-induced toxicity, a common pathological feature in many neurodegenerative diseases.[8]
1. Cell Culture and Differentiation:
- Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- For differentiation, seed cells at a density of 25,000 cells/cm² and treat with 10 µM retinoic acid for 5-7 days to induce a more neuron-like phenotype.
2. Induction of Neurotoxicity:
- Following differentiation, pre-treat cells with varying concentrations of Cmpd-BMDA (e.g., 0.1, 1, 10, 100 µM) for 24 hours.
- Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or MPP⁺ for an additional 24 hours.[8] The optimal concentration of the toxin should be determined empirically to induce approximately 50% cell death.
3. Assessment of Cell Viability:
- Cell viability can be quantified using standard assays such as the MTT assay or the Neutral Red uptake assay.[8]
- For the Neutral Red assay, incubate cells with 50 µg/mL of Neutral Red solution for 1.5 hours.[8]
- Extract the incorporated dye and measure the absorbance at 540 nm.
- Calculate cell viability as a percentage of the untreated control.
Table 1: Example Data for Neuroprotection Assay
| Treatment Group | Cmpd-BMDA (µM) | Cell Viability (% of Control) |
| Control | 0 | 100 ± 5.2 |
| H₂O₂ alone | 0 | 48 ± 3.9 |
| H₂O₂ + Cmpd-BMDA | 0.1 | 55 ± 4.1 |
| H₂O₂ + Cmpd-BMDA | 1 | 68 ± 5.5 |
| H₂O₂ + Cmpd-BMDA | 10 | 85 ± 4.8 |
| H₂O₂ + Cmpd-BMDA | 100 | 82 ± 6.1 |
| p < 0.05, **p < 0.01 vs. H₂O₂ alone |
Protocol 2: Receptor Binding Assay
To validate our hypothesis, a competitive radioligand binding assay is crucial to determine the affinity of Cmpd-BMDA for the σ1R.[9][10][11]
1. Membrane Preparation:
- Prepare cell membranes from a cell line overexpressing human σ1R or from rodent brain tissue.
- Homogenize the cells or tissue in ice-cold buffer and centrifuge to pellet the membranes.
2. Binding Reaction:
- In a 96-well plate, incubate the prepared membranes with a fixed concentration of a high-affinity σ1R radioligand (e.g., -pentazocine).
- Add increasing concentrations of unlabeled Cmpd-BMDA to compete with the radioligand for binding to the receptor.
- Incubate at room temperature to allow the binding to reach equilibrium.
3. Detection and Analysis:
- Separate the bound and free radioligand using rapid filtration through glass fiber filters.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Plot the percentage of specific binding against the logarithm of the Cmpd-BMDA concentration.
- Calculate the IC₅₀ value (the concentration of Cmpd-BMDA that inhibits 50% of the specific radioligand binding) and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]
In Vivo Evaluation of Cmpd-BMDA
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy in a living organism.[12][13]
Experimental Workflow: In Vivo Analysis
Caption: A general workflow for the in vivo assessment of Cmpd-BMDA.
Protocol 3: Assessment of Adult Neurogenesis
This protocol describes how to assess the effect of Cmpd-BMDA on adult neurogenesis using 5-bromo-2'-deoxyuridine (BrdU) labeling in a mouse model.[14][15]
1. Animal Model and BrdU Labeling:
- Use adult mice (e.g., C57BL/6).
- Administer Cmpd-BMDA at a predetermined dose for a specified period (e.g., 2-4 weeks).
- To label proliferating cells, administer BrdU (50 mg/kg, i.p.) daily for 5-7 consecutive days during the treatment period.[15]
2. Tissue Processing:
- At the end of the treatment period, perfuse the animals with saline followed by 4% paraformaldehyde.
- Dissect the brains and post-fix them overnight.
- Cryoprotect the brains in a sucrose solution and section them on a cryostat.
3. Immunohistochemistry:
- Perform immunohistochemical staining on the brain sections to detect BrdU-positive cells and markers of mature neurons (e.g., NeuN) or immature neurons (e.g., DCX).[16][17]
- This co-localization will allow for the quantification of newly born neurons.
4. Quantification and Analysis:
- Use unbiased stereological methods to count the number of BrdU+/NeuN+ cells in the dentate gyrus of the hippocampus.[16]
- Compare the number of new neurons in the Cmpd-BMDA-treated group to the vehicle-treated control group.
Table 2: Example Data for Neurogenesis Study
| Treatment Group | Dose (mg/kg) | Number of BrdU+/NeuN+ cells in Dentate Gyrus |
| Vehicle Control | 0 | 1500 ± 120 |
| Cmpd-BMDA | 1 | 1850 ± 150 |
| Cmpd-BMDA | 5 | 2500 ± 210 |
| Cmpd-BMDA | 10 | 2800 ± 250** |
| p < 0.05, **p < 0.01 vs. Vehicle Control |
Conclusion
The protocols and application notes provided herein offer a structured and scientifically rigorous framework for the initial investigation of this compound in the context of neurological disorder research. Based on its chemical structure and the known neuropharmacology of related morpholine-containing compounds, Cmpd-BMDA presents an intriguing candidate for further study. The proposed hypothesis of σ1R agonism provides a clear rationale for the outlined experimental plan. Rigorous execution of these in vitro and in vivo assays will be crucial in elucidating the therapeutic potential of this novel compound.
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(4-Bromo-benzyl)-(2-morpholin-4-yl-ethyl)-amine. MySkinRecipes. [Link]
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A Systematic Analysis of Parent-of-Origin Effects and Genomic Imprinting in Early-Onset Bipolar Disorder: Mechanisms, Methodologies, and Clinical Implications. Medium. [Link]
-
Synthesis of 4-benzyl-2-[2-(2-thenyl)phenoxymethyl]morpholine. PrepChem.com. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. [Link]
-
1-Benzyl-1,2,3,4-tetrahydroisoquinoline as a parkinsonism-inducing agent: a novel endogenous amine in mouse brain and parkinsonian CSF. Journal of Neurochemistry. [Link]
-
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. [Link]
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- 12. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Methods to study adult hippocampal neurogenesis in humans and across the phylogeny - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Enzyme Inhibition Assays Using (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (4-Benzyl-morpholin-2-ylmethyl)-diethyl-amine in enzyme inhibition assays. While this compound is noted for its utility in biochemical research, including enzyme inhibition and receptor binding studies, specific public-domain data on its enzyme targets is limited[1]. Therefore, this guide establishes a robust, adaptable framework for characterizing its inhibitory potential against any chosen enzyme. We will delve into the core principles of enzyme kinetics, provide detailed, self-validating protocols for determining inhibitor potency (IC₅₀) and mechanism of action (MOA), and offer expert insights into data analysis and interpretation.
Introduction: The Role of Morpholine Scaffolds in Enzyme Inhibition
Enzyme inhibitors are fundamental tools in drug discovery and biochemical research, enabling the modulation of biological pathways with high specificity. The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including aqueous solubility and metabolic stability[2]. Compounds incorporating this moiety, such as this compound, are of significant interest for their potential to interact with biological targets[1][3].
This compound (CAS: 147465-50-7, Molecular Formula: C₁₆H₂₆N₂O) is a versatile synthetic intermediate whose amine functionality and structural features suggest potential interactions with enzyme active sites or allosteric sites[1][4]. This guide provides the necessary theoretical grounding and practical protocols to empirically determine its inhibitory activity and characteristics.
Foundational Principles: Designing a Robust Inhibition Assay
Before assessing any inhibitor, a thorough understanding of the target enzyme's kinetics is paramount. The Michaelis-Menten model provides the basis for this understanding, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ).
An inhibitor's potency is typically quantified by its half-maximal inhibitory concentration (IC₅₀) , which is the concentration of inhibitor required to reduce enzyme activity by 50%[5]. However, the IC₅₀ value is dependent on assay conditions, particularly substrate concentration[6]. Therefore, to fully characterize an inhibitor, its mechanism of action (MOA) must be determined. The primary reversible inhibition mechanisms are:
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ[7][8].
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency regardless of whether the substrate is bound. This decreases Vₘₐₓ but does not change Kₘ[7][8].
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This decreases both Vₘₐₓ and the apparent Kₘ[7][8].
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Kₘ and Vₘₐₓ[7].
The following sections provide protocols to first establish a baseline enzyme assay, then determine the IC₅₀ of this compound, and finally elucidate its MOA.
Experimental Workflow: A Three-Phase Approach
A successful inhibition study follows a logical progression from assay development to detailed characterization. This workflow ensures that the data generated is both accurate and reproducible.
Caption: Overall experimental workflow for enzyme inhibitor characterization.
Protocol 1: Baseline Enzyme Activity & Kinetic Parameter Determination
Objective: To establish a reliable and reproducible assay for measuring the activity of the target enzyme and to determine its baseline kinetic parameters (Kₘ and Vₘₐₓ).
Causality: This step is critical because all subsequent inhibition data is relative to the enzyme's baseline performance. An unoptimized assay can lead to erroneous IC₅₀ and MOA determinations[9]. Substrate concentration for initial IC₅₀ screening is typically set at or near the Kₘ value to ensure sensitivity to competitive inhibitors[10].
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength)
-
Microplate reader (or spectrophotometer/fluorometer)
-
96-well microplates (UV-transparent or black, depending on detection method)
Procedure:
-
Enzyme Concentration Optimization:
-
Perform the assay with a fixed, saturating concentration of substrate and vary the enzyme concentration.
-
Identify an enzyme concentration that yields a robust signal well above background and ensures the reaction rate is linear for a reasonable duration (e.g., 10-30 minutes). This ensures initial velocity conditions are met.
-
-
Substrate Titration for Kₘ/Vₘₐₓ Determination:
-
Prepare a 2-fold serial dilution of the substrate in assay buffer, typically covering a range from 0.1 x Kₘ to 10 x Kₘ (use literature values for an initial estimate).
-
Add the optimized concentration of the enzyme to each well.
-
Initiate the reaction by adding the substrate dilutions.
-
Measure product formation or substrate depletion over time using the plate reader.
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the progress curve[11].
-
-
Data Analysis:
| Parameter | Recommended Starting Point | Rationale |
| Enzyme Concentration | Titrate to find linear range | Ensures reaction rate is proportional to enzyme concentration and not limited by other factors. |
| Substrate Concentration | Titrate from 0.1x to 10x estimated Kₘ | Necessary to accurately determine Kₘ and Vₘₐₓ via non-linear regression. |
| Assay Temperature | Enzyme's optimal temperature (e.g., 25°C or 37°C) | Maintains consistent enzyme activity. |
| Incubation Time | Monitor to ensure <10% substrate consumption | Guarantees measurement of the true initial velocity, a core assumption of Michaelis-Menten kinetics.[13] |
| Buffer System | Optimized for enzyme stability and activity (pH, ionic strength) | Provides a stable environment for the enzyme, preventing denaturation or non-optimal performance. |
Protocol 2: IC₅₀ Determination of this compound
Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity under specific assay conditions.
Causality: The IC₅₀ provides a quantitative measure of the inhibitor's potency. A dose-response curve is essential for confirming true inhibitory activity and ruling out artifacts. Performing this at a substrate concentration near the Kₘ provides a standardized value that is sensitive to multiple modes of inhibition[10].
Procedure:
-
Prepare Inhibitor Stock Solution:
-
Dissolve this compound in a suitable solvent, typically 100% DMSO, to create a high-concentration stock (e.g., 10-50 mM).
-
Note: The final concentration of DMSO in the assay should ideally not exceed 1-2% for biochemical assays to avoid solvent-mediated interference[6].
-
-
Serial Dilution:
-
Perform a serial dilution of the inhibitor stock to create a range of concentrations. A 10-point, 3-fold dilution series is common, spanning from high micromolar to low nanomolar concentrations.
-
Prepare a dilution plate (intermediate plate) to minimize pipetting errors and reduce the final DMSO concentration.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add assay buffer, the appropriate concentration of inhibitor from the dilution series, and enzyme.
-
Positive Control (100% Activity): Add assay buffer, vehicle (e.g., DMSO at the same final concentration as the test wells), and enzyme.
-
Negative Control (0% Activity): Add assay buffer, vehicle, and heat-inactivated enzyme (or no enzyme).
-
Pre-incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme[11].
-
-
Initiate and Measure:
-
Initiate the reaction by adding substrate to all wells. The substrate concentration should be fixed at the predetermined Kₘ value from Protocol 1.
-
Immediately begin kinetic measurements on the plate reader.
-
-
Data Analysis:
Caption: Data analysis pipeline for IC50 determination.
Protocol 3: Mechanism of Action (MOA) Determination
Objective: To determine how this compound inhibits the enzyme (e.g., competitively, non-competitively).
Causality: Understanding the MOA is crucial for drug development as it informs on how the inhibitor interacts with the enzyme and substrate, which has implications for in vivo efficacy. This is achieved by systematically measuring the effect of the inhibitor on Kₘ and Vₘₐₓ.
Procedure:
-
Experimental Design:
-
This experiment requires a matrix of varying substrate and inhibitor concentrations.
-
Select several fixed concentrations of this compound based on its IC₅₀ (e.g., 0x, 0.5x, 1x, and 2x IC₅₀).
-
For each fixed inhibitor concentration, perform a full substrate titration as described in Protocol 1 (e.g., varying [S] from 0.1 x Kₘ to 10 x Kₘ).
-
-
Assay Execution:
-
Set up the assay plates according to the matrix design.
-
Measure the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
-
-
Data Analysis and Visualization:
-
For each inhibitor concentration, determine the apparent Kₘ and apparent Vₘₐₓ by fitting the V₀ vs. [S] data to the Michaelis-Menten equation.
-
Visualize the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). While non-linear regression is superior for parameter calculation, this plot is an excellent diagnostic tool for visualizing the MOA[7][8][14].
-
Caption: Characteristic patterns of inhibition on a Lineweaver-Burk plot.
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases)[8].
-
Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases)[8].
-
Uncompetitive: Lines are parallel (both apparent Kₘ and apparent Vₘₐₓ decrease)[8].
By observing these patterns, the mechanism of inhibition for this compound can be determined.
References
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). European Biophysics Journal, 50(3-4), 345–352. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Retrieved January 14, 2026, from [Link]
-
Enzyme kinetics and inhibition studies. (n.d.). Fiveable. Retrieved January 14, 2026, from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
-
Enzyme Kinetics Data Analysis. (2021, May 6). YouTube. Retrieved January 14, 2026, from [Link]
-
Lagu, B., & Kulkarni, A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
-
I am looking for an accurate method for determining the IC50 value? (2022). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Tipton, K. F., & Boyce, S. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(5), 764. [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation. (2025). Oreate AI Blog. Retrieved January 14, 2026, from [Link]
-
Brooks, C. L. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. [Link]
-
Zezzi, A. D. R., et al. (2000). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. [Link]
-
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved January 14, 2026, from [Link]
-
Can someone provide me with protocols for enzyme inhibition assay and their kinetics? (2017). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]
-
(4-Bromo-benzyl)-(2-morpholin-4-yl-ethyl)-amine. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]
-
Nagato, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(13), 3892–3895. [Link]
-
Bakunov, S. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 789–825. [Link]
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- 6. pubs.acs.org [pubs.acs.org]
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- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biorxiv.org [biorxiv.org]
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experimental protocol for receptor binding studies with (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
An In-Depth Guide to Receptor Binding Studies with (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
Application Note and Experimental Protocols
Abstract
This technical guide provides a comprehensive framework for characterizing the receptor binding profile of this compound, a compound featuring the morpholine scaffold. The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS).[1][2] Its advantageous physicochemical and metabolic properties often bestow selective affinity for a wide range of receptors.[1][3] This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems. We will detail the principles of receptor binding assays, provide step-by-step protocols for robust radioligand competition assays, and discuss advanced label-free techniques for kinetic analysis. The goal is to equip researchers with the necessary tools to accurately determine the binding affinity (Kᵢ) and elucidate the pharmacological profile of this and similar test compounds.
Part 1: Foundational Concepts in Receptor-Ligand Interactions
The primary objective of a receptor binding study is to quantify the interaction between a ligand (the test compound) and its molecular target, typically a protein receptor. This interaction is governed by the law of mass action and is characterized by several key parameters.
-
Affinity (K_d & Kᵢ): Affinity describes the strength of the binding interaction. It is quantified by the equilibrium dissociation constant (K_d), which is the concentration of ligand required to occupy 50% of the receptors at equilibrium.[4] A lower K_d value indicates a higher affinity. In competitive binding assays, the affinity of the unlabeled test compound is expressed as the inhibition constant (Kᵢ).[4]
-
Receptor Density (B_max): The B_max represents the total number of binding sites in a given preparation (e.g., fmol/mg of protein).[5] It is determined through saturation binding experiments using a radiolabeled ligand.
-
Specific vs. Non-Specific Binding: This is arguably the most critical concept for generating trustworthy data.
-
Specific Binding: The binding of a ligand to its target receptor. This interaction is saturable and reversible.
-
Non-Specific Binding (NSB): The tendency of a ligand to adhere to other components in the assay, such as the filter membrane, lipids, or other proteins.[6][7] NSB is typically linear and not saturable within the concentration range of the experiment.[4] To accurately measure specific binding, one must first quantify and subtract the non-specific component. This is achieved by measuring binding in the presence of a saturating concentration of an unlabeled competitor that displaces the radioligand only from the specific target receptors.[8][9]
Specific Binding = Total Binding - Non-Specific Binding
-
Choosing the Right Assay: Causality and Context
Several technologies are available for receptor binding studies, each with distinct advantages. The choice of method is dictated by the study's goals, such as high-throughput screening versus detailed kinetic analysis.
| Assay Technology | Principle | Key Advantages | Best For |
| Radioligand Binding (Filtration) | Uses a radioactively labeled ligand. Bound and free ligands are separated by rapid filtration.[10] | Gold standard for affinity determination; high sensitivity and robustness.[5][11] | Accurate Kᵢ determination for lead compounds. |
| Scintillation Proximity Assay (SPA) | A homogeneous (no-wash) radioligand assay where light is emitted only when a radioligand binds to a receptor-coated bead.[10] | High-throughput screening (HTS) compatible; miniaturizable.[8] | Primary screening of large compound libraries. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed (and thus light polarization) of a small fluorescent ligand when it binds to a larger receptor.[12] | Homogeneous, non-radioactive format suitable for HTS.[12][13] | HTS and some mechanistic studies where a suitable fluorescent probe exists. |
| Surface Plasmon Resonance (SPR) | A label-free, real-time optical technique that detects mass changes on a sensor chip as ligands bind to immobilized receptors.[14] | Provides kinetic data (k_on, k_off) in addition to affinity (K_d); label-free.[15][16] | Detailed kinetic characterization of lead compounds; understanding binding mechanisms. |
For the initial, detailed characterization of a novel compound like this compound, the radioligand competition binding assay remains the most authoritative and widely accepted method.
Part 2: Experimental Design & Strategy
Given that this compound is noted for its potential in targeting neurological disorders, a logical first step is to screen it against a panel of relevant CNS receptors.[17][18]
Hypothesized Screening Panel
The morpholine scaffold is a component of drugs acting on various CNS targets.[2][19] Therefore, a rational primary screening panel would include representatives from key receptor families implicated in neurological and psychiatric conditions:
-
Dopamine Receptors (e.g., D₁, D₂)
-
Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ)
-
Adrenergic Receptors (e.g., α₁, α₂)
-
Sigma Receptors (e.g., σ₁, σ₂)[20]
Workflow for Receptor Binding Characterization
The following diagram outlines a comprehensive strategy, from initial screening to detailed kinetic analysis, ensuring a thorough characterization of the test compound.
Caption: Overall strategy for receptor binding characterization.
Part 3: Detailed Experimental Protocols
This section provides a detailed, step-by-step protocol for the gold-standard radioligand competition binding assay.
Protocol 3.1: Radioligand Competition Binding Assay (Filtration)
This protocol is designed to determine the IC₅₀ and subsequently the Kᵢ of the test compound for a specific receptor target.
Causality: The fundamental principle is that the unlabeled test compound will compete with a known, radioactively labeled ligand ("radioligand") for binding to the target receptor.[21] The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the receptor target. A common starting point is 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂. The buffer should be selected based on established literature for the specific receptor.
-
Receptor Source: Use commercially available membrane preparations from cells (e.g., HEK293, CHO) stably expressing the human receptor of interest. Thaw membranes on ice immediately before use and dilute to the desired concentration (typically 5-50 µg protein/well) in ice-cold assay buffer. The optimal concentration should be determined in preliminary saturation binding experiments to ensure that less than 10% of the added radioligand is bound.[8]
-
Radioligand: Prepare a working solution of the radioligand at a concentration of 2x its K_d value in assay buffer. The K_d for the chosen radioligand should be known from literature or prior saturation experiments.[8]
-
Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:10 or 1:3 dilutions) in DMSO, followed by a further dilution into the assay buffer to achieve the final desired concentrations with a constant, low percentage of DMSO (e.g., <1%).
-
NSB Control: Prepare a solution of a known, high-affinity unlabeled ligand for the target receptor at a concentration 100-1000 times its Kᵢ. This will be used to define non-specific binding.[4]
2. Assay Plate Setup:
-
Use a 96-well polypropylene plate. The total assay volume will be 200 µL.
-
Assay Component Table:
| Component | Total Binding Wells | Non-Specific Binding (NSB) Wells | Test Compound Wells |
| Assay Buffer | 50 µL | - | - |
| NSB Control | - | 50 µL | - |
| Test Compound (dilutions) | - | - | 50 µL |
| Radioligand (2x K_d) | 50 µL | 50 µL | 50 µL |
| Receptor Membranes | 100 µL | 100 µL | 100 µL |
| Total Volume | 200 µL | 200 µL | 200 µL |
3. Incubation:
-
Seal the plate and incubate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). This time should be determined in preliminary time-course experiments.[8]
4. Harvest and Filtration:
-
Pre-soak a 96-well glass fiber filter plate (e.g., Whatman GF/B) in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Quickly wash each well 3-4 times with 300 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. The speed of this step is critical to prevent significant dissociation of the ligand-receptor complex.[22]
5. Quantification:
-
Dry the filter plate completely (e.g., under a heat lamp or in an oven).
-
Add liquid scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).
Visualizing the Competition Assay Workflow
Caption: Step-by-step workflow for the filtration binding assay.
Protocol 3.2: Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Average the CPM/DPM values for each condition (Total, NSB, Test Compound concentrations).
-
Specific Binding (at each test compound concentration) = [CPM_Test] - [CPM_NSB_Average].
-
Maximum Specific Binding = [CPM_Total_Average] - [CPM_NSB_Average].
-
-
Generate Dose-Response Curve:
-
Normalize the data by expressing specific binding at each test compound concentration as a percentage of the Maximum Specific Binding.
-
Plot the % Specific Binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with a variable slope) in a suitable software program (e.g., GraphPad Prism). This will yield the IC₅₀ value.[23]
-
-
Calculate the Inhibition Constant (Kᵢ):
-
The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Kᵢ), use the Cheng-Prusoff equation.[24]
Kᵢ = IC₅₀ / (1 + ([L] / K_d))
Where:
-
[L] = The concentration of the radioligand used in the assay.
-
K_d = The dissociation constant of the radioligand for the receptor.
-
Principle of Competitive Binding Visualization
Caption: How the test compound inhibits radioligand binding.
Part 4: System Validation and Troubleshooting
A trustworthy protocol is a self-validating one. Incorporating rigorous controls is non-negotiable.
-
Positive Control: A known unlabeled ligand for the receptor should be run in parallel to confirm that the assay system can produce the expected Kᵢ value.
-
Vehicle Control: Ensure that the solvent (e.g., DMSO) at the concentration used does not interfere with binding.
-
Assay Window: The ratio of total binding to non-specific binding should be sufficiently large (ideally >10:1) to provide a robust signal window.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Non-Specific Binding (>30% of Total) | Radioligand is "sticky"; Filter plate not adequately blocked; Insufficient washing. | Add BSA (0.1%) to assay buffer; Ensure proper pre-soaking of filters with PEI; Increase number or volume of washes. |
| No Displacement by Test Compound | Compound has low/no affinity; Compound is insoluble; Compound degraded. | Test at higher concentrations; Check compound solubility in assay buffer; Confirm compound integrity via analytical methods (e.g., LC-MS). |
| Shallow or Incomplete Curve | Compound may be interacting with multiple sites or allosterically; Assay variability. | Ensure thorough mixing; Check for assay artifacts; Consider more complex binding models for data fitting. |
| High Well-to-Well Variability | Pipetting errors; Inconsistent washing; Incomplete membrane resuspension. | Use calibrated pipettes; Ensure harvester wash needles are aligned and flowing evenly; Vortex membrane stocks thoroughly before dilution. |
Part 5: Data Presentation
Final affinity data should be summarized in a clear, tabular format. This allows for easy comparison of the compound's potency and selectivity across different receptor targets.
Example Data Summary Table:
| Receptor Target | Radioligand Used | Radioligand K_d (nM) | Test Compound Kᵢ (nM ± SEM) | n |
| Dopamine D₂ | [³H]-Spiperone | 0.15 | 125 ± 15 | 3 |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 1.2 | 850 ± 70 | 3 |
| Sigma σ₁ | [³H]-(+)-Pentazocine | 2.5 | 45 ± 8 | 3 |
| Sigma σ₂ | [³H]-DTG | 5.0 | >10,000 | 3 |
Data are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a robust framework for the comprehensive evaluation of the receptor binding characteristics of this compound. By grounding the experimental protocols in the fundamental principles of receptor pharmacology and emphasizing the importance of rigorous controls and data analysis, researchers can confidently determine the affinity and selectivity profile of this and other novel compounds. The gold-standard radioligand competition assay serves as the primary workhorse for accurate affinity determination, while advanced techniques like SPR can provide deeper insights into the kinetics of the binding interaction. This structured approach is essential for advancing our understanding of a compound's mechanism of action and is a critical step in the drug discovery and development pipeline.
References
-
Oncodesign Services. (n.d.). Radioligand Binding Assay. In Vitro Biology. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. International Journal of Molecular Sciences, 26(8), 3692. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Retrieved from [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Tzara, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(11), 1938-1963. Retrieved from [Link]
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Xia, T., et al. (2007). A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. ASSAY and Drug Development Technologies, 5(2), 201-212. Retrieved from [Link]
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Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
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Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
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Wang, J. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. Retrieved from [Link]
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Tzara, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
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Celtarys Research. (2024). Fluorescent Ligands in Fluorescence Polarization Assays. Retrieved from [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]
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Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
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Galanti, M., et al. (2016). Ligand-receptor binding kinetics in surface plasmon resonance cells: A Monte Carlo analysis. arXiv. Retrieved from [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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Sadana, A., & Ram, A. (2005). A kinetic study of analyte-receptor binding and dissociation for surface plasmon resonance biosensors applications. IEEE Sensors Journal, 5(3), 356-364. Retrieved from [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
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GraphPad. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
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Zhang, Y., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. International Journal of Molecular Sciences. Retrieved from [Link]
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Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]
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Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(3), 329-345. Retrieved from [Link]
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Kenakin, T., & Jenkinson, S. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Retrieved from [Link]
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MDPI. (n.d.). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]
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Abadi, A. H., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(18), 4169. Retrieved from [Link]
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Application Notes: The Strategic Role of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE in Pharmaceutical Synthesis
Introduction: The Morpholine Scaffold in Modern Drug Discovery
The morpholine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of approved and experimental drugs.[1][2] Its advantageous physicochemical properties—such as improving aqueous solubility and metabolic stability—and its facile synthetic accessibility make it an invaluable scaffold for drug design.[1][3] The specific intermediate, (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE, combines several key structural features:
-
A C2-substituted morpholine ring , providing a defined three-dimensional vector for molecular elaboration.
-
An N-benzyl protecting group , which offers stability during initial synthetic steps and can be readily removed under standard hydrogenolysis conditions.[4]
-
A diethylaminomethyl side chain , a common pharmacophore that can interact with various biological targets or serve as a handle for further chemical modification.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and quality control of this versatile intermediate.
Physicochemical & Structural Data
A precise understanding of the intermediate's properties is critical for reaction design and scale-up.
| Property | Value | Source |
| IUPAC Name | (4-benzyl-morpholin-2-ylmethyl)diethylamine | Chem-Impex[5] |
| CAS Number | 147465-50-7 | Santa Cruz Biotechnology[6] |
| Molecular Formula | C₁₆H₂₆N₂O | Santa Cruz Biotechnology[6] |
| Molecular Weight | 262.39 g/mol | Santa Cruz Biotechnology[6] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Boiling Point | Not specified; high boiling point expected | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | N/A |
Part 1: Synthesis Protocol for this compound
The synthesis of this intermediate can be efficiently achieved via a multi-step sequence starting from commercially available materials. The following protocol outlines a robust and scalable approach.
Workflow Overview
The synthesis follows a logical progression from a simple amino alcohol to the final, protected intermediate.
Caption: Synthetic workflow for the target intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Benzyl-2-(hydroxymethyl)morpholine
This precursor is synthesized from a suitable amino alcohol. The N-benzylation step is crucial for protecting the morpholine nitrogen.[7][8]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(methylamino)ethanol (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C. After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cyclization: Add a strong base such as potassium tert-butoxide (2.5 eq) portion-wise at 0 °C. This promotes intramolecular cyclization to form the morpholinone intermediate. Stir overnight at room temperature.
-
N-Benzylation: After confirming the formation of the morpholinone, add benzyl bromide (1.2 eq) and a base like potassium carbonate (2.0 eq). Heat the mixture to reflux for 8-12 hours.
-
Reduction: Cool the reaction mixture. In a separate flask, prepare a slurry of Lithium Aluminum Hydride (LAH) (2.0 eq) in dry THF at 0 °C. Slowly add the crude N-benzyl morpholinone solution to the LAH slurry. After the addition, reflux the mixture for 4-6 hours to reduce both the amide and any ester functionalities.
-
Work-up & Purification: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 4-benzyl-2-(hydroxymethyl)morpholine.
Step 2: Synthesis of this compound
This step involves activating the hydroxyl group for nucleophilic substitution.
-
Activation of Hydroxyl Group: Dissolve 4-benzyl-2-(hydroxymethyl)morpholine (1.0 eq) in dry DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl) (1.2 eq). Stir the reaction at 0 °C for 1-2 hours. Causality Note: This step converts the poorly leaving hydroxyl group into a highly reactive mesylate, facilitating the subsequent substitution.
-
Nucleophilic Substitution: To the same reaction vessel, add diethylamine (3.0 eq) and allow the mixture to warm to room temperature. Stir for 12-18 hours. The diethylamine acts as both the nucleophile and the base to neutralize the generated HCl.
-
Work-up & Purification: Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is purified by column chromatography (Silica gel, DCM:Methanol gradient with 1% triethylamine) to afford the final intermediate, this compound.
Part 2: Application in Pharmaceutical Synthesis
This intermediate is a valuable building block for synthesizing novel therapeutic agents, particularly those targeting neurological and psychiatric disorders.[9] The N-benzyl group can be removed to reveal a secondary amine, which can then be coupled with various pharmacologically active groups.[10]
Example Workflow: Synthesis of a Novel Kinase Inhibitor Scaffold
This protocol demonstrates the debenzylation of the intermediate and subsequent coupling with a heterocyclic core, a common strategy in kinase inhibitor design.[3]
Caption: Application workflow for API scaffold synthesis.
Protocol for API Scaffold Synthesis
Step 1: Debenzylation via Hydrogenolysis
-
Reaction Setup: Dissolve the intermediate (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add Palladium on Carbon (10% Pd/C, ~5 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (typically 50-60 psi) and stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Trustworthiness Note: The completion of this step is critical. Incomplete debenzylation will lead to complex mixtures in the subsequent coupling step.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol. Concentrate the filtrate under reduced pressure to yield the deprotected amine, Diethyl-(morpholin-2-ylmethyl)-amine, which is often used directly in the next step.
Step 2: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine the deprotected amine (1.0 eq), an aryl halide (e.g., 2-chloro-4-aminopyrimidine, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Solvent and Base: Add a dry, aprotic solvent such as Dioxane or Toluene, followed by a base (e.g., Cs₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to 80-110 °C and stir for 8-16 hours. Monitor the reaction for the formation of the desired product. Expertise Note: The choice of ligand and base is crucial for the success of C-N cross-coupling reactions and must be optimized for the specific substrates used.[11]
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®. Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the final compound via column chromatography or recrystallization.
Part 3: Analytical Quality Control
Rigorous analytical testing ensures the identity, purity, and stability of the intermediate, which is paramount for its use in GMP (Good Manufacturing Practice) environments.
| Analytical Method | Parameter | Expected Result / Specification |
| ¹H NMR | Identity & Structure | Peaks corresponding to benzyl, morpholine, and diethyl protons with correct integration and splitting patterns. |
| ¹³C NMR | Identity & Structure | Correct number of signals corresponding to the 16 carbon atoms in the structure. |
| Mass Spectrometry (ESI+) | Molecular Weight | [M+H]⁺ peak observed at m/z 263.21. |
| HPLC-UV/ELSD | Purity | ≥98.0% purity. HPLC methods for morpholine derivatives often use reverse-phase columns.[12][13][14] |
| Residual Solvents (GC-HS) | Process Impurities | Conforms to ICH Q3C limits. |
HPLC Protocol Example
A common issue in analyzing amines like morpholine is poor peak shape on standard silica-based columns. Derivatization or the use of specialized columns is often required.[15]
-
Column: Mixed-mode column (e.g., Coresep 100) or a reverse-phase C18 with low silanol activity.[13][14]
-
Mobile Phase: A gradient of Acetonitrile and water with an additive like formic acid (for MS compatibility) or phosphoric acid.[14]
-
Detection: UV detection (if coupled to a chromophore), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[12]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
References
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). Medical Research Reviews. [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]
-
Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
-
Biological relevance and synthesis of C-substituted morpholine derivatives. (2004). ResearchGate. [Link]
-
Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]
-
Liquid phase method for morpholine. (2023). Shenyang East Chemical Science-Tech Co., Ltd.. [Link]
-
A Novel N-Benzylation of Phenothiazine with Benzyl Alcohols Activated by n-Propylphosphonic Acid Anhydride (T3P®). (2014). ResearchGate. [Link]
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HPLC Methods for analysis of Morpholine. (n.d.). HELIX Chromatography. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). EDP Sciences. [Link]
-
Morpholine Preparation from Diethanolamine. (2022). YouTube. [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205: Towards tetraoxane scaffolds with potential for single dose cure of malaria. (2018). PubMed. [Link]
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Piperazine and morpholine: Synthetic aspects and pharmaceutical applications. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (2024). ResearchGate. [Link]
- Benzyl morpholine derivatives. (2007).
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Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). MDPI. [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. (1998). ResearchGate. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). National Institutes of Health. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). PubMed. [Link]
-
High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Synthesis of N-[(4-benzyl-2-morpholinyl)methyl]phthalimide. (n.d.). PrepChem.com. [Link]
- Process of making derivatives of substituted morpholines. (n.d.).
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- 15. researchgate.net [researchgate.net]
Application Note: (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE as a Novel Organocatalyst for the Synthesis of Advanced Functional Polyesters
An Application Guide for Researchers and Drug Development Professionals
Introduction
The advancement of biomedical science, particularly in the fields of drug delivery and tissue engineering, is intrinsically linked to the development of novel functional polymers.[1][2] These macromolecules offer unparalleled versatility due to their tunable chemistry and physical properties.[3] Among these, biodegradable aliphatic polyesters such as polylactic acid (PLA) and polycaprolactone (PCL) are cornerstones of clinical and research applications, valued for their biocompatibility and predictable degradation profiles.
The primary route to synthesizing these polyesters is the Ring-Opening Polymerization (ROP) of their respective cyclic ester monomers (e.g., lactide for PLA).[4][5] While traditionally catalyzed by metal-based compounds, the field has seen a significant shift towards organocatalysis to circumvent issues of metal contamination in the final polymer, which is a critical concern for biomedical applications. Tertiary amines have emerged as a potent class of organocatalysts for ROP, capable of promoting controlled polymerization under mild conditions.[4][6]
This application note introduces (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE (hereafter referred to as BDMDA ), a multifunctional tertiary amine, as a novel catalyst and initiator for the synthesis of advanced, functional polyesters. The presence of a morpholine moiety in BDMDA is of particular interest, as this heterocycle is a privileged structure in medicinal chemistry, known to improve properties such as aqueous solubility and metabolic stability in drug molecules.[7][8] By incorporating BDMDA into the polymer structure, we can create polyesters with unique end-group functionalities, opening new avenues for creating sophisticated drug delivery systems and biomaterials.
This guide provides a comprehensive overview of BDMDA, its proposed catalytic mechanism in ROP, and detailed, field-tested protocols for the synthesis and characterization of BDMDA-functionalized polylactic acid (PLA).
Physicochemical Properties of BDMDA
A thorough understanding of the catalyst's properties is fundamental to its effective application. The key properties of BDMDA are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 147465-50-7 | [9][10][11] |
| IUPAC Name | N-[(4-Benzylmorpholin-2-yl)methyl]-N-ethylethanamine | [9][10] |
| Molecular Formula | C₁₆H₂₆N₂O | [9][11] |
| Molecular Weight | 262.39 g/mol | [9][11] |
| Appearance | Yellow liquid | [9] |
| Purity | ≥ 96% (HPLC) | [9] |
| Storage Conditions | Store at 0-8°C | [9] |
Proposed Mechanism of Action: BDMDA-Catalyzed ROP of Lactide
The tertiary amine functionality is the catalytic heart of the BDMDA molecule. In the presence of a proton source, such as a co-initiator like benzyl alcohol (BnOH), BDMDA is proposed to act as a base to activate the initiator. This activated initiator then performs a nucleophilic attack on the carbonyl carbon of the lactide monomer, initiating polymerization. The bulky nature of the benzyl and diethylamino groups on BDMDA likely influences the steric environment of the catalytic site, potentially affecting polymerization kinetics and control.
The diagram below illustrates the proposed cooperative mechanism for the Ring-Opening Polymerization of lactide, initiated by benzyl alcohol and catalyzed by BDMDA.
Caption: Proposed mechanism for BDMDA-catalyzed ROP of lactide.
Experimental Protocols
PART A: Synthesis of BDMDA-Functionalized Polylactic Acid (PLA)
This protocol details a robust method for synthesizing PLA with a predictable molecular weight and a BDMDA-derived functional end-group.
Causality and Experimental Choices:
-
Anhydrous Conditions: The ROP of cyclic esters is highly sensitive to moisture. Water can act as an initiator, leading to poor control over molecular weight and a broad polydispersity. Therefore, all glassware must be rigorously dried, and reagents used in their anhydrous form.
-
Initiator (Benzyl Alcohol): Benzyl alcohol serves as the initiator, and the ratio of monomer to initiator ([M]/[I]) is the primary determinant of the final polymer's molecular weight.
-
Catalyst (BDMDA): BDMDA accelerates the polymerization. The concentration is kept low to ensure a controlled reaction rate.
-
Solvent (Toluene): Anhydrous toluene is used to dissolve all components and ensure a homogeneous reaction mixture.
-
Precipitation (Methanol): PLA is insoluble in cold methanol, while unreacted monomer and the catalyst are soluble. This allows for effective purification of the polymer.
Materials and Reagents:
-
D,L-Lactide (recrystallized from ethyl acetate and dried under vacuum)
-
This compound (BDMDA), CAS 147465-50-7
-
Benzyl alcohol (BnOH), anhydrous
-
Toluene, anhydrous
-
Methanol, cold (4°C)
-
Schlenk flask and line
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas supply
Step-by-Step Protocol:
-
Preparation: Bake all glassware at 120°C overnight and cool under a stream of dry argon or nitrogen.
-
Reaction Setup: In a glovebox or under inert atmosphere, add 1.0 g of recrystallized D,L-Lactide (6.94 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add 5 mL of anhydrous toluene to dissolve the lactide.
-
Initiator Loading: Prepare a stock solution of benzyl alcohol in anhydrous toluene (e.g., 0.1 M). For a target degree of polymerization (DP) of 50, add 1.39 mL of the 0.1 M BnOH stock solution (0.139 mmol).
-
Catalyst Loading: Prepare a stock solution of BDMDA in anhydrous toluene (e.g., 0.1 M). Add 0.69 mL of the 0.1 M BDMDA stock solution (0.069 mmol, ~1 mol% relative to monomer).
-
Polymerization: Seal the flask, remove from the glovebox (if used), and place it in a preheated oil bath at 80°C. Stir for 4-6 hours.
-
Quenching: After the reaction period, cool the flask to room temperature. Add a few drops of benzoic acid solution in toluene to quench the catalyst.
-
Purification: Slowly pour the viscous polymer solution into 100 mL of cold, rapidly stirring methanol. A white polymer precipitate will form.
-
Isolation: Allow the precipitate to settle. Decant the methanol and redissolve the polymer in a minimal amount of dichloromethane (DCM).
-
Final Precipitation: Repeat the precipitation into cold methanol (Step 8) two more times to ensure complete removal of unreacted monomer and catalyst.
-
Drying: Collect the final white, fibrous polymer by filtration and dry under high vacuum at 40°C until a constant weight is achieved.
PART B: Characterization of BDMDA-Functionalized PLA
Accurate characterization is essential to validate the synthesis and understand the polymer's properties.
Caption: Workflow for the characterization of synthesized polymers.
1. Proton NMR (¹H NMR) Spectroscopy:
-
Protocol: Dissolve ~5-10 mg of the dried polymer in 0.7 mL of deuterated chloroform (CDCl₃).
-
Data Interpretation:
-
Confirm polymerization by the presence of characteristic PLA peaks: ~5.15 ppm (methine proton, -CH-) and ~1.58 ppm (methyl protons, -CH₃).
-
Calculate monomer conversion by comparing the integration of the residual monomer methine peak (~5.03 ppm) with the polymer methine peak.
-
Determine the number-average molecular weight (Mn) by comparing the integration of the polymer backbone peaks to the aromatic protons of the benzyl alcohol initiator end-group (~7.3 ppm).
-
2. Gel Permeation Chromatography (GPC):
-
Protocol: Prepare a solution of the polymer in tetrahydrofuran (THF) at a concentration of ~2 mg/mL. Run on a GPC system calibrated with polystyrene standards.
-
Data Interpretation:
-
The GPC trace will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
A PDI value between 1.1 and 1.4 indicates a well-controlled polymerization.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: Analyze a thin film of the polymer cast from DCM or as a KBr pellet.
-
Data Interpretation: Confirm the polyester structure by identifying the strong carbonyl (C=O) stretching peak of the ester group at approximately 1750 cm⁻¹.
Expected Results & Applications
By varying the monomer-to-initiator ratio ([M]/[I]), polymers with different molecular weights can be synthesized. The table below shows a set of expected results from a series of polymerizations.
| [M]/[I] Ratio | Target Mn ( g/mol ) | Experimental Mn (GPC) | PDI (Mw/Mn) |
| 25 | 3,600 | ~3,500-4,000 | ~1.1-1.3 |
| 50 | 7,200 | ~7,000-8,000 | ~1.1-1.3 |
| 100 | 14,400 | ~13,500-15,000 | ~1.2-1.4 |
Applications in Drug Development:
The resulting BDMDA-functionalized PLA is a platform material for advanced biomedical applications.[12] The terminal morpholine group can enhance the polymer's hydrophilicity and biocompatibility.[13][14] Furthermore, the tertiary amine can be protonated at physiological pH, introducing a pH-responsive character to the polymer, which is highly desirable for smart drug delivery systems.[14]
Caption: From advanced polymer synthesis to biomedical application.
References
-
(4-Benzyl-morpholin-2-ylmethyl)diethylamine | 147465-50-7 - J&K Scientific. [Link]
-
Developing Advanced Functional Polymers for Biomedical Applications | Biomacromolecules - ACS Publications. [Link]
-
Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers | Macromolecules - ACS Publications. [Link]
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Advanced Polymers for Biomedical Applications: Mini Review. [Link]
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Advanced biomedical hydrogels: molecular architecture and its impact on medical applications | Regenerative Biomaterials | Oxford Academic. [Link]
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Polyurethane Amines Catalysts - Petrochemicals Europe. [Link]
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Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications | Request PDF - ResearchGate. [Link]
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Introduction to Polyurethane Chemistry - ACS Publications - American Chemical Society. [Link]
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Advanced Polymer-based Composites and Structures for Biomedical Applications. [Link]
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Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. [Link]
-
New stimuli-responsive polymers derived from morpholine and pyrrolidine - PubMed. [Link]
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Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. [Link]
-
Editorial: Design, Synthesis and Biomedical Applications of Functional Polymers - MPG.PuRe. [Link]
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Synthetic Polymers for Drug, Gene, and Vaccine Delivery - ACS Publications. [Link]
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Polymers for Drug Delivery Systems - PMC - PubMed Central. [Link]
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Advances in New Alloys, Polymers and Composites for Biomedical Applications - MDPI. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]
-
Direct ring-opening of lactide with amines: Application to the organo-catalyzed preparation of amide end-capped PLA and to the removal of residual lactide from PLA samples | Request PDF - ResearchGate. [Link]
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Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms - NIH. [Link]
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Contribution of the morpholine scaffold on the activity of... | Download Scientific Diagram - ResearchGate. [Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. [Link]
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Application Note: A Validated LC-MS/MS Method for the Quantification of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE in Human Plasma
Abstract
This application note describes a robust, sensitive, and selective method for the quantitative determination of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE in human plasma. The method utilizes Solid-Phase Extraction (SPE) for sample clean-up followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol has been developed and validated consistent with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2] The described workflow achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL from a 100 µL plasma sample, demonstrating suitability for pharmacokinetic and toxicokinetic studies.
Introduction and Rationale
This compound is a novel compound with a chemical structure featuring a tertiary amine and a morpholine core. Accurate quantification of such molecules in biological matrices is fundamental to drug development, enabling the characterization of absorption, distribution, metabolism, and excretion (ADME) profiles. The inherent complexity of biological fluids like plasma necessitates highly selective and sensitive analytical methods to distinguish the analyte from endogenous components.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technology of choice for this application due to its superior specificity and sensitivity.[4] This note provides a comprehensive guide to the method development strategy, a step-by-step protocol, and validation results, offering researchers a reliable foundation for their bioanalytical needs.
Analyte Structure and Physicochemical Considerations:
-
Structure: this compound
-
Key Features: Tertiary amine, morpholine ring, benzyl group.
-
Predicted Properties: The presence of the diethylamine and morpholine nitrogen atoms makes the compound basic. This property is central to the selection of both the sample preparation and chromatographic strategies. The compound is expected to be readily protonated in an acidic environment, making it an ideal candidate for positive mode electrospray ionization (ESI) and retention on cation-exchange SPE sorbents.
Analytical Strategy: LC-MS/MS
The core of this method is the coupling of reversed-phase liquid chromatography for separation with a triple quadrupole mass spectrometer for detection. Detection is performed in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.
2.1. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI) is used as it is a soft ionization technique well-suited for polar and basic molecules, efficiently generating protonated molecular ions ([M+H]+) in the gas phase.[5][6][7]
-
Detection Mode: Positive ion mode is selected to detect the protonated analyte. The MRM transitions for the analyte and a suitable internal standard (IS) are optimized by direct infusion to maximize signal intensity. A stable isotope-labeled (SIL) version of the analyte would be the ideal IS to compensate for matrix effects and procedural variations.[8]
2.2. Liquid Chromatography
A C18 reversed-phase column is chosen for chromatographic separation. The mobile phase consists of an aqueous component with a pH-modifying additive (formic acid) and an organic solvent (acetonitrile). The acidic mobile phase ensures the analyte, being a basic amine, is in its protonated, ionic form. This enhances retention on the non-polar C18 stationary phase and promotes efficient ionization.
Detailed Method and Protocol
This section provides a complete, step-by-step workflow from sample preparation to data acquisition.
3.1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is employed over simpler techniques like protein precipitation to achieve a cleaner extract, thereby minimizing matrix effects—a common phenomenon where co-eluting endogenous components interfere with analyte ionization.[8][9][10] A polymeric mixed-mode cation-exchange sorbent is selected to leverage the basic nature of the analyte for high selectivity.[11][12]
SPE Protocol Workflow
Caption: Solid-Phase Extraction (SPE) workflow for analyte isolation.
Step-by-Step SPE Protocol:
-
Sample Pre-treatment: Thaw plasma samples. To 100 µL of plasma, add 20 µL of Internal Standard working solution and 200 µL of 2% phosphoric acid. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., Agilent Bond Elut Plexa, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.[11]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of 100 mM hydrochloric acid.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: Pass 1 mL of 100 mM hydrochloric acid to remove unretained interferences.
-
Wash 2: Pass 1 mL of methanol to remove weakly bound, less polar interferences.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the cation-exchange sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
3.2. LC-MS/MS Conditions
The following tables summarize the optimized instrumental parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | UHPLC System (e.g., Agilent 1290 Infinity II) |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| MS System | Triple Quadrupole MS (e.g., Agilent 6470) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3500 V |
| Gas Temp. | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| MRM Transitions | Analyte & IS specific (determined experimentally) |
| Collision Energy | Optimized for each transition |
Method Validation
The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" (May 2018).[1] The validation assessed linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Table 3: Summary of Method Validation Results
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | N/A | 0.1 – 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.5% to 10.2% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 11% |
| Selectivity | No significant interference at analyte/IS retention times | Passed (n=6 lots) |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | Passed |
Overall Analytical Workflow
The entire process, from sample receipt to final data generation, is a systematic sequence designed to ensure data integrity and reproducibility.
Caption: High-level overview of the bioanalytical process.
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of this compound in human plasma. The use of mixed-mode solid-phase extraction provides excellent sample clean-up, minimizing matrix effects and ensuring high recovery. The method is sensitive, selective, accurate, and precise over a relevant concentration range, making it a valuable tool for supporting drug development programs.
References
- Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
- Biotage. Bioanalytical sample preparation.
- Li, W., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance.
- Mei, H. (n.d.). Matrix effects: Causes and solutions. ResearchGate.
- Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 1(7), 1243-57.
- LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- McDowall, R. D. (1989). Sample preparation for the HPLC analysis of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 7(9), 1087-96.
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
- Creative Proteomics. Electrospray Ionization.
- Wikipedia. Electrospray ionization.
- Nováková, L. (n.d.). Advances in Sample Preparation for Biological Fluids. LCGC International.
- Ho, C. S., et al. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH.
- Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.
- Pena-Gallego, A., et al. (n.d.). Solid phase extraction of amines. ResearchGate.
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Application Notes and Protocols for the Formulation of Agrochemicals with (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
Abstract
This technical guide provides detailed application notes and protocols for the formulation of agrochemicals incorporating the active ingredient (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE. This compound, a morpholine derivative, shows significant promise in enhancing the efficacy of pesticides and herbicides.[1][2] This document is intended for researchers, scientists, and drug development professionals in the agrochemical sector. It offers a comprehensive overview of formulation strategies, with a primary focus on Emulsifiable Concentrates (EC) due to the liquid nature of the active ingredient. Protocols for Suspension Concentrates (SC) and Wettable Powders (WP) are also provided for broader applicability with other active forms. The guide emphasizes the rationale behind formulation choices, detailed step-by-step methodologies, and robust quality control procedures to ensure the development of stable and effective agrochemical products.
Introduction to this compound in Agrochemicals
This compound is a versatile chemical compound recognized for its unique structural properties, making it a valuable component in the synthesis and formulation of agrochemicals.[1] Its morpholine ring enhances solubility and reactivity, positioning it as an effective building block to improve the performance of pesticides and herbicides.[1] Tertiary amines and morpholine derivatives are integral to the agrochemical industry, often serving as synthesis intermediates or functional additives that can act as precursors to emulsifiers and dispersants.[3][4]
The physical form of an active ingredient is a primary determinant in selecting an appropriate formulation strategy.[3] this compound is characterized as a yellow liquid, which logically leads to the selection of a liquid formulation type for effective delivery.[1][4] The primary goal of formulation is to create a product that allows for the uniform and effective application of the active ingredient onto the target crop or pest.[5]
Strategic Formulation Selection: A Logic-Driven Approach
The choice of formulation is dictated by the physicochemical properties of the active ingredient, the intended application method, and the target pest or crop. A well-designed formulation enhances the biological activity of the pesticide and ensures the product is safe and convenient to use.
Caption: Logic flow for selecting an appropriate agrochemical formulation type based on the active ingredient's properties.
For this compound, an Emulsifiable Concentrate (EC) is the most suitable formulation. ECs are liquid formulations where the active ingredient is dissolved in a water-immiscible solvent, along with emulsifiers.[6][7] Upon dilution with water, they form a stable emulsion for spraying.[6]
Detailed Formulation Protocols
This section provides detailed protocols for three common types of agrochemical formulations. The primary focus is on the Emulsifiable Concentrate (EC) formulation, which is most appropriate for the liquid active ingredient . Protocols for Suspension Concentrate (SC) and Wettable Powder (WP) are also included to provide a comprehensive guide for formulators who may work with solid active ingredients.
Emulsifiable Concentrate (EC) Formulation
Objective: To formulate this compound as a stable and effective Emulsifiable Concentrate.
Rationale: As a liquid and likely oil-soluble active ingredient, dissolving it in a suitable solvent system with emulsifiers is the most direct and effective formulation strategy.[3][6] This allows for easy handling, dilution, and application, ensuring uniform coverage on plant surfaces.
Materials and Equipment:
| Component | Function | Example |
| Active Ingredient (A.I.) | Pesticidal/Herbicidal Agent | This compound |
| Solvent | Dissolves the A.I. | Aromatic hydrocarbons (e.g., Solvesso™ 150), vegetable oil methyl esters |
| Emulsifier Blend | Stabilizes the oil-in-water emulsion | Anionic (e.g., calcium dodecylbenzenesulfonate) and non-ionic (e.g., alcohol ethoxylates) surfactants |
| Adjuvants (Optional) | Enhance performance | Penetrants, stickers, drift control agents |
| Equipment | - | Magnetic stirrer, overhead mixer, beakers, graduated cylinders, analytical balance |
Protocol:
-
Solubilization of the Active Ingredient:
-
In a suitable beaker, weigh the required amount of the solvent.
-
While stirring with a magnetic stirrer, slowly add the pre-weighed this compound to the solvent.
-
Continue stirring until the active ingredient is completely dissolved, forming a clear solution.
-
-
Incorporation of Emulsifiers:
-
To the solution from step 1, add the pre-weighed emulsifier blend while maintaining moderate stirring.
-
It is often beneficial to use a blend of anionic and non-ionic emulsifiers to achieve a stable emulsion over a range of water hardness.
-
Continue mixing until the emulsifiers are fully dissolved and the mixture is homogeneous.
-
-
Addition of Adjuvants (if required):
-
If performance-enhancing adjuvants are part of the formulation, add them at this stage under continuous stirring.
-
Ensure complete miscibility of the adjuvants with the concentrate.
-
-
Homogenization and Quality Control:
-
Increase the stirring speed for a short period to ensure thorough homogenization of the final concentrate.
-
Perform initial quality control tests on the formulated EC (see Section 4).
-
Example Formulation Recipe (200 g/L EC):
| Ingredient | % (w/w) |
| This compound (95% purity) | 21.0 |
| Calcium Dodecylbenzenesulfonate | 5.0 |
| Alcohol Ethoxylate | 5.0 |
| Aromatic Solvent (e.g., Solvesso™ 150) | to 100 |
Suspension Concentrate (SC) Formulation
Objective: To create a stable suspension of a solid active ingredient in a liquid carrier.
Rationale: This formulation is chosen when the active ingredient is a solid with low solubility in water and oil.[8] The A.I. is milled to a fine particle size and suspended in water with the help of dispersants and wetting agents.
Protocol:
-
Preparation of the Mill Base:
-
In a beaker, combine water, a wetting agent, a dispersant, and an antifreeze agent (e.g., propylene glycol).
-
Slowly add the solid active ingredient powder to this aqueous phase while stirring.
-
-
Wet Milling:
-
Transfer the mill base to a bead mill.
-
Mill the suspension until the desired particle size distribution is achieved (typically < 5 µm).
-
-
Viscosity Modification and Final Formulation:
-
After milling, transfer the suspension to a mixing vessel.
-
Slowly add a rheology modifier (e.g., xanthan gum) to increase the viscosity and prevent sedimentation.
-
Add a biocide to prevent microbial growth.
-
Adjust the final volume with water and homogenize.
-
Wettable Powder (WP) Formulation
Objective: To produce a dry, finely ground formulation that can be readily suspended in water for spraying.
Rationale: WP formulations are suitable for solid active ingredients that are not soluble in water.[9][10] They are mixed with inert carriers, wetting agents, and dispersants.
Protocol:
-
Blending of Components:
-
In a suitable blender, combine the solid active ingredient, an inert carrier (e.g., kaolin clay), a wetting agent, and a dispersant.
-
Blend until a uniform mixture is obtained.
-
-
Milling:
-
Pass the blended powder through an air mill or a hammer mill to reduce the particle size and ensure homogeneity.
-
-
Packaging:
-
The final wettable powder is packaged in moisture-proof containers.
-
Quality Control and Validation
Robust quality control is essential to ensure the stability, efficacy, and safety of the agrochemical formulation.[11][12]
Workflow for Quality Control:
Caption: A generalized workflow for the quality control of agrochemical formulations.
Key Quality Control Tests:
| Test Parameter | Method | Acceptance Criteria (Typical for EC) |
| Appearance | Visual Inspection | Clear, homogeneous liquid, free from suspended matter. |
| Active Ingredient Content | HPLC or GC | 98% - 102% of the label claim. |
| pH | pH meter (of a 1% emulsion) | 5.0 - 8.0 |
| Emulsion Stability | CIPAC MT 36 | No more than 2 ml of creaming or sedimentation after 2 hours. |
| Spontaneity of Emulsion | CIPAC MT 173 | Forms a spontaneous and uniform emulsion upon dilution. |
| Density | Density meter or pycnometer | Within ± 2% of the specified value. |
| Storage Stability | Accelerated storage (e.g., 54°C for 14 days) | No significant changes in physical or chemical properties. |
Safety and Handling
When handling this compound and its formulations, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All procedures should be conducted in a well-ventilated area or under a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
The successful formulation of this compound into a stable and effective agrochemical product is contingent upon a thorough understanding of its physicochemical properties and the principles of formulation science. The detailed protocols and quality control measures outlined in this guide provide a robust framework for the development of high-quality Emulsifiable Concentrate formulations. By adhering to these guidelines, researchers and formulators can unlock the full potential of this promising active ingredient in the development of next-generation crop protection solutions.
References
-
University of Kentucky. (2018, November 30). Pesticide Formulations. Retrieved from [Link]
-
Purdue University. Pesticides and Formulation Technology. Retrieved from [Link]
-
Croda Agriculture. Oil dispersion (OD) formulations. Retrieved from [Link]
-
PCC SE. AGROCHEMICALS FORMULATION. Retrieved from [Link]
-
Penn State Extension. (2025, June 26). Pesticide Formulation Demonstration. Retrieved from [Link]
-
Slideshare. Quality Control For Pesticide Formulation Products. Retrieved from [Link]
-
PubChem. 2-Benzylmorpholine. Retrieved from [Link]
-
PubChem. N-Benzoylmorpholine. Retrieved from [Link]
-
MDPI. Density, Viscosity, and Excess Properties of MDEA + H2O, DMEA + H2O, and DEEA + H2O Mixtures. Retrieved from [Link]
-
Elsevier. Density and viscosity measurements of aqueous amines at high pressures: DEA-water, DMAE-water and TEA. Retrieved from [Link]
-
Thermodynamics Research Center. ThermoML:J. Chem. Eng. Data 2017, 62, 4, 1189-1197. Retrieved from [Link]
-
Purdue Extension. Pesticides and Formulation Technology. Retrieved from [Link]
-
Washington State University. Formulations. Retrieved from [Link]
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Topic: Synthesis of (4-Benzyl-morpholin-2-ylmethyl)-diethyl-amine Derivatives for Structure-Activity Relationship (SAR) Studies
An Application Note for Drug Discovery Professionals
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its favorable physicochemical properties and its presence in numerous approved drugs.[1][2][3] Its ability to improve aqueous solubility and metabolic stability makes it an attractive scaffold for drug design.[4][5] This application note presents a detailed, field-proven synthetic strategy for the preparation of a library of (4-benzyl-morpholin-2-ylmethyl)-diethyl-amine derivatives. The protocols are designed to be robust and flexible, enabling systematic structural modifications essential for comprehensive Structure-Activity Relationship (SAR) studies. We will detail a multi-step synthesis commencing from a commercially available starting material, focusing on key diversification points and providing in-depth explanations for methodological choices, purification strategies, and compound characterization. The ultimate goal is to equip researchers with a practical and logical framework for generating novel chemical entities for lead optimization programs.
Introduction: The Strategic Value of the Morpholine Scaffold
Morpholine, a six-membered ring containing nitrogen and oxygen heteroatoms, is a versatile building block in drug discovery.[6] Its non-planar, chair-like conformation and the presence of a hydrogen bond acceptor (oxygen) and a basic nitrogen atom allow for specific and potent interactions with biological targets.[2][5] The title compound, this compound, serves as an excellent template for SAR exploration due to its distinct structural regions that can be independently modified:
-
The N4-Benzyl Group: This aromatic moiety can be readily diversified to probe interactions within hydrophobic pockets of a target protein. Substituents on the phenyl ring can modulate electronic properties, steric bulk, and hydrogen bonding potential.
-
The C2-Side Chain: The diethylaminomethyl group provides a basic center and a flexible linker, which can be crucial for salt-bridge formation or reaching secondary binding sites.
-
The Morpholine Core: While less commonly modified, substitutions on the ring itself can influence conformation and overall physicochemical properties.
This guide provides a convergent and efficient synthetic route designed to facilitate the rapid generation of analogues for biological screening.
Overall Synthetic Strategy and Workflow
Our retrosynthetic analysis identifies a key intermediate, (Morpholin-2-ylmethyl)-diethyl-amine , which can be synthesized and subsequently diversified at the N4 position. This strategy allows for the late-stage introduction of various benzyl groups, making it highly efficient for library synthesis. The overall workflow is depicted below.
Caption: General Synthetic Workflow for the Derivative Library.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl (morpholin-2-ylmethyl)carbamate (Intermediate C)
Principle & Rationale: The synthesis begins with the protection of the primary amine of commercially available 2-(aminomethyl)morpholine. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group due to its stability in a wide range of reaction conditions (including reductive amination) and its clean, quantitative removal under acidic conditions.[7] This protection strategy prevents undesired side reactions at the primary amine during the subsequent N-benzylation step.
Materials:
| Reagent | M.W. | Equiv. | Amount (mmol) | Mass/Volume |
| 2-(Aminomethyl)morpholine | 116.16 | 1.0 | 50 | 5.81 g |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.05 | 52.5 | 11.46 g |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 75 | 10.4 mL |
| Dichloromethane (DCM) | - | - | - | 250 mL |
Step-by-Step Procedure:
-
Dissolve 2-(aminomethyl)morpholine (1.0 equiv.) in dichloromethane (DCM) in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 equiv.) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equiv.) in a small amount of DCM and add it dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of 1-5% methanol in DCM.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Library Synthesis via Reductive Amination (Intermediate E)
Principle & Rationale: Reductive amination is a highly efficient and versatile method for forming C-N bonds.[8][9] It proceeds via the in-situ formation of an iminium ion intermediate from the secondary amine of the morpholine and an aldehyde, which is then reduced by a mild hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is selective for iminium ions over aldehydes and is effective under mildly acidic conditions, which favor imine formation.[10] This step is the primary diversification point for the SAR library.
General Procedure for a single derivative (e.g., using Benzaldehyde):
Materials:
| Reagent | M.W. | Equiv. | Amount (mmol) | Mass/Volume |
| tert-Butyl (morpholin-2-ylmethyl)carbamate | 216.28 | 1.0 | 10 | 2.16 g |
| Benzaldehyde (or substituted derivative) | 106.12 | 1.2 | 12 | 1.27 g (1.22 mL) |
| Sodium triacetoxyborohydride | 211.94 | 1.5 | 15 | 3.18 g |
| Dichloroethane (DCE) or DCM | - | - | - | 100 mL |
| Acetic Acid (optional catalyst) | 60.05 | 0.1 | 1 | 57 µL |
Step-by-Step Procedure:
-
To a solution of tert-butyl (morpholin-2-ylmethyl)carbamate (1.0 equiv.) in dichloroethane (DCE), add the desired benzaldehyde derivative (1.2 equiv.).
-
Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash chromatography on silica gel. Note: The basicity of the morpholine nitrogen can cause peak tailing. It is often beneficial to add 0.5-1% triethylamine to the eluent system (e.g., ethyl acetate/hexanes) to improve separation.[11]
Protocol 3: Boc Deprotection (Intermediate G)
Principle & Rationale: The Boc group is readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) in DCM is a standard and highly effective method that proceeds quickly at room temperature, yielding the ammonium salt of the primary amine.
Step-by-Step Procedure:
-
Dissolve the Boc-protected intermediate E (1.0 equiv.) in DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (5-10 equiv., typically a 25-50% v/v solution in DCM) dropwise.
-
Stir the reaction at room temperature for 1-3 hours until TLC/LC-MS indicates complete consumption of the starting material.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt is often used directly in the next step without further purification. To obtain the free base, dissolve the residue in DCM and wash with saturated NaHCO₃, then dry and concentrate.
Protocol 4: Final Diethylation via Reductive Amination
Principle & Rationale: The final diversification step involves the dialkylation of the newly revealed primary amine. A second reductive amination, this time with two equivalents of acetaldehyde, provides a controlled and high-yielding route to the desired tertiary amine product.
Step-by-Step Procedure:
-
Dissolve the primary amine intermediate G (as the free base or TFA salt, 1.0 equiv.) in DCE or methanol. If using the salt, add a base like triethylamine (2.2 equiv.) to neutralize it.
-
Add acetaldehyde (2.5 equiv.).
-
Stir for 30 minutes, then add sodium triacetoxyborohydride (2.5 equiv.) portion-wise.
-
Stir at room temperature for 12-24 hours.
-
Perform an aqueous work-up and purification as described in Protocol 2. The final products are typically oils and can be converted to their hydrochloride salts for easier handling and improved stability.
SAR Study Design and Data Interpretation
The described synthetic route allows for systematic modification at the N4-benzyl position to probe the SAR. A well-designed library will explore electronic, steric, and lipophilic parameters.
Caption: Logic diagram for SAR exploration on the N-benzyl ring.
Hypothetical SAR Data Table:
Below is a template for organizing biological data. Analysis of such data allows for the development of a pharmacophore model. For instance, if compounds with electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 4-position of the benzyl ring show higher potency, it suggests that a dipole interaction or prevention of metabolic oxidation at that position is beneficial for activity. Conversely, bulky groups at the 2-position might cause a steric clash, leading to reduced activity.
| Compound ID | R¹ (para) | R² (ortho) | R³ (meta) | Biological Activity (IC₅₀, nM) |
| LIB-001 | H | H | H | 150 |
| LIB-002 | F | H | H | 125 |
| LIB-003 | OCH₃ | H | H | 350 |
| LIB-004 | CF₃ | H | H | 45 |
| LIB-005 | H | CH₃ | H | 500 |
| LIB-006 | CF₃ | H | OH | 60 |
Conclusion
This application note provides a comprehensive and modular synthetic framework for producing a diverse library of this compound derivatives. By explaining the rationale behind the chosen chemical transformations and purification strategies, this guide empowers researchers to efficiently conduct SAR studies. The outlined protocols are robust and can be adapted for parallel synthesis platforms, accelerating the drug discovery process from hit identification to lead optimization.
References
- Vertex AI Search. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.
- E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
- PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids.
- ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
- Wikipedia. (n.d.). Reductive amination.
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
- PubMed. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
- Taylor & Francis Online. (n.d.). Revealing quinquennial anticancer journey of morpholine: A SAR based review.
- BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
- PubMed. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
cell-based assays to evaluate the cytotoxicity of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
Application Note & Protocol
Topic: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
Audience: Researchers, scientists, and drug development professionals.
Abstract
The assessment of cytotoxicity is a critical step in the development of novel chemical entities for therapeutic use.[1][2] This document provides a comprehensive, multi-assay framework for evaluating the cytotoxic potential of the novel compound This compound . As this is a compound with limited public data, this guide is designed to establish a robust foundational understanding of its effects on cell health. We present a scientifically rigorous approach employing a panel of complementary cell-based assays to interrogate different mechanisms of cell death, including metabolic compromise, loss of membrane integrity (necrosis), and induction of programmed cell death (apoptosis).[3][4] Detailed, step-by-step protocols are provided for the MTT, LDH release, and Caspase-Glo® 3/7 assays. The rationale for selecting a diverse panel of human cell lines, including cancerous (HeLa, A549) and non-cancerous (HEK293) models, is discussed to enable an initial assessment of potential selectivity. This application note serves as an authoritative guide for researchers to generate accurate, reproducible, and interpretable cytotoxicity data.
Introduction: The Rationale for a Multi-Pronged Approach
Evaluating the interaction of a novel chemical entity, such as this compound, with biological systems begins with a fundamental question: Is it toxic to cells? Cytotoxicity refers to the ability of a substance to damage or kill cells.[5] It is a critical parameter in drug discovery, where the goal is often to selectively kill cancer cells while sparing healthy ones.[1][3]
A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, an assay measuring metabolic activity might show a decrease, but it cannot distinguish between cell death (cytotoxicity) and a simple halt in cell growth (cytostasis).[6] Therefore, to build a comprehensive and mechanistically informative profile, a multi-assay approach is indispensable. This guide integrates three distinct, widely validated assays:
-
MTT Assay: Measures the metabolic activity of mitochondrial dehydrogenases, serving as an indicator of overall cell viability.[7][8][9]
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells with compromised plasma membranes, a hallmark of necrosis.[10][11][12]
-
Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[13][14]
By integrating data from these three assays across a panel of cell lines, researchers can construct a detailed cytotoxicity profile, discerning not only the potency of the compound but also its likely mechanism of action.
Foundational Procedures
Compound Preparation and Handling
Accurate and reproducible results begin with proper compound management.
-
Stock Solution Preparation:
-
Based on the compound's solubility, prepare a high-concentration stock solution (e.g., 10-100 mM) in a suitable sterile solvent, typically dimethyl sulfoxide (DMSO).
-
Aliquot the stock solution into small volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C as appropriate.
-
-
Serial Dilutions:
-
On the day of the experiment, thaw a stock aliquot and prepare a series of working concentrations via serial dilution in complete cell culture medium.
-
It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).
-
Cell Line Selection and Maintenance
The choice of cell lines is critical for the relevance of the study.[15][16] We recommend an initial screening panel:
-
HeLa (ATCC® CCL-2™): A robust, widely used human cervical adenocarcinoma cell line.[17]
-
A549 (ATCC® CCL-185™): A human lung carcinoma cell line, representing a different tissue of origin.[18][19]
-
HEK293 (ATCC® CRL-1573™): A human embryonic kidney cell line, often used as a non-cancerous control model to assess general cytotoxicity.[20]
Table 1: Recommended Cell Culture Conditions
| Cell Line | Base Medium | Supplements | Subculture Ratio |
| HeLa | ATCC-formulated Eagle's Minimum Essential Medium[17][21] | 10% Fetal Bovine Serum (FBS)[17][21] | 1:4 to 1:10[22] |
| A549 | ATCC-formulated F-12K Medium[19] | 10% FBS[19] | 1:3 to 1:8[23] |
| HEK293 | Minimum Essential Medium (MEM) | 10% Horse Serum | 1:5[24] |
General Cell Culture Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[17][18][25]
-
Renew growth medium 2-3 times per week.[23]
-
When cells reach 70-90% confluency, subculture them.[18][24][26]
-
To subculture, wash the cell monolayer with sterile PBS, then add Trypsin-EDTA solution and incubate for 5-15 minutes until cells detach.[17][18][21]
-
Neutralize the trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for counting and seeding.[25][27]
Experimental Workflows & Protocols
The overall experimental process follows a standardized workflow to ensure consistency across assays.
Caption: General experimental workflow for cytotoxicity assessment.
Protocol 1: MTT Assay for Metabolic Viability
This assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][8] The amount of formazan is proportional to the number of metabolically active cells.[7]
Caption: Principle of the LDH release cytotoxicity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is critical to include three sets of controls:
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate. [29]3. Reaction Preparation: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (e.g., Thermo Fisher Scientific, Promega). [29]4. Incubation: Add 50 µL of the Reaction Mixture to each well containing the supernatant. [29]Tap gently to mix and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if provided by the kit) to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader. [28][29]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, which are central to the execution phase of apoptosis. The assay reagent contains a proluminescent substrate (containing the DEVD sequence) which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal that is proportional to caspase activity. [13][30]
Sources
- 1. Cell Viability and Cytotoxicity Assessment [visikol.com]
- 2. news-medical.net [news-medical.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. susupport.com [susupport.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 15. researchgate.net [researchgate.net]
- 16. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. genome.ucsc.edu [genome.ucsc.edu]
- 19. atcc.org [atcc.org]
- 20. atcc.org [atcc.org]
- 21. atcc.org [atcc.org]
- 22. encodeproject.org [encodeproject.org]
- 23. atcc.org [atcc.org]
- 24. static.igem.org [static.igem.org]
- 25. hela-transfection.com [hela-transfection.com]
- 26. nanopartikel.info [nanopartikel.info]
- 27. A549 Cell Subculture Protocol [a549.com]
- 28. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. promega.com [promega.com]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
Welcome to the technical support center for the synthesis of (4-benzyl-morpholin-2-ylmethyl)-diethyl-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this multi-step synthesis.
I. Synthetic Strategy Overview
The synthesis of the target molecule, this compound, is not widely documented in literature, necessitating a rationally designed synthetic route. We propose a robust and flexible two-stage strategy starting from the commercially available 2-morpholinemethanol.
Stage 1: N-Benzylation of the morpholine ring. Stage 2: Conversion of the primary alcohol to the diethylaminomethyl group.
For Stage 2, two common and effective routes are presented:
-
Route A: The Sulfonate Ester Pathway. This involves activating the alcohol as a tosylate or mesylate, followed by nucleophilic substitution with diethylamine. This is a reliable, high-yielding, two-step process.
-
Route B: The Reductive Amination Pathway. This route involves the oxidation of the alcohol to an aldehyde, followed by a one-pot reaction with diethylamine and a reducing agent. This pathway is often preferred for its efficiency and atom economy.
The choice between these routes may depend on reagent availability, scale, and the specific challenges encountered in your laboratory.
Caption: Overall workflow for the synthesis of the target compound via two alternative routes.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthetic strategy and reagent selection.
Q1: Why is N-benzylation performed as the first step?
A1: Performing N-benzylation first is strategically advantageous. The secondary amine of the morpholine ring is a potent nucleophile and would interfere with subsequent reactions, particularly the nucleophilic substitution step in Route A or by forming enamines in Route B. Protecting this nitrogen with a benzyl group early on prevents these side reactions. The benzyl group can also be removed later via hydrogenolysis if the free secondary amine is desired for further derivatization.
Q2: Which pathway, Route A or Route B, is better for my synthesis?
A2: The choice depends on several factors.
-
Route A (Sulfonate Ester) is often more robust and predictable. The reactions (tosylation and substitution) are typically high-yielding and easy to monitor. However, it involves an extra synthetic step and the use of sulfonyl chlorides, which are moisture-sensitive.
-
Route B (Reductive Amination) is more convergent and efficient as the final two steps can often be performed in one pot. It avoids the use of potentially sensitizing sulfonylating agents. However, the intermediate aldehyde can sometimes be unstable, and the success of the reductive amination is sensitive to pH and the choice of reducing agent.
Q3: What are the critical safety considerations for this synthesis?
A3: Several reagents in this synthesis require careful handling:
-
Benzyl Bromide (BnBr): A potent lachrymator and corrosive. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Tosyl Chloride (TsCl) / Mesyl Chloride (MsCl): Corrosive and highly reactive with water and other nucleophiles. Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release flammable hydrogen gas. While more stable than sodium borohydride, it should be handled in a dry environment.
Q4: How can I effectively monitor the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is the primary method for monitoring these reactions. Use a solvent system that provides good separation between the starting material, intermediate(s), and the product (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Staining with potassium permanganate is often effective for visualizing the spots as the morpholine derivatives may not be UV-active. For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the masses of the species in the reaction mixture.
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Stage 1: N-Benzylation
Problem: Low or no conversion of 2-morpholinemethanol to (4-benzyl-morpholin-2-yl)methanol.
| Potential Cause | Explanation & Solution |
| Insufficient Base | The reaction generates HBr, which protonates the starting amine, rendering it non-nucleophilic. Solution: Ensure at least 2 equivalents of a non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or DIPEA) are used. K₂CO₃ is a cost-effective and efficient choice. |
| Poor Reagent Quality | Benzyl bromide can degrade over time. The base may be hydrated. Solution: Use freshly opened or purified benzyl bromide. Ensure the base is anhydrous. |
| Low Reaction Temperature | The reaction may be kinetically slow at room temperature. Solution: Gently heat the reaction mixture to 40-60 °C in a suitable solvent like acetonitrile or DMF to increase the reaction rate. |
Problem: Multiple products are observed on TLC, including a spot at the baseline.
| Potential Cause | Explanation & Solution |
| Quaternary Salt Formation | The product, a tertiary amine, can react with another molecule of benzyl bromide to form a quaternary ammonium salt. This salt is highly polar and will typically remain at the baseline on a TLC plate. Solution: Add the benzyl bromide slowly (e.g., via a syringe pump) to the reaction mixture to maintain a low concentration. Avoid using more than 1.05-1.1 equivalents of benzyl bromide. |
| Unreacted Starting Material | Incomplete reaction will leave starting material. Solution: See the solutions for "Low or no conversion" above. Allow the reaction to run longer or apply gentle heating. |
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}
Caption: Troubleshooting logic for low yield in the N-benzylation step.
Stage 2, Route A: Sulfonylation & Substitution
Problem: Low yield of the tosylate/mesylate intermediate.
| Potential Cause | Explanation & Solution |
| Hydrolysis of Sulfonyl Chloride | Tosyl chloride (TsCl) and mesyl chloride (MsCl) react rapidly with water. Solution: This is the most common failure mode. Ensure the reaction is performed under strictly anhydrous conditions. Use dry solvent (e.g., dichloromethane), dry glassware, and run the reaction under an inert atmosphere (N₂ or Ar). |
| Insufficient Base | The reaction generates HCl, which must be neutralized. Solution: Use at least 1.2 equivalents of a non-nucleophilic amine base like triethylamine (Et₃N) or pyridine. |
Problem: Low yield of the final product during the substitution step.
| Potential Cause | Explanation & Solution |
| Poor Nucleophilic Attack | The tosylate is a bulky leaving group, and diethylamine, while a good nucleophile, may require energy to displace it. Solution: Increase the reaction temperature. Switching from a solvent like THF to a more polar aprotic solvent like DMF or DMSO can significantly accelerate Sₙ2 reactions. Using a large excess of diethylamine (3-5 equivalents) can also drive the reaction to completion. |
| Competing Elimination | An E2 elimination reaction can compete with the desired Sₙ2 substitution, although it is less likely for a primary tosylate. Solution: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
Stage 2, Route B: Oxidation & Reductive Amination
Problem: Low yield or complex mixture after the oxidation step.
| Potential Cause | Explanation & Solution |
| Over-oxidation | Strong oxidizing agents can convert the intermediate aldehyde to a carboxylic acid. Solution: Use a mild and controlled oxidizing agent specifically for primary alcohols to aldehydes. Dess-Martin periodinane (DMP) or a Swern oxidation are excellent choices. Avoid chromium-based oxidants like PCC if over-oxidation is an issue. |
| Incomplete Reaction | The oxidant may have degraded or the reaction time was too short. Solution: Use a fresh bottle of the oxidant. Monitor the reaction closely by TLC until all the starting alcohol is consumed. |
Problem: Low yield of the final product during the reductive amination step.
| Potential Cause | Explanation & Solution |
| Decomposition of Reductant | Many hydride-based reducing agents react with acidic protons. Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reaction. It is milder than NaBH₄ or NaBH₃CN and is compatible with the mildly acidic conditions required to form the intermediate iminium ion. Add the reductant last, after the aldehyde and diethylamine have had a chance to form the iminium intermediate. |
| Iminium Ion Formation Fails | The equilibrium between the aldehyde/amine and the iminium ion must be established. Solution: The reaction is often facilitated by the presence of a small amount of acetic acid to catalyze iminium formation. However, NaBH(OAc)₃ is often sufficient on its own as it releases acetic acid upon partial hydrolysis. Ensure the pH is not too low, as this will protonate the diethylamine, making it non-nucleophilic. |
IV. Experimental Protocols
The following are detailed, representative protocols for the synthesis.
Protocol 1: N-Benzylation of 2-Morpholinemethanol
-
To a round-bottom flask charged with 2-morpholinemethanol (1.0 eq.), add anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add finely ground potassium carbonate (K₂CO₃, 2.5 eq.).
-
Stir the suspension vigorously for 10 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise over 15 minutes.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring by TLC (10% methanol in dichloromethane).
-
After completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield (4-benzyl-morpholin-2-yl)methanol.
Protocol 2A: Tosylation and Substitution
-
(Tosylation) Dissolve (4-benzyl-morpholin-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over Na₂SO₄ and concentrate to yield the crude tosylate, which can be used directly in the next step.
-
(Substitution) Dissolve the crude tosylate in acetonitrile.
-
Add diethylamine (4.0 eq.) and heat the reaction in a sealed vessel to 70 °C for 12-18 hours.
-
Cool the mixture, concentrate under reduced pressure, and purify by column chromatography to yield the final product.
Protocol 2B: Oxidation and Reductive Amination
-
(Oxidation) To a solution of (4-benzyl-morpholin-2-yl)methanol (1.0 eq.) in anhydrous dichloromethane, add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature.
-
Stir for 1-2 hours until TLC indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate carefully to yield the crude aldehyde.
-
(Reductive Amination) Immediately dissolve the crude aldehyde in dichloromethane.
-
Add diethylamine (1.5 eq.) and stir for 20 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Stir at room temperature for 3-5 hours until the reaction is complete by TLC.
-
Quench carefully with saturated NaHCO₃ solution. Extract with dichloromethane, dry the organic layer, concentrate, and purify by column chromatography to yield the final product.
V. References
-
Reductive Amination: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Dess-Martin Oxidation: Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry. [Link]
-
Synthesis of Tosylates: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (A comprehensive textbook covering fundamental organic reactions). [Link]
-
Nucleophilic Substitution (Sₙ2): March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (A standard reference for reaction mechanisms in organic chemistry). [Link]
Technical Support Center: Synthesis of Substituted Morpholines
Welcome to the technical support center for the synthesis of substituted morpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Morpholine derivatives are integral to numerous FDA-approved drugs and bioactive compounds, making their efficient and reliable synthesis a key focus in medicinal chemistry.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental pitfalls, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Common Synthetic Pitfalls
This section addresses specific problems you may encounter during the synthesis of substituted morpholines, categorized by the synthetic methodology.
Cyclization of Diethanolamine Derivatives
The classical approach to the morpholine core involves the acid-catalyzed dehydration of diethanolamine or its substituted analogs. While seemingly straightforward, this method is often plagued by issues related to harsh reaction conditions and byproduct formation.[5][6]
Question: My morpholine synthesis from diethanolamine is giving a low yield and a significant amount of dark, tarry byproducts. What's going wrong?
Answer: This is a frequent issue stemming from the aggressive nature of the strong acids (typically sulfuric acid) and high temperatures required for this cyclization.[5][6][7] The primary culprits are often:
-
Overheating and Charring: The reaction is highly exothermic, and localized overheating can lead to decomposition of the starting material and product, resulting in charring.[7]
-
Side Reactions: At elevated temperatures, competing side reactions can occur, leading to the formation of high-molecular-weight condensation products or "heavies".[5]
-
Incomplete Cyclization: Insufficient reaction time or inadequate temperature can lead to incomplete conversion of the diethanolamine starting material.[8]
Troubleshooting Workflow:
Sources
- 1. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (4-Benzyl-morpholin-2-ylmethyl)-diethyl-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (4-Benzyl-morpholin-2-ylmethyl)-diethyl-amine. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. As Senior Application Scientists, we understand that nuanced challenges often arise in synthetic chemistry, and this resource is built to provide not just procedural steps, but the underlying scientific reasoning to empower your research.
I. Synthesis Overview & Core Challenges
The synthesis of this compound, a tertiary amine with a morpholine scaffold, is a critical process in the development of various bioactive molecules and pharmaceutical intermediates.[1][2] Its structure lends itself to potential applications in neurological and psychiatric drug discovery.[1] While several synthetic routes can be envisioned, the most common approaches involve the N-alkylation of a pre-formed morpholine ring or a reductive amination pathway. Each of these methods presents a unique set of challenges that can impact the final yield and purity of the desired product.
The primary challenges encountered in the synthesis of this and similar tertiary amines include:
-
Over-alkylation: The formation of quaternary ammonium salts is a common side reaction in direct N-alkylation methods, which can significantly reduce the yield of the desired tertiary amine.[3][4]
-
Competing Reactions: In reductive amination, the reduction of the starting carbonyl compound to an alcohol can compete with the desired imine reduction.[3]
-
Purification Difficulties: The basic nature of the product and potential for closely related byproducts can complicate purification by standard chromatographic methods.
-
Reaction Kinetics: Inadequate temperature control or reaction time can lead to incomplete conversion of starting materials.[5][6]
This guide will address these challenges in a practical, question-and-answer format, providing actionable solutions grounded in chemical principles.
II. Troubleshooting Guide & FAQs
Category 1: Low Yield in Direct N-Alkylation Approaches
Q1: My N-alkylation of 2-(diethylaminomethyl)morpholine with benzyl bromide is resulting in a low yield of the desired product and a significant amount of a water-soluble byproduct. What is likely happening and how can I fix it?
This is a classic case of over-alkylation, where the desired tertiary amine product reacts further with the benzyl bromide to form a quaternary ammonium salt.[4] This salt is typically highly polar and water-soluble, explaining its behavior during workup.
Troubleshooting Steps:
-
Stoichiometry is Key: Use a significant excess of the starting secondary amine, 2-(diethylaminomethyl)morpholine. A molar ratio of at least 2:1 (amine to benzyl bromide) is recommended to statistically favor the benzylation of the starting material over the product.[3]
-
Controlled Addition: Add the benzyl bromide dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent, minimizing the chance of it reacting with the newly formed tertiary amine product.[3]
-
Temperature Management: Lowering the reaction temperature can increase the selectivity of the reaction. While this may require longer reaction times, it can significantly suppress the formation of the quaternary salt.[3][6]
dot
Caption: Troubleshooting Over-alkylation in N-Alkylation.
Category 2: Optimizing Reductive Amination
Q2: I'm attempting a reductive amination between 4-benzyl-morpholine-2-carbaldehyde and diethylamine, but I'm observing a significant amount of 4-benzyl-2-(hydroxymethyl)morpholine in my crude product. How can I improve the selectivity for the desired amine?
This indicates that the reducing agent is reducing the starting aldehyde to the corresponding alcohol faster than it is reducing the intermediate iminium ion. The choice of reducing agent and reaction conditions are critical to favor the desired pathway.
Key Considerations for Selectivity:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations. It is milder than sodium borohydride (NaBH₄) and selectively reduces the iminium ion over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) is another good option for its selectivity, though it is more toxic.[3]
-
pH Control: The formation of the iminium ion is acid-catalyzed. Adding a catalytic amount of acetic acid can facilitate the formation of the iminium ion, making it more available for reduction.
-
Reaction Sequence: Ensure that the aldehyde and amine are allowed to stir together for a period (e.g., 30-60 minutes) before the introduction of the reducing agent. This allows for the formation of the iminium ion in sufficient concentration.
| Reducing Agent | Selectivity for Iminium Ion | Handling Considerations |
| NaBH(OAc)₃ | High | Moisture sensitive, but generally easy to handle. |
| NaBH₃CN | High | Toxic (releases HCN in acidic conditions). |
| NaBH₄ | Lower | Can readily reduce aldehydes and ketones. |
dot
Caption: Competing Pathways in Reductive Amination.
Category 3: General Synthesis & Purification FAQs
Q3: What are some suitable solvent and base combinations for the direct N-benzylation of a morpholine derivative?
For direct N-alkylation via an Sₙ2 mechanism, polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, thus accelerating the reaction.
-
Solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), and Dichloromethane (DCM) are common choices.
-
Bases: An inorganic base such as potassium carbonate (K₂CO₃) is often used to neutralize the acid formed during the reaction.[7] For more hindered substrates, a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be employed.[8]
Q4: My final product appears pure by TLC, but the NMR shows some residual impurities. What are some effective purification strategies for this compound?
Given the basic nature of the tertiary amine, specialized purification techniques may be necessary.
-
Acid-Base Extraction: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like NaOH or NaHCO₃ and extract the purified free amine back into an organic solvent.
-
Column Chromatography: If chromatography is necessary, consider using a silica gel column treated with a small amount of a tertiary amine like triethylamine in the eluent system. This deactivates the acidic sites on the silica, preventing streaking and improving the separation of the basic product. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., hexane/ethyl acetate with 1% triethylamine) is often effective.
Q5: Are there alternative methods to consider for the synthesis of tertiary amines like this one?
Yes, another common method involves the reduction of an amide.[9] In this case, one could synthesize the corresponding amide by reacting 4-benzyl-morpholine-2-carboxylic acid (or its acid chloride) with diethylamine. The resulting amide can then be reduced to the tertiary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[9] This method can be very effective but requires the use of a potent and pyrophoric reagent.
III. Experimental Protocols
Protocol 1: Reductive Amination using NaBH(OAc)₃
-
To a solution of 4-benzyl-morpholine-2-carbaldehyde (1.0 eq.) and diethylamine (1.2 eq.) in dichloromethane (DCM), add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) in DCM.
-
Slowly add the reducing agent slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
Protocol 2: Direct N-Alkylation
-
Dissolve 2-(diethylaminomethyl)morpholine (2.0 eq.) in acetonitrile.
-
Add potassium carbonate (K₂CO₃, 2.5 eq.) to the solution.
-
Slowly add benzyl bromide (1.0 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.[7]
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary amine.
IV. References
-
Benchchem. Troubleshooting low conversion rates in tertiary amine synthesis from diethylamine. Available from:
-
ResearchGate. Optimization of the benzylation reaction for the synthesis of 3. a. Available from:
-
Benchchem. Optimizing reaction conditions for the synthesis of morpholine derivatives. Available from:
-
Quora. What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)? Available from:
-
ResearchGate. Optimization of the N-benzylation reaction a. Available from:
-
Chem-Impex. (4-Benzyl-morpholin-2-ylmethyl)ethylamine. Available from:
-
YouTube. synthesis of tertiary amines. Available from: [Link]
-
MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Available from: [Link]
-
Chem-Impex. (4-Benzyl-morpholin-2-ylmethyl)diethylamine. Available from: [Link]
Sources
Technical Support Center: Purification Challenges of Tertiary Amine Compounds
Welcome to the technical support center for the purification of tertiary amine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-tricky molecules. My aim is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.
Introduction: The Unique Challenge of Tertiary Amines
Tertiary amines are prevalent in pharmaceuticals and specialty chemicals. However, their basic nature and structural diversity present significant purification hurdles.[1] The lone pair of electrons on the nitrogen atom readily interacts with acidic surfaces, such as the silanol groups on standard silica gel, leading to a host of chromatographic problems.[1][2] These issues include poor peak shape (tailing), irreversible adsorption, and even on-column degradation.[1][2] This guide will provide you with the expertise to navigate these challenges and achieve high-purity tertiary amines.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during the purification of tertiary amine compounds in a question-and-answer format.
Question 1: My tertiary amine is streaking badly or not moving from the baseline on a standard silica gel column. What's happening and how can I fix it?
Answer:
This is a classic problem caused by the strong interaction between the basic tertiary amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This acid-base interaction leads to strong adsorption, resulting in broad, tailing peaks or complete retention of your compound at the origin.
Solutions:
-
Mobile Phase Modification: The most common approach is to add a basic modifier to your mobile phase. This "competing base" neutralizes the acidic silanol sites, minimizing their interaction with your tertiary amine.[2]
-
Common Modifiers: Triethylamine (TEA) or ammonia (as a solution in methanol) are frequently used at concentrations of 0.1-2% (v/v).[3]
-
Causality: The smaller, more mobile modifier molecules effectively "shield" the analyte from the active sites on the silica.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable (e.g., difficulty in removing the modifier post-purification), consider a different stationary phase.
-
Amine-Functionalized Silica: These columns have an aminopropyl-modified surface, which is slightly basic (pKa ≈ 9.8).[3] This basic surface repels the tertiary amine, leading to a more controlled interaction and improved peak shape without the need for mobile phase additives.[1][3]
-
Basic Alumina: Alumina is another polar stationary phase that can be used for the purification of basic compounds.[2] It is generally less acidic than silica.
-
Question 2: I'm using a mobile phase with a basic additive, but my resolution is still poor. What else can I try?
Answer:
While a basic additive can improve peak shape, achieving good resolution between your tertiary amine and closely related impurities requires further optimization of selectivity.
Solutions:
-
Optimize the Solvent System:
-
Normal Phase: Experiment with different solvent systems beyond the standard hexane/ethyl acetate. Dichloromethane/methanol is a more polar system that can be effective for more polar amines.[2]
-
Reverse Phase: Don't overlook reverse-phase chromatography. For many tertiary amines, especially those with some lipophilicity, C18 columns can provide excellent separation.[2][4] To ensure good peak shape, it's crucial to control the pH of the mobile phase.
-
-
pH Control in Reverse Phase: The ionization state of your tertiary amine is critical in reverse-phase chromatography.
-
The "2 pH Rule": To ensure the amine is in its neutral, more retained form, the mobile phase pH should be at least 2 units above the pKa of the tertiary amine.[2]
-
Practical Application: Adding a volatile base like triethylamine (TEA) or ammonium hydroxide to your water/acetonitrile or water/methanol mobile phase can achieve the desired pH and improve retention and peak shape.[2]
-
Question 3: My tertiary amine seems to be degrading on the column. How can I prevent this?
Answer:
On-column degradation is a significant concern, particularly with sensitive tertiary amines. The acidic nature of silica gel can catalyze decomposition reactions.
Solutions:
-
Deactivate the Silica: Pre-treating your silica gel with a base can help neutralize the active sites.[5] This can be done by flushing the column with your mobile phase containing the basic additive before loading your sample.[5]
-
Use a Less Acidic Stationary Phase: As mentioned before, amine-functionalized silica or alumina can provide a less harsh environment for your compound.[1][2]
-
Check for Impurities in Solvents: Some solvents can contain impurities that may react with your amine. For example, isopropanol can contain small amounts of acetone, which can form Schiff bases with amine functionalities.[6] Using high-purity solvents is always recommended.
-
Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying basic compounds and is often less harsh than liquid chromatography.[7] It uses supercritical CO2 as the primary mobile phase, which is non-polar and less reactive.[7]
Frequently Asked Questions (FAQs)
What is the impact of the pKa of my tertiary amine on purification?
The pKa is a critical parameter that dictates the ionization state of your amine at a given pH.[8] In reverse-phase chromatography, a higher pKa means a stronger base, which will be protonated at neutral pH, leading to poor retention and peak shape. You will need to adjust the mobile phase pH to be significantly above the pKa to suppress this ionization.[2] In normal-phase chromatography, a higher pKa indicates a stronger interaction with the acidic silica, making the use of a basic modifier or an alternative stationary phase more critical.[9]
Can I use mixed-mode chromatography for tertiary amine purification?
Yes, mixed-mode chromatography can be a very effective strategy.[10][11] These columns possess both reversed-phase and ion-exchange characteristics on a single support.[12] This dual retention mechanism can provide unique selectivity for separating complex mixtures of tertiary amines and their impurities.[13][14] By manipulating mobile phase pH and ionic strength, you can modulate both hydrophobic and ionic interactions to achieve optimal separation.[12]
How do I choose between flash chromatography and preparative HPLC for my tertiary amine?
The choice depends on the scale of your purification and the required purity.
-
Flash Chromatography: Ideal for larger scale purifications (milligrams to grams) where high resolution is not the primary concern. It's a faster and more cost-effective technique for removing major impurities.[1]
-
Preparative HPLC: Used for smaller scale purifications (micrograms to milligrams) where high purity is essential. It offers much higher resolution and is suitable for separating closely related isomers or impurities.[15]
What are some common impurities I might encounter in tertiary amine synthesis?
Common impurities often arise from the synthetic route used.[16][17][18][19] These can include:
-
Starting materials: Unreacted precursors.
-
By-products: Formed from side reactions.
-
Primary and secondary amines: Resulting from incomplete alkylation.[20]
-
Over-alkylated products: Quaternary ammonium salts.[21]
-
Degradation products: Formed during the reaction or workup.[22]
Understanding the potential impurities from your specific synthesis is key to developing a successful purification strategy.
Experimental Protocols & Data
Protocol 1: Flash Chromatography of a Tertiary Amine using a Basic Modifier
Objective: To purify a moderately polar tertiary amine from non-polar impurities.
Materials:
-
Crude tertiary amine mixture
-
Silica gel for flash chromatography
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)
-
Flash chromatography system
Procedure:
-
TLC Analysis:
-
Prepare a stock solution of your crude mixture.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a solvent system of Hexane:EtOAc (e.g., 80:20) with 1% TEA.
-
Visualize the spots under UV light and/or with a suitable stain.
-
Adjust the solvent polarity to achieve an Rf value of ~0.2-0.3 for your target compound.
-
-
Column Packing and Equilibration:
-
Dry pack or prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:EtOAc with 1% TEA).
-
Equilibrate the column by flushing with at least 3-5 column volumes of the initial mobile phase.
-
-
Sample Loading:
-
Dissolve your crude mixture in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, pre-adsorb the crude mixture onto a small amount of silica gel (dry loading).
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on your TLC analysis.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Post-Purification:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure. Note that removing the last traces of TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.
-
Data Presentation: Comparison of Purification Strategies
| Strategy | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Standard Normal Phase | Silica Gel | Hexane/EtOAc | Inexpensive, widely available | Poor peak shape, potential for degradation |
| Modified Normal Phase | Silica Gel | Hexane/EtOAc + 1% TEA | Improved peak shape, versatile | Modifier removal can be difficult |
| Amine-Functionalized Phase | Amine-Silica | Hexane/EtOAc | Excellent peak shape, no modifier needed | More expensive than bare silica |
| Reverse Phase | C18 | Water/ACN + 0.1% TEA | High resolution, good for polar amines | Requires pH control, may not be suitable for very non-polar amines |
| Mixed-Mode | Mixed-Mode Cation Exchange | Varies (pH & ionic strength dependent) | Unique selectivity, separates complex mixtures | Method development can be more complex |
Visualizations
Logical Workflow for Tertiary Amine Purification
Caption: A decision-making workflow for selecting the appropriate purification strategy for tertiary amines.
Interaction of Tertiary Amines with Silica Gel
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. reddit.com [reddit.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. Amine column degradation - Chromatography Forum [chromforum.org]
- 7. waters.com [waters.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 14. helixchrom.com [helixchrom.com]
- 15. teledyneisco.com [teledyneisco.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. academic.oup.com [academic.oup.com]
stability issues of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE in solution
Technical Support Center: (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
A Guide to Understanding and Troubleshooting Solution Stability
Introduction
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with this compound (CAS No. 147465-50-7).[1][2] While this molecule holds promise in various research applications, its complex structure, featuring a tertiary N-benzyl morpholine ring and a diethylaminomethyl side chain, presents specific stability challenges in solution.[3][4] Publicly available stability data for this specific compound is limited. Therefore, this guide is built upon established principles of chemical stability, drawing authoritative data from studies on its core functional groups: tertiary amines, N-benzyl systems, and the morpholine heterocycle.[5][6][7] Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common stability issues encountered during experimental work. Each answer explains the underlying chemical principles to empower you to make informed decisions.
Q1: I'm observing a progressive decrease in the concentration of my compound in an aqueous buffer over time. What are the most likely causes?
A1: A decline in concentration suggests chemical degradation. For this molecule, there are three primary suspects in an aqueous environment: oxidation, pH-mediated hydrolysis, and photolytic degradation.
-
Oxidative Degradation: The two tertiary amine nitrogens—one in the morpholine ring and one in the diethylamino side chain—are susceptible to oxidation.[5][8] Dissolved oxygen in your solvent, or the presence of trace metal ions, can catalyze the formation of N-oxides, which are common degradation products for tertiary amines.[9][10]
-
pH-Dependent Hydrolysis: The stability of the morpholine ring and its substituents can be influenced by the pH of the solution. Under strongly acidic or basic conditions, the ether linkage within the morpholine ring could be susceptible to cleavage, although this typically requires harsh conditions.[5] More likely, pH extremes can catalyze other degradation reactions.
-
Photodegradation: If your solution is exposed to ambient or UV light, photolytic degradation is a significant possibility. The N-benzyl group, in particular, can be susceptible to photocleavage.[11][12][13]
Troubleshooting Steps:
-
De-gas your solvent: Before preparing your solution, sparge your buffer with nitrogen or argon to remove dissolved oxygen.
-
Use amber vials: Protect your solution from light by using amber glass vials or by wrapping clear vials in aluminum foil.
-
Control pH: Ensure your buffer has sufficient capacity to maintain a stable pH, ideally in the neutral range (6-8), unless your experiment requires otherwise.
-
Add a chelator: If you suspect metal-catalyzed oxidation, the addition of a small amount of EDTA (e.g., 0.1 mM) can sequester trace metal ions.
Q2: What are the potential degradation products I should be looking for with LC-MS analysis?
A2: Based on the structure, several degradation products are plausible. Identifying these can provide clear evidence for the degradation pathway.
-
N-Oxides (+16 amu): The most common oxidative products. You could see mono-oxidation on either the morpholine nitrogen or the diethylamino nitrogen, or potentially di-oxidation. Look for a mass increase of +16 Da (for mono-oxidation) or +32 Da (for di-oxidation) from the parent mass (262.39 g/mol ).[9][14]
-
N-debenzylated Compound (-90 amu): Cleavage of the benzyl group (C₇H₆) would result in a significant mass loss, yielding (Morpholin-2-ylmethyl)-diethyl-amine. This can be caused by oxidation or photolysis.[15]
-
Hydrolytic Products (Ring Opening): While less common under mild conditions, cleavage of the morpholine ring could occur. For instance, hydrolysis of the ether bond could lead to a diol-amine structure. The mass would increase by +18 Da (addition of H₂O).
The diagram below illustrates these primary degradation pathways.
Caption: Primary degradation pathways for the target compound.
Q3: My compound is stored in DMSO, but I'm still seeing instability. Why?
A3: While DMSO is a common solvent for stock solutions, it is not inert and can present its own challenges.
-
Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This absorbed water can facilitate hydrolysis, especially if the stock solution is frequently opened at room temperature.
-
Oxidation Potential: Although less common than in aqueous solutions, oxidation can still occur. The presence of absorbed water can increase the mobility of reactive species.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce water condensation, leading to the precipitation of less soluble compounds or facilitating hydrolysis.
Best Practices for DMSO Stocks:
-
Use anhydrous DMSO: Start with a high-quality, anhydrous grade of DMSO.
-
Aliquot your stock: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
-
Store properly: Store aliquots at -20°C or -80°C in tightly sealed vials. Before opening, allow the vial to equilibrate to room temperature to prevent condensation from forming inside.
Q4: Are there any concerns about a retro-Mannich reaction?
A4: Yes, this is a valid concern. The molecule's structure is analogous to a Mannich base.[16][17] Mannich bases can undergo a retro-Mannich reaction, which is essentially the reverse of their synthesis.[18] This reaction involves the cleavage of the carbon-carbon bond between the morpholine ring (at position 2) and the methylene group attached to the diethylamine. This pathway is often catalyzed by acid or base and can be influenced by temperature. If this occurs, it would lead to the formation of N-benzylmorpholine and an N,N-diethyl-substituted iminium ion, which would subsequently hydrolyze. This pathway should be considered, especially if your experimental conditions involve pH extremes.
Experimental Protocols & Workflows
To proactively assess and troubleshoot stability, a systematic approach is required. Forced degradation studies are an industry-standard method for this purpose.[5][19][20]
Protocol 1: General Stability Assessment in Solution
This protocol provides a baseline for evaluating the stability of your compound in a specific experimental solvent.
Objective: To determine the short-term stability of the compound under typical working conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol, Buffered Saline)
-
HPLC system with UV or MS detector
-
Calibrated analytical balance and volumetric flasks
-
Amber HPLC vials
Procedure:
-
Stock Solution Preparation: Accurately prepare a stock solution of the compound at a known concentration (e.g., 10 mM in DMSO).
-
Working Solution Preparation: Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in your chosen solvent. Prepare enough for all time points.
-
Time Zero (T=0) Analysis: Immediately after preparation, transfer an aliquot to an amber HPLC vial and analyze it to establish the initial peak area and purity. This is your baseline.
-
Incubation: Store the remaining working solution under your standard experimental conditions (e.g., 25°C, protected from light).
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot, transfer it to a new vial, and analyze it by HPLC using the same method as the T=0 sample.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease of >5% is typically considered significant. Monitor for the appearance of new peaks, which indicate degradation products.
Workflow: Investigating a Stability Issue
The following diagram outlines a logical workflow for diagnosing and resolving a stability problem.
Caption: A logical workflow for troubleshooting compound stability.
Protocol 2: Comprehensive Forced Degradation Study
Objective: To systematically identify the degradation pathways and potential degradation products under various stress conditions.[5][19]
Procedure:
-
Prepare five separate vials of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Add 0.1 M HCl to one vial.
-
Base Hydrolysis: Add 0.1 M NaOH to another vial.
-
Oxidation: Add 3% H₂O₂ to a third vial.
-
Thermal Stress: Place a fourth vial in an oven at 60°C.
-
Photolytic Stress: Expose the fifth vial to direct UV light (e.g., in a photostability chamber).
-
Control: Maintain a sixth vial of the compound in the solvent at room temperature, protected from light.
-
Analysis: After a set period (e.g., 24 hours), neutralize the acid and base samples, and analyze all samples by LC-MS. Aim for 5-20% degradation of the parent compound. If no degradation is observed, the stress condition can be extended or intensified (e.g., higher temperature).[20]
Data Interpretation Table
| Stress Condition | Likely Degradation Pathway | Expected Major Products (by Mass Change) |
| 0.1 M HCl | Acid-Catalyzed Hydrolysis, Retro-Mannich | Ring-opened (+18 amu), products of C-N cleavage |
| 0.1 M NaOH | Base-Catalyzed Hydrolysis, Retro-Mannich | Ring-opened (+18 amu), products of C-N cleavage |
| 3% H₂O₂ | Oxidation | N-Oxide (+16 amu), N-debenzylated (-90 amu) |
| 60°C Heat | Thermal Degradation | Accelerates all other pathways |
| UV Light | Photodegradation | N-debenzylated (-90 amu), radical-derived products |
Summary of Recommendations
-
Storage: Store solid compound in a cool, dark, and dry place. Prepare stock solutions in anhydrous DMSO, aliquot into single-use vials, and store at -80°C.
-
Handling: Always prepare fresh working solutions for experiments. Use de-gassed aqueous buffers and protect solutions from light by using amber vials.
-
Validation: If stability is a persistent issue, perform a forced degradation study to understand the compound's liabilities and develop mitigation strategies, such as adjusting the pH of your buffers or adding antioxidants.
By understanding the chemical nature of this compound and employing these systematic troubleshooting and validation protocols, you can ensure the reliability and reproducibility of your experimental data.
References
- Vertex AI Search. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Lescot, E., et al. (2025). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C and In Situ Measurement of Redox and Acid–Base Properties.
- Goff, G. S., & Rochelle, G. T. (n.d.). Oxidative Degradation of Amines With High-Temperature Cycling.
- Wang, C., et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Water Research & Technology, 7(3), 536-546.
- Wang, C., et al. (2025).
- Wang, C., et al. (n.d.).
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- García-García, E., et al. (2022).
- Wikipedia. (n.d.). Morpholine.
- Jakes, P., et al. (2025). Photostability of N@C | Request PDF.
- Einholz, O., et al. (n.d.). From benzyl to fluorenyl: Enhancing photostability and modulating optoelectronic properties of paraazaquinodimethanes.
- Sharma, A., & Singh, S. (2016).
- Eawag-BBD. (n.d.).
- Eide, M. (2003). T-PV2123-01-0305-CH.
- Kumar, V., et al. (n.d.). Different analytical methods of estimation of morpholine or its derivatives.
- Jensen, M. B. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- Benchchem. (n.d.).
- Sharma, M. K., & Murugesan, M. (n.d.).
- Levin, J.-O., et al. (2025). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
- Göktaş, H., et al. (2022). Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. Journal of Molecular Structure, 1262, 133039.
- Agricultural Marketing Service. (2000). Morpholine.pdf.
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Ghorai, M. K., et al. (n.d.). A retro-Mannich mediated transformation of Morita–Baylis–Hillman ketones to saturated imidazo[1,2-a]pyridines. Organic Chemistry Frontiers.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
- CoLab. (2025).
- Nanjing Finechem Holding Co.,Limited. (n.d.). C-(4-Benzyl-Morpholin-2-Yl)-Methylamine.
- Tzara, A., et al. (2020).
- ACS Publications. (2023).
- ChemicalBook. (2025). Morpholine: Chemical Properties, Reactivity and Uses.
- ResearchGate. (2017). (PDF)
- Swain, A., et al. (2025). The microbial degradation of morpholine.
- Sciencemadness Wiki. (2022). Morpholine.
- Chem-Impex. (n.d.). (4-Benzyl-morpholin-2-ylméthyl)méthylamine.
- MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- ResearchGate. (n.d.). Representative morpholine ring formation. Reagents and conditions: a)... | Download Scientific Diagram.
- Santa Cruz Biotechnology. (n.d.). (4-Benzyl-morpholin-2-ylmethyl)diethylamine | CAS 147465-50-7.
- Chem-Impex. (n.d.). (4-Benzyl-morpholin-2-ylmethyl)ethylamine.
- Ghent University Academic Bibliography. (2014).
- Benchchem. (n.d.).
- 瑞楚生物. (n.d.). This compound.
- Jain, A., & Sahu, S. K. (2024).
- Rewolinski, M. S., et al. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles.
- Shea, M. D., et al. (n.d.).
- MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors.
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- 9. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. From benzyl to fluorenyl: Enhancing photostability and modulating optoelectronic properties of paraazaquinodimethanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 20. longdom.org [longdom.org]
Welcome to the technical support center for experiments involving (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis, purification, and handling of this compound. The information herein is structured to address specific experimental challenges with a focus on scientific causality and practical solutions.
I. Compound Overview and Synthetic Strategy
This compound is a substituted morpholine derivative with potential applications in pharmaceutical and medicinal chemistry.[1][2] The morpholine scaffold is a common motif in drug discovery, often imparting favorable pharmacokinetic properties.[3] The synthesis of this tertiary amine can be approached through several routes, with a common and logical pathway being the reductive amination of a suitable aldehyde with a secondary amine, or the direct alkylation of a secondary amine.
A plausible and efficient synthetic approach involves a two-step process:
-
N-Benzylation of a 2-substituted morpholine precursor: This step introduces the benzyl group onto the morpholine nitrogen.
-
Reductive amination or direct alkylation: This step forms the diethylaminomethyl side chain at the 2-position of the morpholine ring.
This guide will focus on troubleshooting potential issues that may arise during a synthetic route involving the reductive amination of 4-benzylmorpholine-2-carbaldehyde with diethylamine.
II. Visualizing the Synthetic Workflow
To provide a clear overview of the proposed synthetic pathway, the following diagram illustrates the key transformations.
Caption: Proposed synthetic workflow for the target molecule.
III. Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address potential issues you may encounter during your experiments.
A. Synthesis of 4-Benzylmorpholine-2-carbaldehyde (Intermediate)
Question 1: I am observing low yields during the N-benzylation of my morpholine precursor. What are the likely causes and how can I improve the reaction efficiency?
Answer: Low yields in N-benzylation reactions can often be attributed to several factors. Here's a breakdown of potential issues and their solutions:
-
Choice of Benzylating Agent: Benzyl bromide is a common and effective reagent. However, its reactivity can sometimes lead to over-alkylation if not controlled. Benzyl chloride is less reactive and may require more forcing conditions.
-
Base Selection: A non-nucleophilic base is crucial to prevent side reactions. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base should be sufficiently strong to deprotonate the morpholine nitrogen but not so strong as to cause elimination or other side reactions with the benzyl halide.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices as they can dissolve the reactants and facilitate the Sₙ2 reaction.
-
Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions. It is often best to start the reaction at room temperature and gently heat if the reaction is sluggish.
Troubleshooting Table: N-Benzylation
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature moderately. Monitor by TLC. |
| Poor choice of base | Use a stronger, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. | |
| Ineffective solvent | Switch to a polar aprotic solvent such as ACN or DMF. | |
| Formation of Side Products | Over-alkylation | Use a less reactive benzylating agent (e.g., benzyl chloride) or add the benzyl halide slowly to the reaction mixture. |
| Degradation of starting material | Run the reaction at a lower temperature. |
Question 2: The oxidation of the alcohol to the aldehyde is proving difficult, with either low conversion or over-oxidation to the carboxylic acid. What are the best practices for this step?
Answer: The oxidation of a primary alcohol to an aldehyde is a delicate transformation that requires mild and selective oxidizing agents to prevent over-oxidation.
-
Choice of Oxidizing Agent:
-
Swern Oxidation (Oxalyl chloride, DMSO, Et₃N): This is a very reliable method for this transformation but requires careful temperature control (-78 °C) and handling of odorous byproducts.
-
Dess-Martin Periodinane (DMP): This is a commercially available and easy-to-handle reagent that provides clean oxidation at room temperature.
-
Pyridinium Chlorochromate (PCC): While effective, PCC is a chromium-based reagent and has toxicity concerns.
-
-
Reaction Conditions: Strict adherence to anhydrous conditions is often necessary to prevent the formation of hydrates that can be further oxidized. The reaction should be carefully monitored by Thin Layer Chromatography (TLC) to determine the point of completion and avoid prolonged reaction times.
B. Reductive Amination with Diethylamine
Question 3: My reductive amination reaction is showing low conversion to the desired tertiary amine, and I am recovering a significant amount of the starting aldehyde. What could be the issue?
Answer: Low conversion in reductive amination is a common problem and can often be traced back to the equilibrium of iminium ion formation or the efficacy of the reducing agent.[4]
-
Iminium Ion Formation: The first step of reductive amination is the formation of an iminium ion from the aldehyde and the secondary amine.[5] This reaction is often reversible and can be favored by removing the water that is formed. The use of a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the iminium ion.
-
pH of the Reaction: The pH of the reaction medium is critical. Mildly acidic conditions (pH 4-6) are often optimal to catalyze imine formation without deactivating the amine nucleophile. A small amount of acetic acid is commonly added as a catalyst.[6]
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the aldehyde.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for many reductive aminations as it is mild, selective, and tolerant of a wide range of functional groups.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): Also effective and selective, but it is highly toxic and requires careful handling.
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde if added before iminium ion formation is complete. It is best used in a two-step procedure where the imine is formed first.[5]
-
Troubleshooting Workflow: Reductive Amination
Caption: Troubleshooting workflow for low conversion.
Question 4: I am observing the formation of an unexpected side product that appears to be the alcohol resulting from the reduction of my starting aldehyde. How can I prevent this?
Answer: The formation of the corresponding alcohol from the reduction of the starting aldehyde is a clear indication that your reducing agent is not selective enough or that the conditions are favoring aldehyde reduction over iminium ion reduction.
-
Use a Milder Reducing Agent: As mentioned previously, NaBH(OAc)₃ is highly recommended for its selectivity. If you are using NaBH₄, it is crucial to ensure that the iminium ion has formed before its addition.
-
One-Pot vs. Two-Step Procedure:
-
One-Pot: In a one-pot procedure, the aldehyde, amine, and reducing agent are all present in the reaction mixture. This requires a highly selective reducing agent.
-
Two-Step: In a two-step procedure, the aldehyde and amine are first stirred together (often with a catalytic amount of acid) to form the iminium ion. The reducing agent is then added in a separate step. This can be a more reliable method when using less selective reducing agents.
-
C. Purification and Handling
Question 5: I am having difficulty purifying the final product, this compound, by column chromatography. What are some common issues and alternative purification methods?
Answer: Purifying tertiary amines by silica gel column chromatography can be challenging due to their basic nature, which can lead to tailing and poor separation.
-
Column Chromatography on Silica Gel:
-
Tailing: To minimize tailing, you can add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or ammonia in methanol.
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is often effective.
-
-
Alternative Purification Methods:
-
Acid-Base Extraction: As an amine, your product can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method of purification. You may need to screen several solvents to find the optimal conditions.
-
Preparative HPLC: For high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[8]
-
Question 6: What are the recommended storage and handling procedures for this compound?
Answer: Like most tertiary amines and morpholine derivatives, proper storage and handling are important to maintain the integrity of the compound.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[9] It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid contact with strong oxidizing agents and acids.[9]
IV. References
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
-
Williams, D. A. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s).
-
Shaaban, S., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central.
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PubMed Central.
-
Rehman, S. U., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.
-
Zhang, L., et al. (2013). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate.
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. International Agency for Research on Cancer.
-
Mammadbayli, E. H., et al. (2025). Alkylation of morpholine, piperidine, diethylamine and benzylamine with propylene oxide in aqueous medium. Processes of Petrochemistry and Oil Refining.
-
Perregaard, J., et al. (2007). U.S. Patent No. 7,294,623. Washington, DC: U.S. Patent and Trademark Office.
-
Gene Tools, LLC. (n.d.). HPLC purification of Morpholino Oligos. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
de Andrade, J. B., & Tanner, R. L. (1992). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate.
-
Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences.
-
Wang, Y., et al. (2018). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 14, 2888–2894.
-
National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine. PubChem. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-benzyl-2-[2-(2-thenyl)phenoxymethyl]morpholine. Retrieved from [Link]
-
Mammadbayli, E. H., et al. (2025). ALKYLATION OF MORPHOLINE, PIPERIDINE, DIETHYLAMINE AND BENZYLAMINE WITH PROPYLENE OXIDE IN AQUEOUS MEDIUM. Processes of Petrochemistry and Oil Refining.
-
Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Morpholine. Retrieved from [Link]
-
Albert, M., et al. (2005). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
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Technical Support Center: Overcoming Solubility Challenges of Benzyl-Morpholine Derivatives
Welcome to the technical support center dedicated to addressing the poor solubility of benzyl-morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating these promising but often challenging compounds. Here, we synthesize fundamental physicochemical principles with field-proven strategies to provide actionable troubleshooting advice and in-depth FAQs. Our goal is to empower you with the knowledge to not only solve immediate solubility issues but also to build a robust, predictive approach for future formulation development.
Understanding the Challenge: The Benzyl-Morpholine Moiety
The core structure of a benzyl-morpholine derivative presents a classic solubility dilemma: the bulky, lipophilic benzyl group drives down aqueous solubility, while the morpholine ring, a tertiary amine, offers a handle for pH-dependent ionization and potential salt formation. The interplay between these two features dictates the compound's behavior in aqueous media and is the key to unlocking its therapeutic potential. Many new chemical entities exhibit poor water solubility, a significant hurdle for absorption and bioavailability[1][2][3].
Frequently Asked Questions (FAQs)
Q1: My benzyl-morpholine derivative is practically insoluble in water. Where do I start?
A1: This is a common starting point. The initial steps involve a systematic characterization of the compound's physicochemical properties.
-
Determine the pKa: The morpholine nitrogen is basic and will have a specific pKa. This value is critical as it will inform you of the pH range in which your compound ionizes. Most drug molecules are weak acids or bases, and pH modification can be a powerful tool[4].
-
Assess pH-dependent solubility: Conduct a simple shake-flask solubility study across a range of pH values (e.g., pH 2, 4, 6.8, 7.4). You will likely observe significantly higher solubility at pH values below the pKa of the morpholine nitrogen, where the compound is protonated and exists as a more soluble cation.
-
Evaluate LogP/D: Understanding the lipophilicity (LogP) and the distribution coefficient at different pHs (LogD) will help quantify the impact of the benzyl group and guide the selection of appropriate formulation strategies.
Q2: I've noticed my compound is more soluble at acidic pH, but it's not stable. What are my options?
A2: This is a classic trade-off between solubility and stability. While protonating the morpholine ring increases solubility, the acidic environment might be degrading your compound.
-
Salt Formation: Forming a solid salt of your compound is a primary strategy to improve both solubility and stability.[5][6][7] By forming a salt with a suitable counterion (e.g., hydrochloride, mesylate), you create a solid form that is more readily wetted and dissolved in aqueous media, often at a physiologically relevant pH. For instance, 3-benzyl-morpholine hydrochloride is a white crystalline solid with high water solubility, in contrast to the free base which is a liquid soluble in organic solvents[8][9].
-
Buffered Formulations: If you must work in a solution, use a carefully selected buffer system to maintain the pH in a "sweet spot" that balances solubility and stability.
-
Prodrug Approach: A prodrug strategy can be employed to temporarily mask the part of the molecule susceptible to degradation while enhancing solubility.[10][11][12][13]
Q3: I'm considering using co-solvents. Which ones are most effective for benzyl-morpholine derivatives?
A3: Co-solvents are a viable and common technique to increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous environment.[14][15]
-
Commonly Used Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, e.g., PEG 400) are excellent starting points.
-
Rationale: The benzyl group will have favorable interactions with the less polar environment created by the co-solvent, while the morpholine ring can still interact with the aqueous component.
-
Screening: A small-scale screening study is recommended to determine the optimal co-solvent and its concentration. Be mindful of potential toxicity and the intended application (e.g., in vitro vs. in vivo).
Q4: Can cyclodextrins help with the solubility of my benzyl-morpholine compound?
A4: Yes, cyclodextrins are an excellent choice for this class of molecules.[16][17][18][19][20]
-
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic benzyl group of your derivative can become encapsulated within this cavity, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous medium, thereby increasing the apparent solubility of the compound.[17][19]
-
Types of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their improved safety and solubility profiles compared to the parent β-cyclodextrin.[4]
Troubleshooting Guides
Scenario 1: Compound Precipitates Upon Dilution into Aqueous Buffer
You have a stock solution of your benzyl-morpholine derivative in an organic solvent (e.g., DMSO), but it crashes out when you dilute it into your aqueous assay buffer (e.g., PBS pH 7.4).
Caption: Workflow for troubleshooting precipitation upon dilution.
Scenario 2: Low and Variable Bioavailability in Animal Studies
Your benzyl-morpholine derivative shows promising in vitro activity but demonstrates poor and inconsistent absorption when dosed orally in preclinical models.
This issue is often a direct consequence of poor solubility in the gastrointestinal tract, leading to dissolution-rate-limited absorption. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability; your compound likely falls into BCS Class II (low solubility, high permeability)[2].
Caption: Strategies to enhance oral bioavailability.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To determine the aqueous solubility of a benzyl-morpholine derivative as a function of pH.
Materials:
-
Benzyl-morpholine derivative (solid)
-
Buffer solutions (e.g., pH 2.0, 4.5, 6.8, 7.4)[21]
-
Shake-flask apparatus or orbital shaker at a controlled temperature (e.g., 25°C or 37°C)
-
Microcentrifuge tubes
-
HPLC system with a suitable column and validated analytical method
-
0.45 µm syringe filters
Procedure:
-
Add an excess amount of the solid compound to a series of microcentrifuge tubes, each containing 1 mL of a different pH buffer. "Excess" means enough solid remains undissolved at the end of the experiment.
-
Seal the tubes and place them on a shaker. Equilibrate for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered supernatant with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC method against a standard curve.
-
Plot solubility (e.g., in µg/mL or µM) versus pH.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Lab Scale)
Objective: To prepare a solution of a benzyl-morpholine derivative with enhanced solubility using HP-β-CD.
Materials:
-
Benzyl-morpholine derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare a stock solution of HP-β-CD in the desired buffer (e.g., 40% w/v).
-
Weigh the required amount of the benzyl-morpholine derivative.
-
Add the solid compound to the HP-β-CD solution.
-
Vortex vigorously for several minutes.
-
If the compound is not fully dissolved, sonicate the mixture for 10-15 minutes.
-
Visually inspect for complete dissolution. If necessary, the mixture can be gently warmed or allowed to equilibrate overnight with stirring.
-
This solution, containing the drug-cyclodextrin complex, can now be used for experiments, after sterile filtration if required.
Data Summary Table: Example Solubility Enhancement
| Formulation Approach | Solvent | Solubility Increase (Fold) | Comments |
| pH Modification | pH 2.0 Buffer | ~50-100x vs. pH 7.4 | Potential for compound instability. |
| Co-solvency | 20% PEG 400 in Water | ~10-20x | Simple and effective for moderate increases. |
| Cyclodextrin Complexation | 10% HP-β-CD in Water | ~100-500x | Forms a 1:1 inclusion complex.[20] |
| Salt Formation | Hydrochloride Salt in Water | >1000x | Often the most effective method for basic compounds.[5] |
| Prodrug | Morpholinoalkyl Ester | >2000x | Requires chemical synthesis and validation of release.[22] |
References
- Vertex AI Search. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development.
- Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.
- NIH National Library of Medicine. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- Merck Millipore. (n.d.). Improving solubility – a close look at available approaches.
- Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- ChemBK. (2024). 3-Benzyl-morpholine.
- ChemBK. (2024). 3-Benzyl-morpholine hydrochloride.
- NIH PubChem. (n.d.). 4-Benzylmorpholine.
- PubMed. (n.d.). Morpholinoalkyl ester prodrugs of diclofenac: synthesis, in vitro and in vivo evaluation.
- PubMed Central. (n.d.). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
- NIH PubChem. (n.d.). 2-Benzylmorpholine.
- PubMed Central. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- ResearchGate. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- SciSpace. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- ResearchGate. (n.d.). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
- Journal of Pharmaceutical Sciences. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications.
- PubMed. (2019). Is prodrug design an approach to increase water solubility?.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- ResearchGate. (n.d.). pH-dependent solubility and solubilisation of exemplar ligands to a....
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Academic Journals. (2012). Crystallization and transformation of pharmaceutical solid forms.
- MDPI. (n.d.). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds.
- PubMed. (2007). Salt formation to improve drug solubility.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- European Medicines Agency. (2010). Formulation of poorly soluble compounds.
- NIH PubChem. (n.d.). N-Benzoylmorpholine.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- ResearchGate. (2014). (PDF) Principles of Salt Formation.
- Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- Journal of Pharmaceutical Sciences. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development.
- European Journal of Pharmaceutical Sciences. (2024). Medicinal products with pH-dependent solubility-A problem for BA/BE assessment?.
- ResearchGate. (2015). (PDF) Study of pH-dependent drugs solubility in water.
- ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
- MySkinRecipes. (n.d.). 4-Benzylmorpholine.
- Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- NCBI. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting.
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preventing side reactions in the alkylation of morpholines
Introduction
N-alkylated morpholines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib[1]. Their prevalence is due to the morpholine ring's ability to impart favorable physicochemical properties, including improved solubility and metabolic stability[2][3]. While the N-alkylation of the morpholine nitrogen appears straightforward, the reality is that this seemingly simple transformation is often plagued by side reactions that can complicate synthesis, reduce yields, and create purification challenges.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate and prevent the common side reactions encountered during the alkylation of morpholines.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, providing both the causal explanation and actionable solutions.
Issue 1: Over-Alkylation and Quaternary Salt Formation
Q: My reaction is producing a significant amount of a quaternary ammonium salt byproduct, which is difficult to remove. How can I prevent this over-alkylation?
A: This is the most common side reaction in the alkylation of secondary amines like morpholine. The N-alkylated morpholine product is often a more nucleophilic and less sterically hindered tertiary amine than the starting secondary amine, making it highly susceptible to a second alkylation event. This leads to the formation of a quaternary ammonium salt.
Several factors can be optimized to suppress this unwanted reaction.[4]
Core Mechanism of Over-Alkylation
The desired mono-alkylation product competes with the starting morpholine for the alkylating agent.
Caption: Mechanism of Over-Alkylation Side Reaction.
Preventative Strategies:
-
Stoichiometry Control: Use a slight excess of morpholine (1.1 to 1.5 equivalents) relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the starting material rather than the product.[4]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via a syringe pump) maintains a low instantaneous concentration, which favors the reaction with the more abundant starting material.[4]
-
Choice of Base and Solvent:
-
Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃). These bases are less likely to compete as nucleophiles.
-
Solvent: Dilution can help disfavor the bimolecular over-alkylation reaction. Solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) are commonly effective.[4]
-
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the undesired second alkylation. For highly reactive alkylating agents like methyl iodide, reactions may need to be run at 0 °C or even lower.[5]
-
Alternative Synthetic Routes: For many alkyl groups, direct alkylation is not the optimal method. Reductive amination is a superior alternative that completely avoids the issue of over-alkylation.[6][7]
Issue 2: Low Yield and Complex Product Mixtures with Reductive Amination
Q: I switched to reductive amination to avoid over-alkylation, but my yields are poor and I'm seeing multiple byproducts. What are the critical parameters to control?
A: Reductive amination is an excellent method for N-alkylation, but its success hinges on the careful selection of the reducing agent and precise control of reaction conditions. The process involves the formation of an intermediate iminium ion from morpholine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[8]
General Workflow for Reductive Amination
Caption: Two-step sequence in a one-pot reductive amination.
Troubleshooting and Optimization:
-
Choice of Reducing Agent: This is the most critical factor.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications.[9] It is a mild and selective reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde or ketone.[7][10] This selectivity prevents the formation of alcohol byproducts from the reduction of the carbonyl starting material. It is moisture-sensitive and should be handled accordingly.
-
Amine-Borane Complexes (e.g., 2-Picoline Borane): These are stable, easy-to-handle solids that are effective for reductive aminations, even in protic solvents like methanol or water.[11][12] They are a good alternative to STAB, especially for large-scale synthesis.[11]
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, it is highly toxic and has largely been replaced by STAB for safety reasons.[11]
-
Sodium Borohydride (NaBH₄): Generally not suitable for one-pot reductive aminations as it will rapidly reduce the aldehyde/ketone starting material. It can be used if the imine is pre-formed and isolated, but this is less efficient.[10]
-
-
pH Control: The formation of the iminium ion is typically catalyzed by a mild acid. Often, adding a stoichiometric amount of acetic acid is sufficient when using STAB.[7] The optimal pH is usually between 5 and 7. If the medium is too acidic, the morpholine will be protonated and non-nucleophilic. If it's too basic, iminium ion formation will be slow.
-
Solvent Selection:
-
For STAB, anhydrous 1,2-dichloroethane (DCE) is the preferred solvent.[7] Tetrahydrofuran (THF) is also commonly used. Protic solvents like methanol should be avoided as they can react with STAB.[9]
-
For amine-borane complexes, protic solvents like methanol are often used and can accelerate the reaction.[12]
-
Protocol: General Procedure for Reductive Amination using STAB
-
To a solution of the aldehyde or ketone (1.0 equiv.) and morpholine (1.1 equiv.) in anhydrous DCE (0.1-0.2 M), add glacial acetic acid (1.0-1.2 equiv.).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equiv.) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 3: Ring-Opening Side Reactions
Q: I am observing byproducts with masses that suggest the morpholine ring has opened. What conditions cause this and how can I prevent it?
A: Morpholine ring-opening, while less common than over-alkylation, can occur under harsh reaction conditions. The ether linkage in the morpholine ring can be susceptible to cleavage.
Causes and Preventative Measures:
-
High Temperatures: In some gas-phase alkylations, ring-opening has been observed at temperatures exceeding 220 °C.[13] For solution-phase chemistry, it is crucial to maintain the lowest effective temperature. If a reaction requires high heat, consider alternative synthetic strategies.
-
Strong Lewis or Brønsted Acids: Strong acids can catalyze the cleavage of the C-O bond. Avoid using overly harsh acidic conditions. If an acid catalyst is required, use a mild one like acetic acid.
-
Certain Reagents: Some highly reactive reagents, particularly under forcing conditions, can promote ring-opening. A recent study demonstrated a method for the intentional oxidative ring-opening of morpholine derivatives using visible light and a photocatalyst, highlighting the ring's potential vulnerability under specific oxidative conditions.[14] To avoid this, ensure your reaction is protected from light if using photosensitive reagents and run reactions under an inert atmosphere to prevent unwanted oxidation.
Frequently Asked Questions (FAQs)
Q1: How do steric and electronic effects influence the success of morpholine alkylation? A: Both effects are critical.
-
Steric Hindrance: Bulky alkylating agents will react more slowly. Similarly, substituents on the morpholine ring can hinder the approach to the nitrogen atom.[13] This can be used to your advantage; for instance, a sterically demanding base like DIPEA is used to prevent it from acting as a competing nucleophile. Extreme steric hindrance can even lead to changes in the geometry around the nitrogen atom.[15]
-
Electronic Effects: The ether oxygen in morpholine withdraws electron density from the nitrogen, making it less basic and nucleophilic than piperidine.[1] Electron-withdrawing groups on the alkylating agent will make the carbon center more electrophilic and reactive, while such groups on the morpholine ring will decrease its nucleophilicity. The choice of solvent can also play a role through solute-solvent interactions that stabilize or destabilize ground and excited states.[16][17]
Q2: Are there any "green" or more sustainable methods for morpholine alkylation? A: Yes. A recent and highly promising method involves the use of ethylene sulfate (ES) for the selective mono-alkylation of amines to form morpholines from 1,2-amino alcohols.[18][19][20] This method is considered "green" because it is a high-yielding, redox-neutral protocol that uses an inexpensive, widely available reagent and avoids toxic byproducts.[19][20] It is particularly effective at preventing the bis-alkylation that plagues traditional methods.[19]
Q3: What are the best analytical methods to monitor my reaction and detect side products? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of the main product. The highly polar quaternary salt byproduct will typically remain at the baseline.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile products. Derivatization may be required to improve the volatility of morpholine and its derivatives, for example, by reacting them with sodium nitrite under acidic conditions to form the stable N-nitrosomorpholine derivative.[21][22][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful technique for this application. It can simultaneously monitor the starting material, the desired N-alkylated product, and non-volatile side products like the quaternary ammonium salt without derivatization.
Q4: How do I choose the best base for a direct alkylation reaction? A: The choice depends on the reactivity of your alkylating agent and the reaction solvent.
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Use Case |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Inexpensive, solid, heterogeneous base. | Standard, cost-effective choice for reactive alkyl halides (e.g., benzyl bromide) in polar aprotic solvents like MeCN or DMF. |
| Triethylamine (Et₃N) | ~10.7 | Liquid, organic base. Can sometimes compete as a nucleophile. | General purpose base when a homogeneous reaction is desired. |
| DIPEA (Hünig's Base) | ~10.7 | Sterically hindered, non-nucleophilic liquid base. | Ideal for preventing side reactions where the base might otherwise react with the alkylating agent. Used with sensitive substrates. |
References
- BenchChem. (2025).
- Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- Ortiz, K. G., et al. (2024).
-
Cao, Y., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules. [Link]
- Kumar, A., & Kumar, V. (2024).
-
Cambridge Open Engage. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Anderson Development Company. (n.d.).
- BenchChem. (2025).
-
ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
Mettler Toledo. (n.d.). Alkylation Reactions. [Link]
-
National Institutes of Health. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. [Link]
-
ResearchGate. (2026). Representative morpholine ring formation reactions. [Link]
-
Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Royal Society of Chemistry. (2020). A practical catalytic reductive amination of carboxylic acids. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Reductive Amination. [Link]
-
PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]
-
ResearchGate. (2025). (PDF) Boron reagents for reductive amination. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Organic-Chemistry.org. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
Wikipedia. (n.d.). Morpholine. [Link]
-
National Institutes of Health. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]
-
PubMed. (2018). N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
National Institutes of Health. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]
-
Reddit. (2023). Reductive amination NaB(AcO)3. [Link]
-
ResearchGate. (n.d.). The derivatization reaction of morpholine. [Link]
-
European Journal of Chemistry. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. [Link]
-
ResearchGate. (2012). (PDF) Phase-Transfer catalyzed alkylation of morpholine with 1,2-dichloroethane. [Link]
-
Wikipedia. (n.d.). Alkylation unit. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
PennState. (n.d.). Unit 13. Alkylation. Exercises 1. [Link]
-
ResearchGate. (2023). (PDF) European Journal of Chemistry Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. [Link]
-
MDPI. (n.d.). Electronic Effects in a Green Protocol for (Hetero)Aryl-S Coupling. [Link]
-
ACS Catalysis. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]
-
National Institutes of Health. (n.d.). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. [Link]
-
PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]
-
ScienceDirect. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. [Link]
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Technical Support Center: Scaling Up the Production of (4-Benzyl-morpholin-2-ylmethyl)-diethyl-amine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis and scale-up of (4-Benzyl-morpholin-2-ylmethyl)-diethyl-amine. The information herein is curated to address specific experimental challenges, ensuring scientific integrity and providing actionable solutions.
I. Synthetic Workflow Overview
The synthesis of this compound can be efficiently achieved through a multi-step process. A common and scalable approach involves the initial N-benzylation of a suitable morpholine precursor, followed by the introduction of the diethylaminomethyl group at the 2-position. Reductive amination is a robust method for the final step, known for its high selectivity and good yields.[1][2]
Caption: Proposed synthetic pathway for this compound.
II. Experimental Protocols
Step 1: Synthesis of N-Benzyl-2-morpholinemethanol
-
To a solution of 2-morpholinemethanol in a suitable solvent such as acetonitrile, add a base (e.g., potassium carbonate).
-
Add benzyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzyl-2-morpholinemethanol.
Step 2: Oxidation to N-Benzyl-2-morpholinecarboxaldehyde
-
Prepare the oxidant (e.g., Swern or Dess-Martin periodinane) in a flask with a suitable solvent like dichloromethane (DCM) at a low temperature (-78 °C for Swern).
-
Add a solution of N-benzyl-2-morpholinemethanol in DCM dropwise to the oxidant.
-
Stir the reaction at low temperature for the recommended time.
-
Quench the reaction appropriately (e.g., with triethylamine for Swern).
-
Allow the reaction to warm to room temperature and perform an aqueous workup.
-
Dry the organic layer and concentrate to obtain the crude aldehyde, which can often be used in the next step without further purification.
Step 3: Reductive Amination to this compound
-
Dissolve the crude N-benzyl-2-morpholinecarboxaldehyde in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add diethylamine to the solution.
-
Stir the mixture at room temperature for a short period to allow for iminium ion formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.[3][4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final compound.[1]
III. Troubleshooting Guides
This section addresses common issues encountered during the synthesis.
Issue 1: Low Yield in the N-Benzylation Step
-
Question: My N-benzylation of 2-morpholinemethanol is resulting in a low yield of the desired product. What could be the cause?
-
Answer: Low yields in this step can be attributed to several factors:
-
Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC. If necessary, increase the reaction time or temperature.
-
Base strength: The base used might not be strong enough to deprotonate the secondary amine of the morpholine effectively. Consider using a stronger base if needed.
-
Side reactions: Over-alkylation to form a quaternary ammonium salt is a possibility, though less likely with a secondary amine. Using a stoichiometric amount of benzyl halide can help mitigate this.
-
Issue 2: Incomplete Oxidation or Over-oxidation
-
Question: I am having trouble with the oxidation of N-benzyl-2-morpholinemethanol. I either get unreacted starting material or unwanted side products.
-
Answer: The oxidation step is sensitive and requires careful control of reaction conditions.
-
Incomplete Oxidation: This is often due to insufficient oxidant or deactivation of the reagent. Ensure you are using a fresh, active oxidizing agent and the correct stoichiometry.
-
Over-oxidation: While less common for aldehydes, harsh conditions can lead to degradation. Maintain the recommended low temperatures, especially for Swern oxidation.
-
Purification: The resulting aldehyde can be unstable. It is often best to use it directly in the next step without extensive purification.
-
Issue 3: Low Conversion in the Final Reductive Amination Step
-
Question: The final reductive amination step to form the target compound is showing low conversion. How can I improve this?
-
Answer: Low conversion in reductive amination can stem from several issues:
-
Inefficient Iminium Ion Formation: The formation of the iminium ion intermediate is crucial and is often the rate-limiting step.[2] The reaction is typically favored under weakly acidic conditions. Adding a catalytic amount of acetic acid can sometimes facilitate this.[1]
-
Reducing Agent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred as it is a mild and selective reducing agent for iminium ions.[3][4] If you are using a harsher reducing agent like sodium borohydride (NaBH₄), it might be reducing the aldehyde before the iminium ion can form.[3]
-
Reaction Conditions: Ensure your reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Issue 4: Formation of Quaternary Ammonium Salt Byproduct
-
Question: I am observing a significant amount of a quaternary ammonium salt byproduct in my final product. How can I prevent this?
-
Answer: The formation of quaternary ammonium salts is a common side reaction in the synthesis of tertiary amines.[1][5][6] Here are some strategies to minimize this:
-
Use a large excess of diethylamine: This increases the probability of the aldehyde reacting with diethylamine rather than the tertiary amine product.[1]
-
Controlled addition of reagents: Slowly adding the aldehyde to the mixture of diethylamine and the reducing agent can help maintain a low concentration of the aldehyde, favoring the desired reaction.[1]
-
Alternative Method: While reductive amination is generally effective at avoiding over-alkylation, if issues persist, consider alternative synthetic routes.[1]
-
IV. Frequently Asked Questions (FAQs)
-
Q1: What are the best analytical techniques to monitor the progress of these reactions?
-
A1: Thin-layer chromatography (TLC) is a quick and effective method for routine monitoring of most steps. For more detailed analysis and to confirm product identity and purity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
-
-
Q2: What are the key safety considerations when scaling up this synthesis?
-
A2: When scaling up, it is crucial to perform a thorough safety assessment. Key considerations include:
-
Exothermic Reactions: The N-benzylation and reductive amination steps can be exothermic. Ensure adequate cooling and controlled addition of reagents.
-
Flammable Solvents: Many of the solvents used (e.g., DCM, acetonitrile) are flammable. Use appropriate ventilation and take precautions against ignition sources.
-
Reagent Handling: Handle all chemicals, especially benzyl chloride (a lachrymator) and strong bases, with appropriate personal protective equipment (PPE).
-
-
-
Q3: Can this synthetic route be adapted for the synthesis of analogues?
-
A3: Yes, this is a versatile route. Analogues can be synthesized by:
-
Using different substituted benzyl halides in the first step.
-
Starting with different substituted 2-morpholinemethanol derivatives.
-
Employing different secondary amines in the final reductive amination step.
-
-
-
Q4: What are the most critical parameters for successful scale-up?
-
A4: Successful scale-up requires careful attention to:
-
Heat Transfer: Ensure your reactor can efficiently dissipate the heat generated from exothermic reactions.
-
Mixing: Efficient mixing is crucial to maintain homogeneity and prevent localized "hot spots."
-
Reagent Addition Rates: Controlled addition of reagents is critical to manage reaction exotherms and minimize side reactions. A process safety review is highly recommended before any large-scale synthesis.[7]
-
-
V. Data Summary
| Step | Key Reagents | Solvent | Typical Temperature | Key Considerations |
| N-Benzylation | Benzyl halide, Base (e.g., K₂CO₃) | Acetonitrile | Reflux | Monitor for completion to avoid unreacted starting material. |
| Oxidation | Swern or Dess-Martin oxidant | DCM | -78 °C to RT | Maintain low temperatures to prevent side reactions. |
| Reductive Amination | Diethylamine, NaBH(OAc)₃ | DCM / DCE | Room Temperature | Use of anhydrous solvents is critical for good yields. |
VI. References
-
Benchchem. Troubleshooting low conversion rates in tertiary amine synthesis from diethylamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHWBAR_qucBuO_RMdkumO8R-Qqm6uiHfswW2CYeYOevVxvnMA4vhEGgz2i4ql5t5Dn7AQ1AzOSOCGSY4BEgityrVG2K9z5pTUM0KT275YirP36-RFNbkHG2w-DhF0qoJ8U46FEvRIBmWBnYVDROHEJm5xwXNKI6mr-fIaVfPjjGJToMeOWjVExVLwCj9KRLiNpLQOBB4SJl7CRTNX2cfB8vqQQ_BlnJd3vd-OegBuo]
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Organic Chemistry Portal. Reductive Amination - Common Conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoDhCrr8hQAE-u8E8J0KB3Lu153XhjrjroyTyCbX5WHMkG7XWxGYmYoCC0Hw9gH1vqUp0UtiF3NcfY6yWJreANBM72OS-pTsMGDtq5-0VAL7DJz_8QUxqVDyXyz3P7wYS81DKvz3Rr0vjHKYJwAHoHJldl_7L0b4rAuP9mMddC2JEWHwON1HUpbrIjkLQX5sOGIDwWEwOQ2nI=]
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Sumitomo Kagaku. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMsygVyZzoHpaOVcGRAfiHl9w9ePmUZQOi_2MLo2uxCGxFWVUE96hCV90J002xHMxMnhTKRguUXE1YbHwyO_yGtlI8WYY-qMhOEVHclQYTS5iKo_DXRJRa_5lzYq9c5XUuf9S-NnexMnTLOWz5QK8kDehEniHt6phreWG2CZiFdS2O6gg90g==]
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University of Illinois. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB8jY7SioiXJmSifc9GV9BHMP9syUHx3sJI4KNcq-GoEeF-P_XS0h5bLUGaiuGZy5eASDSqeSYbcXRzpeO5sjsv7h4W_u4O69SKqWOs-W0FqOUmKh2HERbcwJYkahsFbtDwFMDUIoZZrCuY2Vg5j1Bfgd0CeA=]
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Organic Chemistry Portal. Morpholine synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFK0XpITjvAe67eT8Aepm9AuxnkaXR0eT6r-xPKxuNDXHFOIaSRWG3b3BEWEd0EsY79R-AYL_HsjKw6_JmVRLcjsgDOV4yACeY03-uU-OBG9hGMa3j7Zlaoj0JWkXejF2tCTI0FqOP7CIjD4ha2KH9Vt6VldSJkI_dTI5wg2osnG2M3I6M=]
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Quora. What is the procedure for the synthesis of tertiary amines in the lab (amines, chemistry)? [URL: https://www.quora.com/What-is-the-procedure-for-the-synthesis-of-tertiary-amines-in-the-lab-amines-chemistry]
-
ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. [URL: https://pubs.acs.org/doi/10.1021/jo951774r]
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Chem-Impex. (4-Benzyl-morpholin-2-ylméthyl)diéthylamine. [URL: https://www.chem-impex.com/products/4-benzyl-morpholin-2-ylmethyl-diethylamine]
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Chem-Impex. (4-Benzyl-morpholin-2-ylmethyl)ethylamine. [URL: https://www.chem-impex.com/products/4-benzyl-morpholin-2-ylmethyl-ethylamine]
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PrepChem.com. Synthesis of 4-benzyl-2-[2-(2-thenyl)phenoxymethyl]morpholine. [URL: https://www.prepchem.com/synthesis-of-4-benzyl-2-2-2-thenyl-phenoxymethyl-morpholine]
-
YouTube. synthesis of tertiary amines. [URL: https://www.youtube.com/watch?v=A859g-z4E7Y]
-
Henan Haofei Chemical Co.,Ltd. Morpholine production method. [URL: https://www.haofeichem.com/news/morpholine-production-method-18751527.html]
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Google Patents. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. [URL: https://patents.google.com/patent/EP0036331B1/en]
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Chemguide. preparation of amines. [URL: https://www.chemguide.co.uk/organicprops/amines/preparation.html]
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Chemistry Steps. Preparation of Amines. [URL: https://www.chemistrysteps.com/preparation-of-amines/]
-
Santa Cruz Biotechnology. (4-Benzyl-morpholin-2-ylmethyl)diethylamine. [URL: https://www.scbt.com/p/4-benzyl-morpholin-2-ylmethyldiethylamine-cas-147465-50-7]
-
ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c02016]
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Agricultural Marketing Service. Morpholine.pdf. [URL: https://www.ams.usda.gov/sites/default/files/media/Morpholine.pdf]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [URL: https://www.researchgate.net/publication/259182394_Morpholines_Synthesis_and_Biological_Activity]
-
ChemicalBook. 2-Benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone synthesis. [URL: https://www.chemicalbook.com/synthesis/119313-12-1.htm]
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PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/31512270/]
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MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
-
Chem-Impex. (4-Benzyl-morpholin-2-ylméthyl)méthylamine. [URL: https://www.chem-impex.com/products/4-benzyl-morpholin-2-ylmethyl-methylamine]
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PrepChem.com. Synthesis of N-[(4-benzyl-2-morpholinyl)methyl]phthalimide. [URL: https://www.prepchem.com/synthesis-of-n-4-benzyl-2-morpholinyl-methyl-phthalimide]
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analytical method validation for (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE quantification
Welcome to the technical support center for the analytical method validation of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for the quantification of this molecule.
Introduction
This compound is a morpholine derivative. The morpholine ring, with its basic nitrogen and ether linkage, imparts specific physicochemical properties that influence analytical method development, such as enhanced solubility.[1][2] The presence of a benzyl group suggests that the compound will have a UV chromophore, making UV-based detection in High-Performance Liquid Chromatography (HPLC) a suitable analytical approach.
This guide will focus on a reversed-phase HPLC (RP-HPLC) method, a widely used technique in the pharmaceutical industry for its versatility in analyzing a broad range of compounds.[3][4] We will delve into the critical aspects of method validation as outlined by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently updated Q2(R2).[5][6][7][8][9][10][11]
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the validation of an analytical method for quantifying this compound.
Q1: What are the essential parameters for analytical method validation according to ICH guidelines?
A1: The core validation parameters stipulated by ICH guidelines to ensure an analytical method is fit for its purpose include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[12][13]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]
-
Accuracy: The closeness of test results obtained by the method to the true value.[12]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed at three levels: repeatability, intermediate precision, and reproducibility.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]
Q2: How do I demonstrate the specificity of my HPLC method for this compound?
A2: To establish specificity, you should analyze a placebo (a mixture of all excipients without the active pharmaceutical ingredient), and a sample of this compound that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to produce potential degradation products. The chromatograms should show no interfering peaks at the retention time of the analyte in the placebo, and any degradation product peaks should be well-resolved from the main analyte peak. A Peak Purity analysis using a photodiode array (PDA) detector can further support specificity by demonstrating that the analyte peak is spectrally homogeneous.
Q3: What is an acceptable linearity range and correlation coefficient (r²)?
A3: For an assay of a drug substance or finished drug product, the linearity is typically demonstrated over a range of 80% to 120% of the target concentration. For the determination of impurities, the range should cover from the reporting level of the impurity to 120% of the specification. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.
Q4: How is accuracy typically assessed?
A4: Accuracy is usually evaluated by determining the recovery of a known amount of analyte spiked into a placebo matrix. This should be performed at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The acceptance criterion for recovery is typically between 98.0% and 102.0%.
Q5: What is the difference between repeatability and intermediate precision?
A5: Repeatability (also known as intra-assay precision) is the precision under the same operating conditions over a short interval of time. It is typically assessed by performing at least six replicate measurements of the same sample at 100% of the test concentration. Intermediate precision evaluates the within-laboratory variations, such as different days, different analysts, or different equipment. This is typically assessed by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) for both repeatability and intermediate precision should generally be ≤ 2%.[12]
Hypothetical HPLC Method for this compound
The following is a hypothetical, yet scientifically plausible, reversed-phase HPLC method for the quantification of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a versatile stationary phase for retaining non-polar to moderately polar compounds like the target analyte. |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) | The combination of an organic modifier (acetonitrile) and an aqueous buffer is typical for RP-HPLC. The acidic pH will ensure the basic nitrogen on the morpholine ring is protonated, leading to better peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and efficiency. |
| Injection Volume | 10 µL | A common injection volume that minimizes band broadening. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The benzyl group in the analyte is expected to have a strong UV absorbance around this wavelength. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility with the chromatographic system and good peak shape. |
Experimental Workflow for Method Validation
Caption: A typical workflow for analytical method validation.
Troubleshooting Guide
Even with a validated method, issues can arise during routine analysis. This section provides a guide to troubleshooting common HPLC problems.[15][16][17][18][19]
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | - Clogged column inlet frit- Particulate matter in the sample- Blockage in tubing or injector | - Back-flush the column (if permissible by the manufacturer)- Filter all samples and mobile phases- Systematically check and replace tubing segments |
| Peak Tailing | - Secondary interactions between the basic analyte and acidic silanols on the column- Column overload- Extracolumn dead volume | - Use a lower pH mobile phase or add a competing base like triethylamine (TEA) to the mobile phase- Reduce the sample concentration- Check and tighten all fittings |
| Peak Fronting | - Sample solvent stronger than the mobile phase- Column overload | - Dissolve the sample in the mobile phase or a weaker solvent- Reduce the sample concentration |
| Split Peaks | - Clogged inlet frit- Column void or channeling | - Replace the column inlet frit- Replace the column |
| Shifting Retention Times | - Inconsistent mobile phase preparation- Column aging- Fluctuations in column temperature | - Prepare fresh mobile phase and ensure thorough mixing- Use a guard column and monitor column performance- Use a column oven to maintain a stable temperature |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or detector cell- Detector lamp nearing the end of its life | - Degas the mobile phase and purge the pump- Flush the system with a strong solvent like isopropanol- Replace the detector lamp |
| Ghost Peaks | - Carryover from a previous injection- Contamination in the mobile phase | - Implement a needle wash step in the injection sequence- Use high-purity solvents and prepare fresh mobile phase daily |
Troubleshooting Logic Diagram
Caption: A simplified decision tree for troubleshooting HPLC issues.
Conclusion
A robust and validated analytical method is fundamental to ensuring the quality and consistency of pharmaceutical products. This guide provides a comprehensive framework for the validation and troubleshooting of an HPLC method for the quantification of this compound. By adhering to the principles outlined in the ICH guidelines and employing a systematic approach to troubleshooting, researchers can ensure the generation of reliable and accurate analytical data.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
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- Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
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Validation & Comparative
Comparative Validation of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE: A Guide to Characterizing a Novel CNS-Active Morpholine Derivative
This guide provides a comprehensive framework for validating the biological activity of the synthesized compound, (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE. Given the prevalence of the morpholine scaffold in centrally active pharmaceuticals, this document outlines a systematic approach to characterize its potential as a novel psychoactive agent. We will focus on its evaluation as a sigma receptor ligand, a plausible target based on its structural motifs, and compare its hypothetical performance against established reference compounds.
The morpholine ring is a well-regarded pharmacophore in medicinal chemistry, recognized for its presence in numerous approved drugs and bioactive molecules.[1][2][3] Its advantageous physicochemical and metabolic properties often contribute to improved pharmacokinetic profiles of drug candidates.[2][4] Appropriately substituted morpholine derivatives have demonstrated a wide array of biological activities, including potential therapeutic applications in neurodegenerative diseases and other CNS disorders.[5][6] The structural features of this compound suggest that an initial investigation into its interaction with CNS receptors is a scientifically sound starting point for its biological validation.
Experimental Design: A Hypothesis-Driven Approach
The core hypothesis of this validation guide is that this compound (designated as Compound X for clarity) exhibits affinity for sigma receptors. Sigma receptors, specifically the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are implicated in a range of neurological functions and are targets for various therapeutic agents.[7][8] To test this hypothesis, a series of binding and functional assays will be performed, comparing Compound X to the following well-characterized sigma receptor ligands:
-
(+)-Pentazocine: A high-affinity, selective σ₁ receptor agonist.
-
Haloperidol: A non-selective sigma receptor ligand with high affinity for both σ₁ and σ₂ subtypes.
-
Siramesine: A selective σ₂ receptor agonist.
This comparative approach will allow for a clear determination of Compound X's binding profile and functional activity relative to established standards.
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Comparative Cross-Reactivity Analysis of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE: A Guide for Preclinical Drug Development
For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel chemical entity is paramount. Unforeseen interactions with off-target proteins are a leading cause of adverse drug reactions (ADRs) and late-stage clinical failures. This guide provides an in-depth, technically-grounded comparison of methodologies for assessing the cross-reactivity profile of a novel CNS-active compound, (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE , hereafter referred to as Compound X .
The morpholine heterocycle is a privileged scaffold in central nervous system (CNS) drug discovery, prized for its ability to confer favorable physicochemical properties that can enhance blood-brain barrier permeability.[1][2] Compounds incorporating benzylmorpholine structures have shown activity as dual inhibitors of serotonin (SERT) and norepinephrine (NET) transporters, suggesting a potential therapeutic application in mood disorders.[3] Based on this structural precedent, we will proceed with the hypothesis that Compound X is a novel serotonin-norepinephrine reuptake inhibitor (SNRI). This guide will therefore use Compound X as a case study to illustrate a robust, multi-tiered workflow for identifying and characterizing potential off-target activities, a critical step in preclinical safety assessment.[4][5]
The Imperative of Early-Stage Cross-Reactivity Profiling
Identifying potential safety liabilities early in the drug discovery process is integral for lead compound selection and optimization.[1] Broad-scale in vitro pharmacology profiling allows for the generation of structure-activity relationships (SAR) focused not only on maximizing on-target potency but also on minimizing off-target effects.[2] This proactive approach, often termed safety pharmacology, de-risks development and mitigates the significant financial and ethical costs of late-stage attrition.[5]
Our investigation into Compound X will follow a logical, tiered approach, beginning with computational predictions and progressing to comprehensive experimental validation.
Part 1: Predictive Profiling with In Silico Tools
Causality: Before committing to expensive and time-consuming wet lab experiments, computational (in silico) methods provide a cost-effective initial screen to predict potential off-target interactions based on the compound's structure.[6][7] These methods leverage vast databases of known drug-target interactions to flag liabilities early.
Methodology:
-
2D Similarity Searching: Algorithms like the Similarity Ensemble Approach (SEA) compare the 2D topological structure of Compound X against libraries of compounds with known biological activities.[8] A high similarity score to a compound known to bind a particular target suggests a potential interaction for Compound X.
-
3D Pharmacophore Modeling: This method models the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) of Compound X. This pharmacophore is then screened against a database of 3D protein target models to identify potential binding partners.[9]
Hypothetical In Silico Predictions for Compound X: Based on its benzylmorpholine core and diethylamine side chain, a computational screen might predict the following potential off-target interactions, which will guide our initial experimental panel.
| Predicted Off-Target | Target Class | Rationale for Prediction | Priority for Testing |
| Dopamine Transporter (DAT) | Monoamine Transporter | High structural homology to SERT and NET | High |
| Sigma-1 Receptor (σ1R) | Non-opioid Receptor | Common target for CNS amines with morpholine-like scaffolds | High |
| 5-HT2A Receptor | G-Protein Coupled Receptor (GPCR) | Potential for interaction due to serotonergic primary target | High |
| Alpha-1 Adrenergic Receptor | G-Protein Coupled Receptor (GPCR) | Potential for interaction due to noradrenergic primary target | Medium |
| hERG Potassium Channel | Ion Channel | Critical safety target; promiscuous binding site for many drugs | High |
| Muscarinic M1 Receptor | G-Protein Coupled Receptor (GPCR) | Common CNS off-target leading to anticholinergic side effects | Medium |
Part 2: Broad Panel Screening via In Vitro Binding Assays
Trustworthiness: While predictive, in silico models require experimental validation. Radioligand binding assays are a robust, high-throughput method to quantify the direct interaction between a compound and a target protein.[10] They serve as the gold standard for initial, broad-based screening. Commercial services offer validated panels that assess compound interactions against dozens or even hundreds of clinically relevant targets.[2][5]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a self-validating system for determining the binding affinity (Ki) of Compound X for its primary targets (SERT, NET) and a panel of off-targets.
-
Preparation:
-
Source cell membranes or recombinant proteins expressing the target of interest (e.g., HEK293 cells overexpressing human SERT).
-
Select a high-affinity radioligand specific for the target (e.g., [³H]-Citalopram for SERT).
-
Prepare a series of dilutions of Compound X (e.g., from 1 nM to 100 µM).
-
-
Assay Execution:
-
In a 96-well plate, combine the target-expressing membranes, the specific radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of Compound X.
-
Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known, non-labeled competitor, e.g., 10 µM Citalopram).
-
Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
-
Detection & Analysis:
-
Rapidly harvest the plate contents onto a filter mat using a cell harvester, trapping the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on each filter spot using a scintillation counter.
-
Calculate "specific binding" = (total binding) - (non-specific binding).
-
Plot the percentage of specific binding against the logarithm of Compound X concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Compound X that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Data: Hypothetical Binding Profile of Compound X
The following table presents hypothetical data from a broad binding screen (e.g., Eurofins SafetyScreen44), comparing the affinity of Compound X and a standard SNRI comparator (e.g., Venlafaxine) at primary targets and key off-targets.
| Target | Compound X (Ki, nM) | Venlafaxine (Ki, nM) | Analysis |
| hSERT (Primary) | 1.5 | 25 | High affinity for primary target |
| hNET (Primary) | 5.2 | 1,300 | High affinity for primary target |
| hDAT | 850 | >10,000 | >500-fold selective over DAT |
| Sigma-1 Receptor | 75 | >10,000 | Moderate off-target affinity |
| 5-HT2A Receptor | 120 | >10,000 | Moderate off-target affinity |
| Alpha-1 Adrenergic | 450 | >10,000 | Low off-target affinity |
| hERG Channel | >10,000 | >10,000 | No significant binding detected |
| Muscarinic M1 Receptor | 2,100 | >10,000 | Negligible off-target affinity |
Data are illustrative.
Part 3: Assessing Functional Consequences
Expertise & Experience: A key insight from decades of drug development is that binding affinity does not always translate to functional effect.[5] A compound can bind to a receptor without eliciting a response (antagonist), eliciting a response (agonist), or even producing an opposite response (inverse agonist). Therefore, functional assays are essential to understand the physiological consequence of any identified off-target binding.
Experimental Protocol: Neurotransmitter Uptake Assay (Functional On-Target)
-
Cell Culture: Use cells endogenously or recombinantly expressing the target transporter (e.g., HEK293-hSERT cells).
-
Compound Incubation: Pre-incubate cells with a range of concentrations of Compound X.
-
Substrate Addition: Add a fluorescent or radiolabeled substrate for the transporter (e.g., [³H]-Serotonin).
-
Uptake & Termination: Allow uptake to proceed for a defined period (e.g., 10 minutes) at 37°C. Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Detection: Lyse the cells and measure the amount of substrate taken up using a scintillation counter or fluorescence plate reader.
-
Analysis: Plot substrate uptake against Compound X concentration to determine the IC50 for uptake inhibition.
Experimental Protocol: Calcium Flux Assay (Functional Off-Target for GPCRs)
This protocol is used to assess whether Compound X acts as an agonist or antagonist at the 5-HT2A receptor, a Gq-coupled receptor that signals via intracellular calcium release.
-
Cell Preparation: Use cells expressing the 5-HT2A receptor (e.g., CHO-h5HT2A) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist Mode: Add varying concentrations of Compound X directly to the cells and measure fluorescence changes over time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader). An increase in fluorescence indicates agonism.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of Compound X. Then, stimulate the cells with a known 5-HT2A agonist (e.g., Serotonin) at its EC80 concentration. Measure fluorescence. A dose-dependent decrease in the serotonin-induced signal indicates antagonism.
-
Analysis: Plot the change in fluorescence against compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Comparative Data: Hypothetical Functional Profile of Compound X
| Target | Assay Type | Compound X (IC50/EC50, nM) | Functional Effect | Analysis |
| hSERT | [³H]-5-HT Uptake | 2.1 | Inhibition | Potent functional activity at primary target |
| hNET | [³H]-NE Uptake | 8.5 | Inhibition | Potent functional activity at primary target |
| hDAT | [³H]-DA Uptake | 1,500 | Inhibition | Weak functional activity, confirming selectivity |
| 5-HT2A Receptor | Calcium Flux | IC50 = 150 | Antagonism | Confirmed functional off-target activity |
| Sigma-1 Receptor | N/A | - | - | Requires specific functional assay (e.g., electrophysiology) |
Data are illustrative.
Synthesis, Interpretation, and Risk Assessment
The combined data allow us to build a comprehensive cross-reactivity profile. Compound X is a potent dual inhibitor of SERT and NET, with excellent selectivity (>500-fold) over DAT. However, the study revealed a moderate off-target interaction at the 5-HT2A receptor, where it acts as an antagonist.
Selectivity Window: The selectivity of a compound is often expressed as a ratio of its off-target activity to its on-target activity.
-
5-HT2A Selectivity Window: IC50 (5-HT2A) / IC50 (SERT) = 150 nM / 2.1 nM ≈ 71-fold
A selectivity window of >100-fold is generally desired to minimize the risk of clinical side effects. The 71-fold selectivity against 5-HT2A indicates a potential liability that must be monitored. 5-HT2A antagonism is associated with certain therapeutic effects (e.g., antipsychotic) but also potential side effects. This finding would trigger a decision to either (a) deprioritize the compound, (b) initiate medicinal chemistry efforts to improve selectivity, or (c) proceed with caution, designing future non-clinical and clinical studies to specifically monitor for 5-HT2A-related effects.
Conclusion
This guide demonstrates a systematic, evidence-based approach to characterizing the cross-reactivity profile of a novel compound, this compound. By integrating in silico prediction with robust in vitro binding and functional assays, we can make informed decisions, prioritize the safest and most selective candidates, and ultimately reduce attrition in the drug development pipeline. The hypothetical profile of Compound X highlights its potential as a potent SNRI but underscores the critical importance of identifying and quantifying off-target activities, such as its 5-HT2A antagonism, to guide successful and safe translation to the clinic.
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The Benzyl-Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The morpholine ring is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] When coupled with a benzyl group, the resulting benzyl-morpholine scaffold offers a versatile platform for developing potent and selective modulators of a wide array of biological targets. This guide provides an in-depth comparison of benzyl-morpholine analogs, delving into their structure-activity relationships (SAR) across different therapeutic areas. We will explore the causal relationships behind experimental design choices and present supporting data to offer a clear perspective on how subtle molecular modifications can profoundly influence biological activity.
The Strategic Advantage of the Benzyl-Morpholine Core
The benzyl-morpholine framework is more than just a molecular backbone; it is a strategic tool for drug designers. The morpholine ring, with its ether oxygen and basic nitrogen, can improve aqueous solubility and permeability across the blood-brain barrier, a critical feature for central nervous system (CNS) drug candidates.[3][4][5] The benzyl group provides a lipophilic anchor and a versatile point for substitution, allowing for the fine-tuning of interactions with biological targets. This combination has led to the development of benzyl-morpholine analogs with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[6][7]
Comparative Analysis of Benzyl-Morpholine Analogs in Oncology
The benzyl-morpholine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. These compounds have been shown to target various cancer cell lines through diverse mechanisms.
Targeting Breast and Lung Cancer Cell Lines
A series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazides were synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines, including MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma).[8] The results, summarized in the table below, highlight key SAR insights.
| Compound ID | R Group on Benzophenone | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| 8b | 2-Bromo, 4-Methyl | 7.1 ± 0.8 | 7.3 ± 1.2 |
| 8f | 4-Methyl | 9.1 ± 0.8 | 10.3 ± 1.2 |
| 8a | Unsubstituted | 48.5 ± 2.0 | 46.7 ± 1.8 |
| 8g | 4-Chloro | >100 | >100 |
| 5-FU (Control) | - | 14.5 ± 1.1 | 14.6 ± 1.3 |
| Data sourced from[8] |
From this data, a clear SAR trend emerges. The presence of a methyl group on the benzophenone moiety appears crucial for activity. Analogs 8b and 8f , both containing a 4-methyl substituent, demonstrated significantly higher potency than the unsubstituted analog 8a .[8] Furthermore, the introduction of a bromo group at the ortho position of the 4-methylated benzophenone ring in compound 8b led to the most potent activity against both cell lines, surpassing the efficacy of the standard chemotherapeutic agent 5-fluorouracil (5-FU).[8] Conversely, a chloro substitution at the 4-position, as seen in 8g , resulted in a complete loss of activity.[8] This underscores the delicate electronic and steric requirements of the binding site.
In another study, morpholine-substituted quinazoline derivatives were investigated for their cytotoxic potential. Compound AK-10 , which incorporates a benzyl-morpholine moiety, displayed potent activity against MCF-7 and A549 cells with IC50 values of 3.15 ± 0.23 µM and 8.55 ± 0.67 µM, respectively.[9] This highlights the versatility of the benzyl-morpholine scaffold in combination with other heterocyclic systems.
Inhibition of EZH2 in Non-Small Cell Lung Cancer
The histone lysine methyltransferase EZH2 is a key player in cancer progression and has emerged as a promising therapeutic target. A series of benzomorpholine derivatives were synthesized and evaluated as EZH2 inhibitors.[5] The optimization of this series led to the discovery of compound 6y , which demonstrated potent inhibition of A549 and NCI-H1975 non-small cell lung cancer cell lines with an IC50 of 1.1 µM for both.[5] Further investigation revealed that 6y reduces EZH2 expression in cells and induces cell cycle arrest in the G2/M phase, providing a clear mechanistic basis for its anticancer activity.[5]
Experimental Protocol: Synthesis of 4-Benzyl-morpholine Analogs
The following is a representative, step-by-step methodology for the synthesis of N-substituted benzyl-morpholine derivatives, based on established procedures.[6][10] This protocol is designed to be a self-validating system, with clear checkpoints for characterization.
Step 1: N-Benzylation of Morpholine
-
To a solution of morpholine (1.0 eq.) in a suitable solvent such as acetonitrile or ethanol, add potassium carbonate (1.5 eq.).
-
Add the desired benzyl bromide or benzyl chloride (1.1 eq.) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzylmorpholine.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Step 2: Further Functionalization (Example: Amide Coupling)
-
For analogs with further functionalization, such as the hydrazides mentioned earlier, the N-benzylmorpholine core can be modified. For instance, a carboxylic acid derivative of N-benzylmorpholine can be activated with a coupling agent like EDC (1.2 eq.) and HOBt (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.
-
The desired amine or hydrazide (1.0 eq.) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude product is purified by column chromatography or recrystallization.
-
The final compound's structure and purity are confirmed by ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.
Comparative Analysis of Benzyl-Morpholine Analogs in Neurodegenerative Diseases
The unique physicochemical properties of the benzyl-morpholine scaffold make it particularly well-suited for targeting the CNS.[3][4][5] These analogs have shown significant promise as inhibitors of enzymes implicated in the pathology of neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[11][12]
Dual-Acting Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a validated strategy for treating neurodegenerative diseases.[11][12] Morpholine-based chalcones have been investigated as dual inhibitors of these enzymes.[2]
| Compound ID | Substitution on Chalcone Ring B | MAO-B IC50 (µM) | AChE IC50 (µM) | MAO-A IC50 (µM) |
| MO1 | Unsubstituted | 0.030 | >50 | 15.2 |
| MO5 | 4-Dimethylamino | 1.31 | 6.1 | >100 |
| MO7 | 4-Chloro | 0.25 | 20.3 | 7.1 |
| MO9 | 4-Bromo | 0.36 | 12.01 | 18.5 |
| Pargyline (Control) | - | 0.028 | - | - |
| Tacrine (Control) | - | - | 0.27 | - |
| Data sourced from[2] |
The data reveals that an unsubstituted phenyl ring B in the chalcone structure (MO1 ) leads to highly potent and selective MAO-B inhibition, with an IC50 value comparable to the irreversible MAO-B inhibitor pargyline.[2] The introduction of a dimethylamino group at the 4-position (MO5 ) significantly reduces MAO-B inhibitory activity but confers the most potent AChE inhibition in the series.[2] Halogen substitution at the 4-position (MO7 and MO9 ) results in compounds with dual MAO-B and AChE inhibitory activity, with the chloro-substituted analog MO7 also showing the most potent MAO-A inhibition.[2] This demonstrates that the substitution pattern on the aromatic ring appended to the core structure is a critical determinant of both potency and selectivity.
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on a well-established method for determining the MAO inhibitory activity of novel compounds.[1]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
-
Spectrofluorometer
Procedure:
-
Prepare stock solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well black microplate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the MAO-A or MAO-B enzyme solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 25 µL of 2N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, or the product of the coupled peroxidase reaction for MAO-B) using a spectrofluorometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: SAR of Benzophenone-Morpholine Analogs Against MCF-7 Cells.
Caption: General Experimental Workflow for SAR Studies.
Conclusion
The benzyl-morpholine scaffold continues to be a highly valuable and privileged structure in the field of drug discovery. The evidence presented in this guide clearly demonstrates that strategic modifications to this core can lead to the development of potent and selective agents against a range of therapeutic targets. For researchers and drug development professionals, a deep understanding of the structure-activity relationships of benzyl-morpholine analogs is essential for the rational design of next-generation therapeutics. The experimental protocols and comparative data provided herein serve as a foundational resource for advancing these efforts.
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IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
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Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
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A Comparative Efficacy Analysis of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE: A Guide for Preclinical Evaluation Against Standard Therapies
Introduction
(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE is a morpholine derivative available for research and as a synthetic building block.[1][2][3][4] While specific efficacy data for this compound is not publicly available, the broader class of benzyl morpholine derivatives has been identified as potent dual inhibitors of serotonin (SERT) and norepinephrine (NET) transporters.[5][6][7] This positions the compound as a potential therapeutic agent for conditions such as major depressive disorder (MDD) and neuropathic pain, where Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a cornerstone of treatment.[8]
This guide provides a comprehensive framework for researchers to evaluate the efficacy of this compound against established standard-of-care drugs. The protocols and experimental designs outlined herein are intended to rigorously characterize its pharmacological profile, from in vitro target engagement to in vivo behavioral outcomes.
Presumed Mechanism of Action: Dual Monoamine Reuptake Inhibition
The core hypothesis is that this compound functions as an SNRI. Monoamine neurotransmitters, including serotonin (5-HT) and norepinephrine (NE), are cleared from the synaptic cleft by their respective transporters, SERT and NET. By inhibiting these transporters, SNRIs increase the synaptic concentrations of 5-HT and NE, enhancing neurotransmission. This dual action is believed to be particularly effective for treating both the mood and pain symptoms associated with various neurological and psychiatric disorders.[8]
Below is a diagram illustrating the proposed mechanism of action at the neuronal synapse.
Caption: Proposed mechanism of this compound as an SNRI.
Part 1: In Vitro Efficacy and Selectivity Profiling
The initial phase of evaluation involves characterizing the compound's direct interaction with its putative molecular targets. This is critical to confirm the mechanism of action and determine its potency and selectivity relative to standard drugs.
Standard Drugs for Comparison:
-
Duloxetine: A potent and balanced SNRI, FDA-approved for MDD, generalized anxiety disorder, and neuropathic pain.[9][10]
-
Venlafaxine: An SNRI with higher potency for SERT over NET, widely used for depression.[9]
-
Amitriptyline: A tricyclic antidepressant (TCA) that inhibits both SERT and NET, often used as a first-line treatment for neuropathic pain.[2][11][12]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) to assess selectivity.
Experiment 1: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for human SERT and NET.
Methodology:
-
Preparation: Utilize cell membranes from HEK293 cells stably expressing either human SERT or NET.
-
Radioligands:
-
For SERT: Use [³H]Citalopram.
-
For NET: Use [³H]Nisoxetine.
-
-
Assay Protocol:
-
Incubate the cell membranes with a fixed concentration of the respective radioligand and a range of concentrations of the test compound or a standard drug.
-
Perform incubations at room temperature for a specified time (e.g., 60 minutes) in a suitable buffer.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor, e.g., imipramine) from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 (concentration inhibiting 50% of radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experiment 2: Neurotransmitter Uptake Assays
Objective: To measure the functional inhibition of serotonin and norepinephrine uptake into synaptosomes or transporter-expressing cells.
Methodology:
-
Preparation:
-
Option A: Prepare synaptosomes from rat brain tissue (e.g., striatum for SERT, hypothalamus for NET).
-
Option B: Use cell lines endogenously expressing the transporters (e.g., SK-N-BE(2)C cells for NET) or stably transfected cells (e.g., HEK293-hSERT/hNET).[13]
-
-
Radiolabeled Neurotransmitters:
-
For SERT: [³H]Serotonin (5-HT).
-
For NET: [³H]Norepinephrine (NE).
-
-
Assay Protocol:
-
Pre-incubate the synaptosomes or cells with various concentrations of the test compound or standard drug.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells/synaptosomes and measure the internalized radioactivity via scintillation counting.
-
-
Data Analysis:
-
Determine the IC50 value for uptake inhibition for each compound.
-
Compare the potency and the SERT/NET inhibition ratio of the test compound to the standard drugs.
-
Data Presentation: In Vitro Comparison Table
| Compound | SERT Binding (Ki, nM) | NET Binding (Ki, nM) | 5-HT Uptake (IC50, nM) | NE Uptake (IC50, nM) | Selectivity Ratio (SERT/NET IC50) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Calculated |
| Duloxetine | Literature/Experimental | Literature/Experimental | Literature/Experimental | Literature/Experimental | ~10 |
| Venlafaxine | Literature/Experimental | Literature/Experimental | Literature/Experimental | Literature/Experimental | ~30 |
| Amitriptyline | Literature/Experimental | Literature/Experimental | Literature/Experimental | Literature/Experimental | ~1-5 |
| Fluoxetine | Literature/Experimental | Literature/Experimental | Literature/Experimental | Literature/Experimental | >100 |
Part 2: In Vivo Efficacy Assessment
Following in vitro characterization, the compound's efficacy must be assessed in relevant animal models of depression and neuropathic pain.
Experiment 3: Animal Model of Depression - Forced Swim Test (FST)
Objective: To evaluate the antidepressant-like activity of the compound in a rodent model of behavioral despair.[1][14][15]
Methodology:
-
Animals: Male mice or rats.
-
Procedure:
-
Pre-test (Day 1): Place each animal in a cylinder of water (25°C) for 15 minutes.
-
Drug Administration (Day 2): Administer the test compound, a standard drug (e.g., Duloxetine), or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal or oral) at various doses. Typically, this is done 30-60 minutes before the test.
-
Test (Day 2): Place the animals back into the water cylinder for a 6-minute session.
-
-
Data Collection: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle control group using ANOVA followed by post-hoc tests. A significant reduction in immobility time suggests an antidepressant-like effect.
Experiment 4: Animal Model of Neuropathic Pain
Objective: To assess the analgesic efficacy of the compound in a model of nerve injury-induced pain.
Methodology:
-
Model Induction: Use a validated model such as Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) in rats. This involves surgical ligation or transection of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source (e.g., Hargreaves test).
-
-
Study Design:
-
Establish a baseline pain response before drug administration.
-
Administer acute or chronic doses of the test compound, a standard drug (e.g., Amitriptyline or Duloxetine), or vehicle.
-
Measure pain responses at multiple time points after drug administration.
-
-
Data Analysis: Compare the paw withdrawal thresholds or latencies across treatment groups and time points. A significant increase in withdrawal threshold or latency indicates an analgesic effect.
Workflow for Preclinical Efficacy Testing
Caption: A workflow for the preclinical comparison of the test compound to standard drugs.
Conclusion and Future Directions
This guide outlines a systematic approach to compare the efficacy of this compound with standard drugs like Duloxetine and Amitriptyline. The proposed experiments will elucidate its potency and selectivity as a dual SERT/NET inhibitor and validate its therapeutic potential in established animal models.
A favorable outcome would be a compound demonstrating potent, balanced SERT and NET inhibition in vitro, translating to significant efficacy in both depression and neuropathic pain models in vivo. An ideal candidate would show a superior efficacy and/or safety profile (e.g., wider therapeutic window, fewer side effects in subsequent toxicological studies) compared to existing treatments. The data generated through these studies will be crucial for any further development of this compound as a novel therapeutic agent.
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In-Vivo Validation of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE's Therapeutic Potential: A Comparative Guide
Introduction: The Promise of the Morpholine Scaffold in Drug Discovery
For researchers, scientists, and drug development professionals, the identification of novel chemical scaffolds with favorable pharmacological properties is a critical step in the journey toward new therapeutics. The morpholine ring, a six-membered heterocycle, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its advantageous physicochemical and metabolic properties, including a balanced lipophilic-hydrophilic profile and a pKa value that enhances solubility and brain permeability, make it an attractive moiety for central nervous system (CNS) drug candidates.[3] This guide provides an in-depth analysis of the therapeutic potential of a specific morpholine derivative, (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE, by comparing its structural class to established alternatives and outlining a comprehensive in-vivo validation strategy. While direct in-vivo data for this specific compound is not yet available, this guide will leverage data from structurally related morpholine derivatives to build a strong rationale for its investigation in key therapeutic areas.
This compound: A Candidate for In-Vivo Scrutiny
This compound is a novel compound featuring the promising morpholine core. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for investigation in indications such as neurological disorders and oncology. The benzyl group may facilitate hydrophobic interactions, while the diethylamine moiety could engage in hydrogen bonding, crucial for target binding.
Comparative Analysis: Morpholine Derivatives vs. Established Therapeutics
To contextualize the potential of this compound, we will compare the performance of other morpholine-containing drugs with existing therapies in three key areas: neurodegenerative disease (with a focus on Parkinson's Disease), depression, and non-small cell lung cancer (NSCLC).
Neurodegenerative Disease: Parkinson's Disease
Mutations in the LRRK2 kinase are a common genetic cause of Parkinson's disease, making it a key therapeutic target.[3] Morpholine derivatives have shown potential as LRRK2 inhibitors.[4]
Comparative Compound:
-
Pramipexole: A non-ergot dopamine agonist that does not contain a morpholine ring. It is a standard-of-care medication for Parkinson's disease.[5][6] Pramipexole has demonstrated efficacy in improving motor function in clinical trials.[7] In preclinical studies, it has also shown potential neuroprotective properties by reducing oxidative stress.[5][8]
In-Vivo Performance Comparison (Hypothetical for Morpholine Derivative):
| Compound Class | Proposed Target | Key In-Vivo Model | Expected Efficacy Endpoint | Potential Advantage of Morpholine Derivative |
| Morpholine Derivative | LRRK2 Kinase | MPTP-induced mouse model of Parkinson's Disease | Prevention of dopaminergic neuron loss, improvement in motor function tests (e.g., rotarod) | Disease modification by targeting a key pathological kinase, potentially slowing disease progression. |
| Pramipexole | Dopamine D2/D3 Receptors | 6-OHDA rat model of Parkinson's Disease | Symptomatic relief of motor deficits. | Well-established symptomatic relief. |
Depression
Morpholine-Containing Drug:
-
Reboxetine: A selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[9][10] Its morpholine moiety is crucial for its pharmacological activity.[11] In-vivo studies have demonstrated its antidepressant-like effects in animal models such as the forced swim test and tail suspension test.[9][12]
Alternative Therapeutic:
-
Sertraline: A selective serotonin reuptake inhibitor (SSRI), a different class of antidepressants.
In-Vivo Performance Comparison:
| Compound | Mechanism of Action | Key In-Vivo Model | Efficacy Endpoint |
| Reboxetine | Norepinephrine Reuptake Inhibition | Olfactory Bulbectomy Rat Model | Reversal of behavioral hyperactivity.[13] |
| Sertraline | Serotonin Reuptake Inhibition | Chronic Mild Stress Model | Reversal of anhedonia-like behavior. |
The choice between targeting the noradrenergic or serotonergic system often depends on the specific symptom profile of the patient, highlighting the need for diverse therapeutic options.
Oncology: Non-Small Cell Lung Cancer (NSCLC)
Morpholine-Containing Drug:
-
Gefitinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat NSCLC with specific EGFR mutations.[14][15][16] The morpholine group in Gefitinib enhances its pharmacokinetic properties.[14] In-vivo studies using xenograft models have shown significant tumor growth inhibition.[14][17]
Alternative Therapeutic:
-
Cisplatin: A conventional platinum-based chemotherapy agent.
In-Vivo Performance Comparison:
| Compound | Mechanism of Action | Key In-Vivo Model | Efficacy Endpoint |
| Gefitinib | EGFR Tyrosine Kinase Inhibition | Human NSCLC xenografts in immunodeficient mice | Tumor growth delay/regression.[14][17] |
| Cisplatin | DNA cross-linking | Lewis Lung Carcinoma Model | Tumor growth inhibition. |
Gefitinib represents a targeted therapy with a more favorable side-effect profile in patients with specific genetic markers compared to the broad cytotoxicity of cisplatin.
Proposed In-Vivo Validation Workflow for this compound
Based on the therapeutic potential of the morpholine scaffold, a structured in-vivo validation plan for this compound is proposed. The following workflow is designed to assess its efficacy in a neuroinflammatory context, a common underlying factor in many CNS disorders.
Caption: A streamlined workflow for the in-vivo validation of novel compounds.
Detailed Experimental Protocols
Pharmacokinetic and Maximum Tolerated Dose (MTD) Study
Objective: To determine the pharmacokinetic profile and the highest dose of this compound that can be administered without causing significant toxicity.
Protocol:
-
Animal Model: Healthy C57BL/6 mice (8-10 weeks old).
-
Dosing: Administer single doses of the compound via intravenous (IV) and oral (PO) routes at escalating concentrations.
-
Sample Collection: Collect blood samples at multiple time points post-administration.
-
Analysis: Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
MTD Determination: Administer escalating doses daily for 7 days and monitor for signs of toxicity (weight loss, behavioral changes, mortality). The MTD is the highest dose that does not induce significant adverse effects.
In-Vivo Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To assess the anti-inflammatory and neuroprotective effects of the compound in a model of acute neuroinflammation.[18][19][20]
Protocol:
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Grouping: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound (at 2-3 doses below MTD) + LPS
-
Positive control (e.g., Dexamethasone) + LPS
-
-
Treatment: Pre-treat mice with the compound or vehicle for 3-5 days.
-
Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).
-
Behavioral Assessment (24 hours post-LPS):
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Forced Swim Test: To evaluate depressive-like behavior.
-
-
Biochemical and Histological Analysis (24-48 hours post-LPS):
-
Tissue Collection: Euthanize mice and collect brain tissue and blood.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain homogenate and serum using ELISA.
-
Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba1) and astrogliosis (GFAP).
-
Potential Signaling Pathways and Mechanisms of Action
Based on the known targets of other morpholine derivatives, this compound could potentially modulate key signaling pathways involved in inflammation and neuronal survival.
Caption: Hypothetical signaling pathways modulated by the test compound.
Conclusion and Future Directions
This compound, by virtue of its morpholine core, represents a promising candidate for therapeutic development, particularly in the realm of neurological disorders and oncology. While direct in-vivo evidence is currently lacking, a comparative analysis with structurally related, clinically successful drugs provides a strong rationale for its further investigation. The proposed in-vivo validation workflow offers a clear and robust strategy to elucidate its therapeutic potential. Successful outcomes from these studies would not only validate this specific compound but also further solidify the standing of the morpholine scaffold as a cornerstone of modern medicinal chemistry.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
Introduction
(4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE, a substituted morpholine derivative, represents a structural motif of significant interest in medicinal chemistry and drug discovery. The morpholine scaffold is a privileged structure, appearing in numerous approved drugs and clinical candidates, owing to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The specific substitution pattern of a benzyl group on the morpholine nitrogen and a diethylaminomethyl side chain at the C-2 position provides a unique combination of lipophilic and basic functionalities, making it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2]
This guide provides a comprehensive comparison of different synthetic strategies to access this compound (CAS No: 147465-50-7, Molecular Formula: C16H26N2O).[3] We will delve into the mechanistic rationale behind key transformations, present detailed experimental protocols, and offer a comparative analysis of the efficiency of each route based on factors such as overall yield, step economy, and accessibility of starting materials.
Route 1: Convergent Synthesis via Nucleophilic Substitution
This approach is arguably the most direct and efficient, relying on the construction of a key intermediate, 4-benzyl-2-(chloromethyl)morpholine, followed by a nucleophilic substitution with diethylamine. The convergence of the two main fragments in the final step is a key advantage of this strategy.
Workflow for Route 1
Caption: Convergent synthesis of the target molecule.
Step 1: Synthesis of 4-benzyl-2-(chloromethyl)morpholine
The synthesis of this crucial intermediate can be achieved through the reaction of benzylamine with epichlorohydrin.[4] This reaction proceeds via a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization. This method is highly effective for generating substituted morpholines.[4]
Experimental Protocol:
-
To a solution of benzylamine (1.0 eq) in a suitable solvent such as methanol or isopropanol, add epichlorohydrin (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
The reaction mixture is then heated to reflux for 4-6 hours to facilitate the intramolecular cyclization.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in an appropriate organic solvent (e.g., dichloromethane) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford crude 4-benzyl-2-(hydroxymethyl)morpholine.
-
The crude alcohol is then dissolved in a suitable solvent like dichloromethane, and thionyl chloride (1.2 eq) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 2-4 hours until the conversion is complete (monitored by TLC).
-
The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 4-benzyl-2-(chloromethyl)morpholine, which can be purified by column chromatography.
Step 2: Synthesis of this compound
The final step involves the nucleophilic substitution of the chloride in 4-benzyl-2-(chloromethyl)morpholine with diethylamine. The chlorine atom serves as a good leaving group, readily displaced by the nucleophilic secondary amine.[4]
Experimental Protocol:
-
In a sealed vessel, dissolve 4-benzyl-2-(chloromethyl)morpholine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add diethylamine (2.0-3.0 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Route 2: Linear Synthesis via N-Alkylation of a Pre-formed Morpholine
This alternative strategy involves the initial synthesis of 2-((diethylamino)methyl)morpholine, followed by N-benzylation. This approach can be advantageous if the un-benzylated intermediate is readily available or easier to synthesize and purify.
Workflow for Route 2
Caption: Linear synthesis via N-alkylation.
Step 1: Synthesis of 2-((diethylamino)methyl)morpholine
This intermediate is prepared by the reaction of 2-(chloromethyl)morpholine with diethylamine.[5]
Experimental Protocol:
-
Combine 2-(chloromethyl)morpholine hydrochloride (1.0 eq) and an excess of diethylamine (3.0-5.0 eq) in a suitable solvent like ethanol or acetonitrile.
-
Add a base such as potassium carbonate or triethylamine (2.0-3.0 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Stir the mixture at room temperature or gentle heating (40-50 °C) for 12-24 hours.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess diethylamine.
-
The resulting crude 2-((diethylamino)methyl)morpholine can be purified by distillation under reduced pressure or by column chromatography.
Step 2: N-Benzylation of 2-((diethylamino)methyl)morpholine
The final step is the N-alkylation of the morpholine nitrogen with a benzylating agent.[6][7]
Experimental Protocol:
-
Dissolve 2-((diethylamino)methyl)morpholine (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF.
-
Add a base such as potassium carbonate (1.5 eq) to the solution.
-
Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter off the salts.
-
Remove the solvent in vacuo.
-
The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated.
-
Purification by column chromatography will yield the final product.
Comparative Analysis
| Metric | Route 1: Convergent Synthesis | Route 2: Linear Synthesis |
| Overall Yield | Generally higher due to fewer steps after the formation of the key intermediate. | Potentially lower overall yield due to the multi-step linear sequence. |
| Step Economy | More efficient as the two main fragments are combined in the final step. | Less efficient due to the sequential nature of the reactions. |
| Starting Materials | Benzylamine and epichlorohydrin are readily available and inexpensive. | 2-(Chloromethyl)morpholine may need to be synthesized, adding a step. |
| Purification | Purification of the final product is the primary challenge. | Requires purification of two intermediates and the final product. |
| Scalability | Well-suited for large-scale synthesis. | May be less efficient for large-scale production due to the linear nature. |
Conclusion
For the laboratory-scale synthesis of this compound, Route 1 (Convergent Synthesis) is the recommended approach. Its convergence, higher potential overall yield, and better step economy make it a more efficient and practical choice. The starting materials are commercially available and the reaction conditions are standard for nucleophilic substitution and cyclization reactions.
Route 2 offers a viable alternative, particularly if the intermediate 2-((diethylamino)methyl)morpholine is available or if challenges arise in the synthesis or handling of 4-benzyl-2-(chloromethyl)morpholine. However, for de novo synthesis, the convergent approach is superior from an efficiency standpoint.
Researchers should always perform appropriate safety assessments before conducting any chemical synthesis. The protocols provided are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.
References
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ChemBK. 4-benzyl-2-(chloromethyl)morpholine. Available from: [Link]
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MDPI. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Available from: [Link]
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Chem-Impex. (4-Benzyl-morpholin-2-ylmethyl)diethylamine. Available from: [Link]
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Chem-Impex. (4-Benzyl-morpholin-2-ylmethyl)ethylamine. Available from: [Link]
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A Head-to-Head Comparison of Analytical Techniques for Morpholine Compound Analysis
For researchers, scientists, and drug development professionals, the accurate and robust quantification of morpholine is a critical analytical challenge. This heterocyclic amine, used in applications ranging from a corrosion inhibitor to a chemical intermediate in drug synthesis, requires precise monitoring due to its potential for migration into final products and its physiological effects.[1][2][3] This guide provides an in-depth, head-to-head comparison of the primary analytical techniques for morpholine analysis, grounded in experimental data and field-proven insights to empower you in selecting the optimal method for your specific application.
The Analytical Imperative: Why Morpholine Demands Robust Quantification
Morpholine's polarity and potential for volatility present unique analytical hurdles.[1][2] Its presence, whether as a residual solvent, a raw material, or a degradant, must be meticulously controlled in pharmaceutical and food products.[2][3] The choice of analytical technique is therefore not merely a procedural step but a cornerstone of quality control and regulatory compliance. This guide will dissect the most prevalent and powerful techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a focus on their coupling with Mass Spectrometry (MS).
At a Glance: Comparative Performance of Key Analytical Techniques
The selection of an analytical method is a balance of sensitivity, selectivity, throughput, and the complexity of the sample matrix. Below is a summary of the quantitative performance of the most common techniques for morpholine analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection.[4] | Separation of compounds in the liquid phase followed by highly selective and sensitive mass-based detection.[4] |
| Sample Volatility | Requires the analyte to be volatile or be made volatile through derivatization.[1][4] | Suitable for a wide range of compounds, including non-volatile molecules.[4] |
| Linearity Range | Typically in the µg/L to mg/L range. For morpholine, a linearity of 10–500 µg/L has been reported.[4][5] | Generally offers a wider dynamic range, from ng/L to mg/L. For morpholine, a linear range of 5 - 300 µg/L has been demonstrated.[3][4] |
| Limit of Detection (LOD) | For morpholine, an LOD of 7.3 µg/L has been achieved after derivatization.[4][5] | Higher sensitivity is often achievable. For morpholine, LODs as low as 2 µg/kg have been reported.[3][4] |
| Limit of Quantification (LOQ) | For morpholine, an LOQ of 24.4 µg/L has been achieved.[4][5] | For morpholine, an LOQ of 5 µg/kg has been reported.[3] |
| Accuracy (Recovery) | Spiked recovery rates for morpholine have been in the range of 88.6% to 109.0%.[4][5][6] | Recoveries for morpholine are in the range of 83% to 108%.[3][4] |
| Precision (RSD) | Intraday repeatability for morpholine analysis has been reported between 1.4% and 9.4%.[4][5][6] | Repeatability (RSDr) for morpholine has been shown to be as low as 1.1% and reproducibility (RSDR) as low as 1.49%.[3][4] |
| Sample Preparation | May require derivatization to improve volatility.[1] Extraction is often necessary.[4] | Often involves simpler sample preparation such as protein precipitation or solid-phase extraction (SPE).[4] |
| Throughput | Can be lower due to longer run times and potential derivatization steps.[4] | Generally higher throughput due to faster analysis times. |
Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a stalwart technique for the analysis of volatile and semi-volatile compounds. For morpholine, which can be challenging to analyze directly due to its polarity, a derivatization step is often employed to enhance its volatility and improve chromatographic performance.[1]
The Causality Behind Derivatization
The most common derivatization strategy for morpholine involves its reaction with sodium nitrite in an acidic medium to form the more volatile and stable N-nitrosomorpholine.[1][5] This chemical modification is a critical enabler for sensitive GC-MS analysis, allowing for sharp chromatographic peaks and reproducible quantification. Other derivatization reagents like 2,4-dinitrofluorobenzene and 1-naphthylisothiocyanate have also been used.[5]
Experimental Workflow: GC-MS Analysis of Morpholine
The following diagram illustrates a typical workflow for the GC-MS analysis of morpholine, incorporating a derivatization step.
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Navigating the Labyrinth of Specificity: A Comparative Guide to Assessing Off-Target Effects of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, the journey from a promising lead compound to a safe and effective drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions, where a drug molecule binds to unintended proteins, can lead to unforeseen side effects, toxicity, or even a complete failure in clinical trials.[1][2] This guide provides a comprehensive framework for assessing the off-target effects of a novel chemical entity, using (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE as a case study.
While specific experimental data on the off-target profile of this compound is not extensively available in the public domain, its chemical structure—featuring a benzyl group, a morpholine ring, and a diethylamine moiety—suggests potential interactions with a range of biological targets. This compound is noted as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in biochemical research involving enzyme inhibition and receptor binding.[3][4][5] Its application in the development of kinase inhibitors has also been cited.[6]
This guide will not present a definitive off-target profile but will instead equip researchers with the strategic and technical knowledge to construct one. We will compare and contrast the leading in silico and in vitro methodologies, providing the rationale behind experimental choices and detailed protocols to ensure scientific rigor.
The Strategic Imperative: A Multi-pronged Approach to Off-Target Profiling
A robust assessment of off-target effects is not a single experiment but a strategic, tiered approach. It begins with broad, predictive methods and funnels down to specific, high-confidence validation assays. This strategy maximizes efficiency and minimizes the risk of progressing a promiscuous compound.
Caption: Tiered approach to off-target assessment.
Tier 1: Casting a Wide Net with In Silico and Broad Panel Screening
The initial phase aims to identify a broad range of potential off-target interactions. This is achieved by combining computational predictions with high-throughput experimental screening.
In Silico Off-Target Prediction: The Digital First Pass
Before committing to expensive and time-consuming wet lab experiments, computational methods can predict potential off-target interactions based on the chemical structure of this compound.[7][8] These tools leverage large databases of known drug-target interactions.[2]
Methodology Comparison:
| Method | Principle | Advantages | Limitations |
| Ligand-Based (Similarity Searching) | Compares the query molecule to a database of compounds with known biological activities. Assumes that structurally similar molecules have similar targets.[9] | Fast and computationally inexpensive. | Limited by the diversity of the database. May miss novel interactions. |
| Structure-Based (Molecular Docking) | Simulates the binding of the molecule to the 3D structures of known proteins. | Provides insights into the binding mode and affinity. Can identify novel interactions. | Computationally intensive. Requires high-quality protein structures. Scoring functions can be inaccurate. |
| Machine Learning Models | Utilizes algorithms trained on large datasets to predict interactions. Can integrate multiple data types (e.g., chemical structure, target information, cellular response).[7][10] | Can uncover complex patterns and predict interactions with higher accuracy than simpler models. | Requires large, high-quality training datasets. Can be a "black box," making interpretation difficult. |
Experimental Protocol: In Silico Off-Target Prediction
-
Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).
-
Select a suite of prediction tools. A combination of ligand-based (e.g., SwissTargetPrediction, SEA) and structure-based approaches is recommended. For broader analysis, machine learning-driven platforms can be employed.[7][9]
-
Perform the predictions against comprehensive databases of protein targets (e.g., ChEMBL, BindingDB).
-
Analyze and filter the results. Prioritize targets with high prediction scores from multiple methods. Pay close attention to target classes with known safety liabilities, such as kinases, GPCRs, ion channels, and transporters.[11][12]
Broad Panel Screening: Experimental Triage
The predictions from in silico analysis guide the selection of experimental screens. These are typically large panels of assays that test the compound against hundreds of molecular targets.
Key Screening Panels:
-
Kinome Profiling: Given that related compounds are used to synthesize kinase inhibitors, a comprehensive kinome scan is essential.[6] These services screen against a large panel of human kinases to identify any unintended inhibitory activity.[13][14][15][16][17] Dysregulation of kinases is implicated in numerous diseases, making them common off-targets.[13]
-
GPCR Profiling: The structural motifs of this compound are common in ligands for G-protein coupled receptors (GPCRs), a major class of drug targets.[18] Profiling against a panel of GPCRs can reveal unintended agonistic or antagonistic activities.[19][20][21][22]
-
Ion Channel Panels: Ion channels are critical for cellular function, and off-target interactions can lead to significant safety issues, particularly cardiac liabilities (e.g., hERG channel blockade).[23][24] A comprehensive ion channel screen is a standard part of safety pharmacology.[23][25][26][27]
-
General Safety Pharmacology Panels: These panels cover a broader range of targets known to be associated with adverse drug reactions, including transporters, nuclear receptors, and various enzymes.[11]
Data Summary from a Hypothetical Broad Panel Screen:
| Target Class | Number of Targets Screened | Potential Off-Targets Identified (at 10 µM) |
| Kinases | >300 | Kinase A, Kinase B |
| GPCRs | >150 | GPCR X, GPCR Y |
| Ion Channels | >80 | hERG, Nav1.5 |
| Transporters | >40 | SERT |
Tier 2: Confirming Intracellular Binding with Cellular Thermal Shift Assay (CETSA)
A positive result from a biochemical screen does not guarantee that the compound engages the target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[28][29][30][31]
Principle of CETSA:
The binding of a ligand to its target protein often increases the protein's thermal stability. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the protein in the presence of the compound indicates target engagement.[28][29][30]
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A Researcher's Guide to the Characterization and Comparative Efficacy of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE in Neuroprotection
Introduction: Unveiling the Potential of a Novel Morpholine Scaffold
In the landscape of neuropharmacology, the morpholine ring is a privileged scaffold, frequently incorporated into molecules to enhance their pharmacokinetic and pharmacodynamic properties.[1][2] The compound (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE has emerged as a promising hit from a high-throughput phenotypic screen for agents that mitigate oxidative stress-induced neuronal cell death. This guide provides a comprehensive framework for researchers to meticulously characterize the neuroprotective effects of this molecule, objectively compare its performance against established alternatives, and ensure the reproducibility of their findings.
The morpholine moiety is a versatile building block in medicinal chemistry, often contributing to favorable interactions with biological targets and improving drug-like properties.[2][3][4] While this compound is primarily recognized as a synthetic intermediate,[5][6][7] its structural alerts, particularly the benzylated morpholine core, suggest a potential interaction with targets implicated in neurodegenerative diseases, such as sigma receptors.[8] This guide will therefore use the hypothesis of Sigma-1 receptor (σ1R) modulation as a guiding principle for mechanistic investigation.
This document is structured to provide not just protocols, but the strategic reasoning behind the experimental design. By following this guide, researchers can build a robust data package to validate this compound's potential as a novel neuroprotective agent.
Comparative Framework: Selecting the Right Benchmarks
To rigorously assess the potential of this compound, it is crucial to compare it with well-characterized compounds. For this guide, we have selected two reference compounds:
-
Donepezil: A widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, which also exhibits neuroprotective effects through various mechanisms, including σ1R binding.
-
Pridopidine: A selective σ1R agonist that has been investigated for the treatment of Huntington's disease and other neurodegenerative conditions.
These comparators provide a basis for evaluating both the potency and the mechanism of action of our lead compound.
Experimental Workflow for Characterization and Comparison
The following workflow is designed to systematically evaluate the neuroprotective properties of this compound, from initial validation in cell-based assays to mechanistic deconvolution.
Caption: A streamlined workflow for the validation and mechanistic characterization of a novel neuroprotective compound.
Phase 1: In Vitro Validation of Neuroprotective Efficacy
The initial step is to confirm the neuroprotective activity of this compound in a reproducible, cell-based model of neuronal stress.
Experimental Protocol 1: Oxidative Stress-Induced Neurotoxicity Assay
Objective: To quantify the ability of the test compound to protect human neuroblastoma SH-SY5Y cells from oxidative stress induced by hydrogen peroxide (H₂O₂).
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound, Donepezil, and Pridopidine in culture medium. Pre-treat the cells with the compounds for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 200 µM to all wells except the vehicle control.
-
Incubation: Incubate the plates for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
Data Presentation: Dose-Response and EC₅₀ Determination
The results of the neuroprotection assay should be used to generate dose-response curves and calculate the half-maximal effective concentration (EC₅₀) for each compound.
| Compound | EC₅₀ (µM) for Neuroprotection | Maximum Protection (%) |
| This compound | 1.5 ± 0.2 | 85 ± 5 |
| Donepezil | 5.2 ± 0.6 | 70 ± 8 |
| Pridopidine | 0.8 ± 0.1 | 92 ± 4 |
Interpretation: This hypothetical data suggests that this compound is a potent neuroprotective agent, with an EC₅₀ value in the low micromolar range, comparable to the selective σ1R agonist Pridopidine.
Phase 2: Mechanistic Investigation of Target Engagement
Based on the structural features of the compound and the known neuroprotective roles of the Sigma-1 receptor, the next phase focuses on determining if this compound directly interacts with this target.
Experimental Protocol 2: Competitive Radioligand Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of the test compound for the σ1R.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human σ1R.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, the radioligand -pentazocine, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at room temperature for 2 hours to allow for binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
Data Presentation: Comparative Binding Affinities
| Compound | σ1R Ki (nM) |
| This compound | 25 ± 3 |
| Donepezil | 150 ± 12 |
| Pridopidine | 5 ± 0.8 |
Interpretation: This hypothetical data indicates that this compound has a high affinity for the σ1R, further supporting the hypothesis that its neuroprotective effects are mediated through this target.
Signaling Pathway Visualization
The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation is known to modulate several downstream pathways crucial for neuronal survival.
Caption: Proposed mechanism of neuroprotection via Sigma-1 receptor activation.
Conclusion and Future Directions
This guide outlines a systematic approach to validate the neuroprotective efficacy and elucidate the mechanism of action of this compound. The experimental framework provided enables a robust, head-to-head comparison with established neuroprotective agents, ensuring the generation of high-quality, reproducible data.
The hypothetical data presented suggests that this compound is a potent neuroprotective agent that likely acts through the Sigma-1 receptor. Further studies should focus on confirming its agonist activity at this receptor, evaluating its selectivity against other CNS targets, and assessing its efficacy in in vivo models of neurodegeneration. The versatile nature of the morpholine scaffold suggests that this compound could be a valuable starting point for the development of a new class of neuroprotective therapeutics.[9][10][11]
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(4-Bromo-benzyl)-(2-morpholin-4-yl-ethyl)-amine. MySkinRecipes. [Link]
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Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]
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A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
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Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
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An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]
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Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
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4-Benzylmorpholine. PubChem. [Link]
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6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
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2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. [Link]
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A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
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Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
Introduction: As a versatile intermediate in pharmaceutical and agrochemical synthesis, (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE is a compound frequently handled by researchers and development professionals.[1][2] Its unique structure, incorporating a morpholine ring and a diethylamine moiety, necessitates a rigorous and informed approach to its disposal.[1] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring personnel safety, environmental protection, and regulatory compliance. The procedures outlined are grounded in the established principles of hazardous waste management for amine and morpholine-based chemicals.
| Hazard Characterization and Immediate Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, its constituent functional groups—morpholine and diethylamine—dictate that it must be handled as a hazardous substance. The hazards are inferred from structurally related compounds.
-
Morpholine: Known to be flammable, corrosive, and toxic, capable of causing severe skin burns and eye damage.[3][4][5]
-
Diethylamine: Classified as highly flammable, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[6]
-
Benzylamine: Considered a corrosive substance that is harmful to aquatic life.[7]
Therefore, this compound must be presumptively classified as a corrosive, toxic, and potentially flammable hazardous waste .
Immediate Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side-shields, and a flame-retardant lab coat.[3][8]
-
Ventilation: All handling and waste consolidation must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3][8]
-
Ignition Sources: Keep the compound and its waste away from heat, sparks, and open flames.[5][7]
Table 1: Summary of Inferred Hazards and Disposal Parameters
| Parameter | Guideline/Data | Rationale & Source |
| Waste Classification | Hazardous Waste | Based on corrosive and toxic properties of morpholine and amine functional groups.[3][6][7] |
| Primary Hazards | Corrosive (Causes Burns), Toxic, Potential Flammability, Environmental Hazard | Inferred from related compounds like Morpholine, Diethylamine, and Benzylamine.[4][6][7] |
| Incompatible Materials | Strong Oxidizing Agents, Acids | Risk of vigorous or violent reaction. Segregation is mandatory.[9][10] |
| Recommended Container | High-Density Polyethylene (HDPE) or other chemically resistant container. | Ensures chemical compatibility and prevents container degradation.[3][8] |
| Disposal Method | Licensed Hazardous Waste Contractor (via Institutional EHS) | Ensures compliance with RCRA regulations. Final destruction is typically via high-temperature incineration.[8][9][11] |
| Spill Cleanup | Absorb with inert material (vermiculite, sand); collect as hazardous waste. | Prevents spread and ensures contaminated cleanup materials are properly disposed of.[4] |
| Disposal Workflow and Decision Diagram
The proper disposal of this compound is a linear, controlled process. The following diagram illustrates the workflow from the point of generation to final pickup, ensuring no step is overlooked.
Caption: Workflow for compliant disposal of amine waste.
| Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for ensuring safety and regulatory compliance under the Resource Conservation and Recovery Act (RCRA).[12][13]
Step 1: Waste Identification and Segregation
Immediately classify all waste containing this compound as hazardous chemical waste.[8] This includes pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads).
-
Causality: Proper identification is the foundational step for RCRA compliance, dictating all subsequent handling procedures.[12]
-
Action: Maintain separate waste streams. Keep this amine waste segregated from other chemical wastes, particularly acids and strong oxidizing agents, to prevent potentially violent exothermic reactions.[9][14]
Step 2: Waste Collection and Containerization
-
Action: Use a dedicated and clearly labeled waste container. This container must be constructed of a chemically compatible material, such as high-density polyethylene (HDPE), and be equipped with a secure, leak-proof lid.[3][8] Inspect the container to ensure it is free from cracks or damage before use.
-
Causality: Using a compatible, robust container prevents leaks and spills, which are a primary source of chemical exposure and environmental contamination.
Step 3: Proper Labeling
-
Action: Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[15] The label must clearly identify the contents as "this compound Waste" and list all components, including solvents, with their approximate concentrations.[8]
-
Causality: Accurate labeling is a regulatory requirement that ensures safe handling by all personnel and provides critical information for the final disposal facility.
Step 4: Safe Storage (Satellite Accumulation)
-
Action: Keep the waste container tightly sealed at all times, except when adding waste.[9][15] Store the container in a designated, secure satellite accumulation area. This area should be cool, well-ventilated, and away from direct sunlight and heat sources.[9]
-
Causality: Proper storage minimizes the risk of vapor inhalation, accidental spills, and degradation of the container or its contents. It also ensures compliance with institutional and federal limits on the quantity of waste stored in a laboratory.[8]
Step 5: Final Disposal and Record Keeping
-
Action: Once the container is full or has reached the institutional time limit for satellite accumulation, arrange for its collection. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9] Never pour this chemical waste down the drain or discard it in the regular trash.[9]
-
Causality: Professional hazardous waste services are equipped to transport and destroy chemical waste in a manner that is safe and environmentally sound, typically via high-temperature incineration, which is the required method for many organic compounds.[4][8]
Step 6: Spill and Emergency Procedures
-
Preparedness: Maintain a chemical spill kit with absorbent materials (e.g., vermiculite, chemical absorbent pads) and personal protective equipment readily accessible.[9]
-
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Wearing full PPE, contain the spill by covering it with an inert, absorbent material.
-
Once absorbed, carefully collect the material using non-sparking tools and place it in a designated hazardous waste container.
-
Label the container appropriately and dispose of it following the protocol above.
-
Decontaminate the spill area thoroughly.
-
| Conclusion
The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. By treating this compound with the caution it warrants based on its chemical structure, and by rigorously following this disposal protocol, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may include additional local or state requirements.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering. University of Wisconsin–Madison. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]
-
CHEMICAL WASTE MANAGEMENT GUIDE. Auburn Research. [Link]
-
Safety Data Sheet: Morpholine. Carl ROTH. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]
-
Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
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Personal protective equipment for handling (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE
A Guide to Personal Protective Equipment for Novel Morpholine Compounds
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for (4-BENZYL-MORPHOLIN-2-YLMETHYL)-DIETHYL-AMINE. This guide is therefore based on a risk assessment of its structural components: a morpholine ring, a diethylamine group, and a benzyl group. It is imperative to treat any novel or uncharacterized compound as hazardous and to conduct a thorough, site-specific risk assessment before beginning any work.[1][2] This document provides a conservative framework for initial laboratory operations.
Executive Summary: A Proactive Approach to the Unknown
In modern drug development and chemical research, scientists frequently synthesize and handle novel compounds for which complete toxicological data is not yet available. This compound represents such a case. Without a specific Safety Data Sheet (SDS), we must adopt a proactive and conservative safety posture grounded in a thorough understanding of the potential hazards inferred from its chemical structure.
This guide provides a comprehensive framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this, or structurally similar, uncharacterized morpholine derivatives. The core principle is to mitigate risk by assuming the compound may possess hazards characteristic of its constituent functional groups—namely, the corrosive and irritant properties of amines and morpholines.[3][4][5] Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety and scientific integrity within the laboratory.[6]
Hazard Analysis Based on Structural Analogs
To establish an appropriate PPE protocol, we must first infer the potential hazards of this compound by examining its components:
-
Morpholine Moiety: Morpholine and its derivatives are known to be irritants to the skin and eyes, with some evidence suggesting potential for liver and kidney damage upon long-term exposure.[3][4] They can cause chemical burns and are considered hazardous substances.[7][8]
-
Diethylamine Moiety: Aliphatic amines like diethylamine are often corrosive, flammable, and can cause severe skin burns and eye damage.[5] They can also be toxic if they come into contact with the skin.[5]
-
Tertiary Amine Functionality: The overall structure is a tertiary amine. Amines as a class can be corrosive, irritating, and sensitizing.[9][10]
-
Aromatic (Benzyl) Group: While the benzyl group itself is less reactive, aromatic compounds can have various toxicological profiles and may facilitate skin absorption.
Recommended Personal Protective Equipment (PPE) Protocol
The selection of PPE is contingent on the specific laboratory operation being performed. The fundamental goal is to create a barrier between the researcher and the chemical.[11] The following table outlines the minimum required PPE for various tasks.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Chemical splash goggles (ANSI Z87.1 compliant) | Double-gloving: Nitrile inner, Neoprene or Butyl rubber outer gloves.[12][13] | Flame-resistant lab coat, long pants, closed-toe shoes. | Required. Work must be conducted within a certified chemical fume hood or powder containment hood.[14] |
| Preparing Solutions | Chemical splash goggles and a full-face shield. | Double-gloving: Nitrile inner, Neoprene or Butyl rubber outer gloves. | Chemical-resistant apron over a flame-resistant lab coat, long pants, closed-toe shoes. | Required. All solution preparation must occur within a certified chemical fume hood.[14] |
| Running Reactions/Transfers | Chemical splash goggles and a full-face shield. | Double-gloving: Nitrile inner, Neoprene or Butyl rubber outer gloves. | Chemical-resistant apron over a flame-resistant lab coat, long pants, closed-toe shoes. | Required. All reactions and transfers must be performed in a certified chemical fume hood. |
| Accidental Spill Cleanup | Full-face shield over chemical splash goggles. | Heavy-duty Butyl rubber or Viton gloves.[13] | Disposable, chemical-resistant coveralls (e.g., Tyvek). | NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges or a supplied-air respirator (SAR), depending on spill size.[15] |
Note on Gloves: Standard disposable nitrile gloves offer poor resistance to many amines and aromatic compounds and should only be considered for incidental splash protection, not direct handling.[10][16] Double-gloving with a robust outer glove (Neoprene or Butyl rubber) is essential for tasks involving direct contact or risk of significant splashes.[12] Always inspect gloves for tears or degradation before and during use.[14]
Step-by-Step Guidance for PPE Use
Proper technique in donning (putting on) and doffing (taking off) PPE is as critical as the equipment itself to prevent cross-contamination.
Donning Procedure
-
Preparation: Ensure all required PPE is available and has been inspected for damage.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Put on the lab coat and/or chemical apron. Fasten completely.
-
Respiratory Protection: If required (e.g., for spill cleanup), perform a seal check on your respirator. All work with the chemical should be in a fume hood.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.
-
Outer Gloves: Don the second, more robust pair of chemical-resistant gloves (e.g., Neoprene or Butyl rubber), ensuring the cuffs go over the sleeves of the lab coat.
Doffing Procedure (Contamination Removal)
This process is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Remove the outer gloves first, using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Face and Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Body Protection: Unfasten the lab coat or apron, rolling it away from your body to contain the contaminated outer surface. Place it in the designated laundry or disposal bin.
-
Inner Gloves: Remove the inner pair of nitrile gloves using the proper technique. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plans
Engineering Controls
The primary line of defense is engineering controls. All work involving this compound, including weighing, transfers, and solution preparation, must be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[14][17] Emergency eyewash stations and safety showers must be accessible and tested regularly.[18]
Waste Disposal
-
Chemical Waste: All unreacted chemical and solutions containing the compound must be disposed of as hazardous chemical waste in clearly labeled, sealed containers. Follow all local and institutional regulations.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and coveralls, that comes into contact with the compound must be considered hazardous waste and disposed of in a designated, sealed container. Do not mix with general laboratory trash.
Risk Assessment and Management Workflow
Before any new procedure, a formal risk assessment must be conducted.[2][17] This involves identifying hazards, evaluating risks, and implementing control measures. The PPE selection is a direct outcome of this process.
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- 9. uline.ca [uline.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
